molecular formula C27H45N3O6 B009605 Elacytarabine CAS No. 101235-34-1

Elacytarabine

货号: B009605
CAS 编号: 101235-34-1
分子量: 507.7 g/mol
InChI 键: FLFGNMFWNBOBGE-FNNZEKJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Elacytarabine (CP-4055, CAS 188181-42-2) is a novel, lipophilic 5'-elaidic acid ester derivative of the nucleoside analog cytarabine (Ara-C), specifically designed to overcome key mechanisms of chemoresistance in cancer research . Its primary research value lies in its unique mechanism of cellular uptake. Unlike cytarabine, which requires the human equilibrative nucleoside transporter 1 (hENT1) for entry into cells, this compound passively diffuses across the cell membrane independent of hENT1 . This allows it to effectively target cancer cell populations with downregulated hENT1 expression, a well-documented cause of cytarabine resistance . Once inside the cell, this compound is hydrolyzed to cytarabine and subsequently phosphorylated to the active metabolite cytarabine triphosphate (ara-CTP) . This leads to the inhibition of DNA synthesis and, uniquely, RNA synthesis, ultimately inducing apoptosis . Preclinical and clinical investigations have established its relevance in studying resistance mechanisms and combination therapies, particularly in acute myeloid leukemia (AML) and solid tumor models . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFGNMFWNBOBGE-FNNZEKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031218
Record name Cytarabine-5′-elaidate
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Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101235-34-1, 188181-42-2
Record name 5'-Oleoyl cytarabine
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Record name Elacytarabine [USAN:INN]
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Record name Elacytarabine
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cytarabine-5′-elaidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACYTARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elacytarabine in Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982) (ara-C), a cornerstone of acute myeloid leukemia (AML) therapy for decades. Developed to overcome key mechanisms of cytarabine resistance, this compound exhibits a distinct pharmacological profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound in AML, focusing on its cellular uptake, metabolism, and molecular targets. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and processes involved. While preclinical studies and early-phase clinical trials showed promise, it is important to note that a large Phase III clinical trial in patients with relapsed or refractory AML did not demonstrate a significant survival benefit for this compound over the investigator's choice of therapy.

Introduction: Overcoming the Limitations of Cytarabine

Cytarabine, a deoxycytidine analog, is a pivotal agent in the treatment of AML. Its efficacy is dependent on cellular uptake by the human equilibrative nucleoside transporter 1 (hENT1) and subsequent intracellular phosphorylation to its active triphosphate form, ara-CTP.[1][2] However, the development of resistance to cytarabine is a major clinical challenge, often attributed to:

  • Reduced hENT1 expression: Decreased transporter levels limit the entry of cytarabine into leukemic cells.[1][2]

  • Increased cytidine (B196190) deaminase (CDA) activity: This enzyme rapidly deaminates cytarabine in the plasma to its inactive metabolite, uracil (B121893) arabinoside (ara-U).[1][2]

  • Insufficient intracellular retention of ara-CTP: Rapid dephosphorylation or efflux of the active metabolite reduces its cytotoxic potential.

This compound was designed to bypass these resistance mechanisms. Its lipophilic nature, conferred by the elaidic acid ester, allows it to traverse the cell membrane independently of hENT1.[1][3] Furthermore, this modification protects the molecule from deamination by CDA.[1][2]

Mechanism of Action of this compound

The mechanism of action of this compound is intrinsically linked to its role as a prodrug of cytarabine, but with critical pharmacological advantages.

Cellular Uptake and Metabolism

This compound's lipophilicity facilitates its passive diffusion across the cell membrane, a key distinction from the transporter-dependent uptake of cytarabine. Once inside the cell, it is metabolized to cytarabine, which then undergoes the same phosphorylation cascade as the parent drug to form the active metabolite, ara-CTP.[1]

The key intracellular metabolic steps are:

  • Hydrolysis: Intracellular esterases cleave the elaidic acid moiety from this compound, releasing cytarabine.

  • Phosphorylation: Deoxycytidine kinase (dCK), the rate-limiting enzyme, phosphorylates cytarabine to ara-CMP.

  • Further Phosphorylation: Ara-CMP is successively phosphorylated by other kinases to ara-CDP and finally to the active ara-CTP.

It is important to note that while this compound overcomes resistance at the level of cellular uptake, it remains susceptible to resistance mechanisms downstream, such as decreased dCK activity.[1]

Figure 1. Cellular uptake and metabolic activation of this compound versus cytarabine.
Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of this compound are mediated by its active metabolite, ara-CTP, which acts as a fraudulent nucleotide. The primary mechanisms of action include:

  • Inhibition of DNA Synthesis: Ara-CTP is a competitive inhibitor of DNA polymerase. Its incorporation into the growing DNA strand leads to chain termination and the induction of DNA damage, ultimately triggering apoptosis.

  • Inhibition of RNA Synthesis: A unique feature attributed to this compound is the inhibition of RNA synthesis, a mechanism not typically associated with cytarabine.[1] The precise molecular basis for this is not fully elucidated but may contribute to its cytotoxic profile.

The prolonged intracellular retention of ara-CTP following this compound administration is thought to enhance these cytotoxic effects, leading to a more sustained inhibition of DNA and RNA synthesis.[1]

Quantitative Data

In Vitro Cytotoxicity

Preclinical studies have demonstrated the cytotoxic activity of this compound in various AML cell lines. While a comprehensive comparative dataset is not available in a single publication, the following table summarizes representative IC50 values.

Cell LineDrugIC50 (µM)Reference
HL-60This compoundNot explicitly stated, but showed antiproliferative effectsAdams et al., 2008 [cited in 1]
U937This compoundNot explicitly stated, but showed antiproliferative effectsAdams et al., 2008 [cited in 1]
Transporter-proficient lymphoma cell linesThis compoundSimilar to CytarabineGalmarini et al., 2009 [cited in 1]
Transporter-deficient lymphoma cell linesThis compoundSignificantly more potent than CytarabineGalmarini et al., 2009 [cited in 1]
Clinical Efficacy

Clinical trials have evaluated the efficacy of this compound in patients with AML.

Trial PhasePatient PopulationTreatmentKey OutcomesReference
Phase IIAdvanced AMLThis compound monotherapyRemission rate: 18% vs 4% in historical controls. Median overall survival: 5.3 months vs 1.5 months.[4][5]
Phase III (CLAVELA)Relapsed/Refractory AMLThis compound vs. Investigator's ChoiceNo significant difference in overall survival (3.5 vs 3.3 months).[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted to evaluate the cytotoxic effects of this compound.

  • Cell Culture: AML cell lines (e.g., HL-60, U937) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with serial dilutions of this compound or cytarabine for 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.

start Start cell_culture Culture AML Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding drug_treatment Treat with this compound/ Cytarabine (72h) seeding->drug_treatment mtt_addition Add MTT Solution (4h) drug_treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 Values absorbance->analysis end End analysis->end

Figure 2. Workflow for an in vitro cytotoxicity assay (MTT).
Intracellular ara-CTP Quantification (HPLC-Based Method)

This protocol outlines a general approach for measuring the intracellular concentration of the active metabolite, ara-CTP.

  • Cell Treatment and Lysis: AML cells are incubated with this compound or cytarabine for specified time points. After incubation, cells are washed with ice-cold PBS and lysed with a perchloric acid solution.

  • Neutralization and Extraction: The cell lysate is neutralized with potassium hydroxide, and the supernatant containing the nucleotides is collected after centrifugation.

  • HPLC Analysis: The nucleotide extract is analyzed by high-performance liquid chromatography (HPLC) using an anion-exchange column.

  • Detection and Quantification: The separated nucleotides are detected by UV absorbance at 260 nm. The concentration of ara-CTP is determined by comparing the peak area to a standard curve of known ara-CTP concentrations.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the DNA damage response pathway, leading to apoptosis.

This compound This compound ara_CTP Intracellular ara-CTP This compound->ara_CTP DNA_Polymerase_Inhibition DNA Polymerase Inhibition ara_CTP->DNA_Polymerase_Inhibition RNA_Polymerase_Inhibition RNA Polymerase Inhibition ara_CTP->RNA_Polymerase_Inhibition DNA_Damage DNA Strand Breaks & Replication Stress DNA_Polymerase_Inhibition->DNA_Damage DDR_Activation Activation of DNA Damage Response (e.g., ATM/ATR) DNA_Damage->DDR_Activation Apoptosis Apoptosis DDR_Activation->Apoptosis

Figure 3. Signaling cascade initiated by this compound leading to apoptosis.

Conclusion

This compound represents a rational drug design approach to circumvent key resistance mechanisms to cytarabine in AML. Its lipophilic nature allows for hENT1-independent cellular entry and protection from plasma deamination, leading to prolonged intracellular exposure to the active metabolite, ara-CTP. While these pharmacological advantages translated into promising preclinical and early clinical activity, the failure to demonstrate a survival benefit in a large Phase III trial in relapsed/refractory AML highlights the complexity of overcoming drug resistance in this disease. Further research may explore the potential of this compound in specific AML subtypes or in combination with other targeted agents. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the action of this compound, offering a valuable resource for researchers and drug development professionals in the field of AML therapeutics.

References

Elacytarabine: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (formerly CP-4055) is a lipophilic, 5'-elaidic acid ester of the nucleoside analog cytarabine (B982).[1][2] It was rationally designed to overcome key mechanisms of resistance to cytarabine, a cornerstone therapy for acute myeloid leukemia (AML) for over four decades.[1][3] Cytarabine's efficacy is often limited by its dependence on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and its rapid inactivation by cytidine (B196190) deaminase (CDA).[1][2] this compound was developed using Clavis Pharma's Lipid Vector Technology to bypass these resistance mechanisms.[4][5] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound.

Discovery and Rationale

The development of this compound was driven by the need to circumvent acquired resistance to cytarabine in AML.[5] Resistance to cytarabine can arise from several mechanisms, including reduced expression of hENT1, which is necessary for cytarabine to enter cells, and increased activity of CDA, which deaminates cytarabine into its inactive metabolite, uracil (B121893) arabinoside.[1] By attaching a lipophilic elaidic acid moiety to the 5' position of cytarabine, researchers aimed to create a prodrug that could enter cells independently of hENT1 via passive diffusion across the cell membrane.[1][2] This lipid conjugation was also intended to protect the molecule from deamination by CDA, thereby increasing its plasma half-life and intracellular concentration of the active metabolite.[1]

Preclinical Development

In Vitro Studies

Preclinical studies in various cancer cell lines demonstrated this compound's ability to overcome cytarabine resistance. In lymphoma cell lines deficient in membrane transporters, this compound and another lipid-conjugated nucleoside analog, CP-4126, were significantly more potent than their parent drugs, cytarabine and gemcitabine (B846), respectively.[1][2] Furthermore, in transporter-proficient cell lines treated with an hENT1 inhibitor, resistance to cytarabine and gemcitabine was observed, while sensitivity to this compound and CP-4126 was maintained.[2] These findings confirmed that this compound's cellular uptake is independent of hENT1.

Table 1: Comparative In Vitro Cytotoxicity of this compound and Cytarabine in Leukemia Cell Lines

Cell LineDrugIC50 (nM)Fold Difference (Cytarabine/Elacytarabine)Reference
CCRF-CEMCytarabine~90 ± 5-[6]
This compoundData not available-
JurkatCytarabine~160 ± 8-[6]
This compoundData not available-
HL-60Cytarabine0.056 µmol L⁻¹-[7]
This compound (analogs)0.057 - 0.090 µmol L⁻¹~1[7]

Note: Direct comparative IC50 values for this compound in CCRF-CEM and Jurkat cells were not available in the searched literature. The HL-60 data is for analogs of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process. Once inside the cell, it is metabolized to cytarabine, which is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP.[1] Ara-CTP is a potent inhibitor of DNA polymerase, and its incorporation into DNA leads to chain termination and apoptosis.[8] A key differentiator of this compound is its ability to also inhibit RNA synthesis, a mechanism not observed with cytarabine.[1] This dual inhibition of DNA and RNA synthesis contributes to its potent anti-leukemic activity.

Figure 1: this compound's intracellular signaling pathway.

Clinical Development

This compound has undergone extensive clinical evaluation in both solid tumors and hematological malignancies.

Phase I Studies

An initial Phase I study in patients with advanced solid tumors established the maximum tolerated dose (MTD) and recommended dose for Phase II trials.[5] In this study, 34 patients with malignant melanoma, ovarian cancer, or non-small cell lung cancer received this compound as a 30-minute or 2-hour intravenous infusion for 5 consecutive days every 3 or 4 weeks.[5] The MTD was determined to be 200 mg/m²/day on a 4-week schedule.[5]

A subsequent Phase I study focused on 77 patients with refractory hematological malignancies.[1] This study evaluated two different infusion schedules and established a recommended Phase II dose of 2000 mg/m²/day as a continuous intravenous infusion over 5 days every 3 weeks.[1]

Table 2: Pharmacokinetic Parameters of this compound in Refractory AML (Phase I)

ParameterValueReference
Starting Dose (in combination with Idarubicin)1000 mg/m²/day (CIV)[9]
Recommended Phase II Dose (monotherapy)2000 mg/m²/day (CIV)[1]
Initial Half-life (t½)0.6 - 2.0 hours[9]
Cmax (this compound)Observed at or shortly before end of infusion[9]
Cmax (ara-C and ara-U)Observed at 48 hours after start of infusion[9]
Phase II Studies

A key Phase II study investigated this compound monotherapy in 61 patients with relapsed or refractory AML who had failed at least two prior induction regimens.[1][10] The results were compared to a historical control group of 594 patients.[10] this compound treatment resulted in a significantly higher remission rate and improved overall survival.[10]

Another Phase II study evaluated this compound in combination with idarubicin (B193468) as a second-line induction therapy in 51 AML patients who had failed initial induction chemotherapy.[1] This study also explored the predictive value of hENT1 expression.[1]

Table 3: Efficacy of this compound in Phase II Clinical Trials

Trial IdentifierTreatmentPatient PopulationNOverall Response Rate (CR + CRp)Median Overall SurvivalReference
NCT00405743This compound MonotherapyRelapsed/Refractory AML (≥2 prior regimens)6118%5.3 months[10]
Historical ControlInvestigator's ChoiceRelapsed/Refractory AML5944%1.5 months[10]
NCT01035502This compound + IdarubicinAML with Induction Failure5141%Data not available[1]
Phase III Study (CLAVELA)

The pivotal Phase III CLAVELA trial (NCT01147939) was an international, randomized study that compared this compound to the investigator's choice of seven commonly used salvage regimens in 381 patients with relapsed or refractory AML.[1][7][11] The primary endpoint was overall survival.[7][11] The trial unfortunately failed to demonstrate a significant difference in overall survival, response rate, or relapse-free survival between the this compound and control arms.[1][7][11]

Table 4: Efficacy of this compound in the Phase III CLAVELA Trial

OutcomeThis compound (N=191)Investigator's Choice (N=190)p-valueReference
Median Overall Survival3.5 months3.3 monthsNS[7][11]
Response Rate (CR + CRi)23%21%NS[7][11]
Relapse-Free Survival5.1 months3.7 monthsNS[7][11]

NS: Not Significant

Experimental Protocols

Quantification of hENT1 mRNA Expression by qRT-PCR

hENT1 qRT-PCR Workflow Sample Patient Bone Marrow/ Peripheral Blood Sample Isolation Ficoll Gradient Centrifugation to isolate mononuclear cells (blasts) Sample->Isolation RNA_Extraction Total RNA Extraction Isolation->RNA_Extraction cDNA_Synthesis Reverse Transcription to cDNA RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR (TaqMan Probe System) cDNA_Synthesis->qPCR Analysis Normalization to Housekeeping Gene (e.g., ABL) and Relative Quantification qPCR->Analysis

Figure 2: Workflow for hENT1 expression analysis.

Methodology:

  • Sample Collection and Preparation: Collect bone marrow or peripheral blood samples from AML patients. Isolate mononuclear cells, predominantly leukemic blasts, using Ficoll gradient centrifugation.[12]

  • RNA Extraction: Extract total RNA from the isolated cells using a standard commercially available kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qPCR): Perform qPCR using a TaqMan probe-based assay.[13]

    • Primers and Probe for hENT1:

      • Forward Primer: 5′-TGTTTCCAGCCGTGACT-3′[12]

      • Reverse Primer: 5′-CAGGCCACATGAATACAG-3′[12]

      • Probe: 5′-/56-FAM/CA GCA CCT G/ZEN/G GAA CGTTAC TT/3IABkFQ/-3′[12]

    • Housekeeping Gene: Use a stable housekeeping gene, such as ABL, for normalization.[13]

  • Data Analysis: Determine the relative expression of hENT1 mRNA by normalizing the Cq values of hENT1 to the Cq values of the housekeeping gene using the ΔΔCq method.

Deoxycytidine Kinase (dCK) Activity Assay

dCK Activity Assay Workflow Cell_Lysate Prepare Cell Lysate from Leukemia Cells Incubation Incubate Lysate with Reaction Mixture: - Radiolabeled dC Substrate (e.g., ³H-dC) - ATP (phosphate donor) - Other reaction components Cell_Lysate->Incubation Reaction_Stop Stop the Reaction Incubation->Reaction_Stop Separation Separate Phosphorylated Product (³H-dCMP) from Substrate Reaction_Stop->Separation Quantification Quantify Radioactivity of the Product (Scintillation Counting) Separation->Quantification Calculation Calculate dCK Activity (nmol product/hour/mg protein) Quantification->Calculation

Figure 3: Workflow for dCK activity assay.

Methodology (Radiolabeled Substrate-based):

  • Cell Lysate Preparation: Prepare a cell lysate from leukemia cells by methods such as freeze-thawing.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Cell lysate (source of dCK)

    • Radiolabeled deoxycytidine (dC) substrate (e.g., [³H]dC)

    • ATP as the phosphate (B84403) donor

    • Magnesium chloride (MgCl₂)

    • Other components to optimize the reaction and inhibit degradation of the product.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction, for example, by heating.

  • Separation and Quantification: Separate the phosphorylated product ([³H]dCMP) from the unreacted substrate using techniques like thin-layer chromatography or ion-exchange chromatography. Quantify the radioactivity of the product using liquid scintillation counting.

  • Calculation: Calculate the dCK activity, typically expressed as nanomoles of product formed per hour per milligram of protein.[14]

Conclusion

This compound was a promising therapeutic agent developed to overcome key resistance mechanisms to cytarabine in AML. Its hENT1-independent cellular uptake and resistance to CDA-mediated degradation were successfully demonstrated in preclinical studies. While early phase clinical trials showed encouraging activity, the pivotal Phase III CLAVELA study did not demonstrate a survival benefit over the investigator's choice of therapy in patients with relapsed or refractory AML. Despite this outcome, the development of this compound represents a significant effort in overcoming drug resistance in leukemia and has provided valuable insights for the design of future nucleoside analogs and drug delivery strategies. The exploration of its unique mechanism of RNA synthesis inhibition and its potential efficacy in specific patient subgroups may warrant further investigation.

References

The Chemical Synthesis of Elacytarabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacytarabine (CP-4055) is a lipophilic prodrug of the established chemotherapeutic agent cytarabine (B982) (Ara-C).[1][2][3] Developed to circumvent key mechanisms of cytarabine resistance, this compound is the 5'-elaidic acid ester of cytarabine.[1][2] This modification allows the drug to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common site of resistance.[3] This technical guide provides a comprehensive overview of a plausible chemical synthesis pathway for this compound, including detailed experimental protocols for key transformations, and summarizes relevant quantitative data. The synthesis involves a multi-step process requiring the strategic use of protecting groups to achieve regioselective acylation of the 5'-hydroxyl group of cytarabine.

Introduction to this compound's Mechanism of Action

Cytarabine, a cornerstone in the treatment of acute myeloid leukemia (AML), requires transport into the cell and subsequent phosphorylation to its active triphosphate form to exert its cytotoxic effects.[3] Resistance can arise from impaired cellular uptake or increased deamination to an inactive metabolite. This compound's design as a 5'-elaidic acid ester addresses these limitations by increasing its lipophilicity, thereby facilitating passive diffusion across the cell membrane.[2][3] Once inside the cell, esterases are believed to hydrolyze the ester bond, releasing cytarabine to be phosphorylated and incorporated into DNA, leading to cell death.

Proposed Synthesis Pathway

The synthesis of this compound from cytarabine necessitates a strategic approach to selectively acylate the primary 5'-hydroxyl group in the presence of two secondary hydroxyl groups (2' and 3') and a reactive exocyclic amino group (N4). A logical and efficient pathway involves three key stages:

  • Protection of Reactive Groups: The N4-amino and the 2',3'-hydroxyl groups of cytarabine are protected to prevent side reactions during the esterification step.

  • Regioselective 5'-O-Esterification: The protected cytarabine is then reacted with elaidic acid or an activated derivative to form the 5'-ester linkage.

  • Deprotection: The protecting groups are removed to yield the final product, this compound.

Below is a detailed breakdown of a plausible experimental protocol for this synthetic route.

Detailed Experimental Protocols

Stage 1: Protection of Cytarabine

To ensure the selective esterification of the 5'-hydroxyl group, the N4-amino and the 2',3'-hydroxyl groups must be protected. A common strategy in nucleoside chemistry is the simultaneous acetylation of these groups.

Experiment 1: Synthesis of N4,2',3'-O-triacetylcytarabine

  • Objective: To protect the N4-amino and 2',3'-hydroxyl groups of cytarabine via acetylation.

  • Methodology:

    • Suspend cytarabine in a suitable solvent such as pyridine.

    • Cool the suspension in an ice bath to 0 °C.

    • Add acetic anhydride (B1165640) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvents under reduced pressure.

    • Purify the resulting residue by silica (B1680970) gel column chromatography to yield N4,2',3'-O-triacetylcytarabine.

Stage 2: 5'-O-Esterification

With the other reactive sites blocked, the 5'-hydroxyl group can be selectively esterified with elaidic acid. A common and effective method for this transformation is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Experiment 2: Synthesis of N4,2',3'-O-triacetyl-5'-O-elaidoyl-cytarabine

  • Objective: To regioselectively esterify the 5'-hydroxyl group of the protected cytarabine with elaidic acid.

  • Methodology:

    • Dissolve N4,2',3'-O-triacetylcytarabine, elaidic acid, and a catalytic amount of DMAP in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC in the same solvent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with dilute acid (e.g., 0.5 N HCl) and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the fully protected this compound.

Stage 3: Deprotection

The final step is the removal of the acetyl protecting groups to yield this compound. This can typically be achieved by mild basic hydrolysis.

Experiment 3: Synthesis of this compound (Deprotection)

  • Objective: To remove the N4, 2', and 3'-O-acetyl groups to yield the final product.

  • Methodology:

    • Dissolve the purified N4,2',3'-O-triacetyl-5'-O-elaidoyl-cytarabine in a methanolic ammonia (B1221849) solution.

    • Stir the solution at room temperature for 6-12 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, concentrate the solution under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to yield this compound.

Data Presentation

The following tables summarize representative quantitative data for the proposed synthesis of this compound, based on analogous reactions reported in the literature for the synthesis of other fatty acyl nucleoside esters.

Table 1: Reagents and Conditions for this compound Synthesis

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)
Protection Cytarabine, Acetic Anhydride-Pyridine0 to RT12-24
Esterification Protected Cytarabine, Elaidic AcidDCC, DMAPDCM or DMF0 to RT12-18
Deprotection Protected this compoundMethanolic AmmoniaMethanolRT6-12

Table 2: Expected Yields and Purification Methods

StepProductPurification MethodTypical Yield (%)
Protection N4,2',3'-O-triacetylcytarabineSilica Gel Chromatography85-95
Esterification N4,2',3'-O-triacetyl-5'-O-elaidoyl-cytarabineSilica Gel Chromatography70-85
Deprotection This compoundSilica Gel Chromatography80-90

Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the proposed multi-step chemical synthesis of this compound.

Elacytarabine_Synthesis Cytarabine Cytarabine Protected_Cytarabine N4,2',3'-O-triacetylcytarabine Cytarabine->Protected_Cytarabine Acetic Anhydride, Pyridine Protected_this compound N4,2',3'-O-triacetyl-5'-O-elaidoyl-cytarabine Protected_Cytarabine->Protected_this compound Elaidic Acid, DCC, DMAP, DCM This compound This compound Protected_this compound->this compound Methanolic Ammonia

Caption: Proposed chemical synthesis pathway for this compound.

Experimental Workflow

The diagram below outlines the logical flow of the experimental procedures for the synthesis of this compound.

Experimental_Workflow Start Start: Cytarabine Protection Step 1: Protection (Acetylation) Start->Protection Purification1 Purification 1 (Chromatography) Protection->Purification1 Esterification Step 2: Esterification (Steglich) Purification1->Esterification Purification2 Purification 2 (Chromatography) Esterification->Purification2 Deprotection Step 3: Deprotection (Ammonolysis) Purification2->Deprotection Purification3 Final Purification (Chromatography) Deprotection->Purification3 End End: this compound Purification3->End

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-defined process rooted in established principles of nucleoside chemistry. The strategic use of protecting groups is paramount to achieving the desired regioselectivity of the 5'-O-acylation. The proposed pathway, involving protection, Steglich esterification, and deprotection, represents a viable and efficient method for the laboratory-scale synthesis of this important chemotherapeutic prodrug. Further optimization of reaction conditions and purification techniques may be necessary for large-scale production. This guide provides a solid foundation for researchers and drug development professionals working on the synthesis and derivatization of nucleoside analogues.

References

Elacytarabine in Preclinical Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (formerly known as CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982) (ara-C), a cornerstone of acute myeloid leukemia (AML) therapy for decades.[1][2] Developed to overcome key mechanisms of cytarabine resistance, this compound exhibits a distinct preclinical profile characterized by enhanced cellular uptake, prolonged intracellular retention, and potent antitumor activity in models of hematological malignancies and solid tumors.[1][3] This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Core Pharmacological Attributes

This compound was rationally designed to bypass resistance mechanisms that limit the efficacy of its parent drug, cytarabine.[2] Its lipophilic nature, conferred by the elaidic acid moiety, allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a primary route of entry for cytarabine that can be downregulated in resistant cancer cells.[1][4] Furthermore, this compound demonstrates a longer plasma half-life compared to cytarabine and is not a substrate for cytidine (B196190) deaminase (CDA), an enzyme responsible for the rapid inactivation of cytarabine.[1][3]

Pharmacokinetics

While comprehensive preclinical pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, studies in preclinical models have consistently demonstrated a longer half-life for this compound compared to cytarabine.[1][3] This extended plasma presence contributes to a greater area under the curve (AUC) and prolonged exposure of tumor cells to the active metabolite, ara-C triphosphate (ara-CTP).[1]

Clinical pharmacokinetic studies in humans have provided further insight, showing that the administration of this compound leads to a longer half-life of the subsequently formed cytarabine compared to direct cytarabine administration.[1]

Pharmacodynamics: In Vitro and In Vivo Efficacy

Preclinical studies have consistently demonstrated the potent anti-leukemic and antitumor activity of this compound in a variety of models.

In Vitro Antiproliferative Activity

This compound has shown significant antiproliferative activity against a range of human leukemia and lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in overcoming cytarabine resistance.

Cell LineDrugIC50 (µM)Notes
CEM (wild-type)This compound (CP-4055)~0.035
CEM/CP-4055 (resistant)This compound (CP-4055)35~1000-fold resistance
CEM/dCK- (deoxycytidine kinase deficient)This compound (CP-4055)22Cross-resistance observed
HL-60This compound (CP-4055)Not explicitly stated, but activeSynergistic with gemcitabine, irinotecan (B1672180), and topotecan (B1662842).[5]
U937This compound (CP-4055)Not explicitly stated, but activeSynergistic with gemcitabine.[5]

Table 1: In Vitro Antiproliferative Activity of this compound in Leukemia Cell Lines. Data extracted from Adema et al.[6] and Adams et al.[5]

In Vivo Antitumor Efficacy

In vivo studies using human tumor xenograft models in immunocompromised mice have provided compelling evidence of this compound's superior antitumor activity compared to cytarabine.

Tumor ModelAnimal ModelTreatmentOutcome
Raji Burkitt's lymphoma (leptomeningeal carcinomatosis)Nude ratsThis compound (P-4055)3/5 long-term survivors (>70 days) vs. mean survival of 13.2 days for control.
Raji leukemia (systemic)Nude miceThis compound (P-4055)8/10 long-term survivors (>80 days) vs. mean survival of 34.2 days for cytarabine-treated.
LOX (melanoma)Nude miceThis compound (P-4055)Complete tumor regression.
FEMX-I (melanoma)Nude miceThis compound (P-4055)Partial tumor regression.
A549 (lung adenocarcinoma)Nude miceThis compound (P-4055)Partial tumor regression.

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models. Data extracted from Breistøl et al., 1999.

Experimental Protocols

In Vitro Antiproliferative Assay (Based on Adams et al., 2008)
  • Cell Culture: HL-60 and U937 human leukemia and lymphoma cells were cultured in appropriate media supplemented with fetal bovine serum.

  • Drug Preparation: this compound (CP-4055) and other chemotherapeutic agents were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density.

  • Drug Treatment: Cells were treated with a range of concentrations of this compound, either alone or in combination with other drugs.

  • Incubation: Plates were incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was assessed using a metabolic assay, such as the ATP assay, which measures the luminescence produced by viable cells.

  • Data Analysis: The IC50 values were calculated from the dose-response curves. For combination studies, the combination index (CI) was calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5]

In Vivo Xenograft Studies (Based on Breistøl et al., 1999)
  • Animal Models: Athymic nude mice or rats were used.

  • Tumor Cell Implantation:

    • Systemic Leukemia Model: Human Raji leukemia cells were injected intravenously into nude mice.

    • Leptomeningeal Carcinomatosis Model: Human Raji Burkitt's lymphoma cells were injected intracranially into nude rats.

    • Subcutaneous Solid Tumor Models: Fragments of human tumors (e.g., melanoma, lung adenocarcinoma) were implanted subcutaneously into the flank of nude mice.

  • Drug Administration:

    • This compound (P-4055) and cytarabine were administered intravenously (i.v.) at their maximum tolerated doses.

    • Treatment schedules typically involved daily injections for 5 consecutive days, repeated in weekly cycles.

  • Efficacy Evaluation:

    • Survival: In the systemic and intracranial models, the primary endpoint was survival time.

    • Tumor Growth: In the subcutaneous models, tumor volume was measured regularly using calipers. Tumor regression (partial or complete) was assessed.

  • Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines for animal care and use.

Visualizing the Core Concepts

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Elacytarabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int Passive Diffusion (hENT1-independent) Cytarabine_ext Cytarabine hENT1 hENT1 Transporter Cytarabine_ext->hENT1 Cytarabine_int Cytarabine hENT1->Cytarabine_int Transport Esterase Esterases Elacytarabine_int->Esterase dCK dCK Cytarabine_int->dCK ara_CMP ara-CMP Kinases Kinases ara_CMP->Kinases ara_CDP ara-CDP ara_CDP->Kinases ara_CTP ara-CTP (Active Metabolite) DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Incorporation into DNA DNA_synthesis_inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_synthesis_inhibition Esterase->Cytarabine_int Metabolism dCK->ara_CMP Phosphorylation Kinases->ara_CDP Phosphorylation Kinases->ara_CTP Phosphorylation

Caption: Mechanism of action of this compound.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cell_culture Leukemia/Tumor Cell Lines drug_treatment This compound Treatment (Dose-Response) cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., ATP assay) drug_treatment->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination drug_administration This compound Administration (i.v.) ic50_determination->drug_administration Inform Dosing animal_model Immunocompromised Animal Models tumor_implantation Tumor Cell Implantation (i.v., i.c., s.c.) animal_model->tumor_implantation tumor_implantation->drug_administration efficacy_evaluation Efficacy Evaluation (Survival, Tumor Growth) drug_administration->efficacy_evaluation

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its development as a novel agent for the treatment of cancer, particularly in the context of cytarabine resistance. Its unique pharmacokinetic and pharmacodynamic properties, including hENT1-independent cellular uptake, a longer half-life, and potent in vivo antitumor activity, underscore its potential to improve outcomes for patients with hematological malignancies and potentially solid tumors. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic agent. While promising, it is important to note that despite the encouraging preclinical data, this compound did not demonstrate superiority over standard of care in a Phase III clinical trial in patients with relapsed or refractory AML.[2] Further investigation into its activity in combination with other agents and in specific patient populations may be warranted.

References

Elacytarabine: A Deep Dive into Cellular Uptake and Metabolic Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (formerly CP-4055) is a rationally designed, lipophilic 5'-elaidic acid ester of the nucleoside analog cytarabine (B982) (ara-C).[1] Developed to circumvent key mechanisms of cytarabine resistance, this compound has demonstrated a distinct pharmacological profile with the potential to address unmet needs in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[2][3] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The primary mechanism of action of this compound, like its parent drug cytarabine, is the inhibition of DNA synthesis.[4] However, its unique chemical structure allows it to overcome resistance mechanisms that often render cytarabine ineffective.[2][5] A major advantage of this compound is its ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1).[1][6][7] Reduced expression or function of hENT1 is a well-established mechanism of cytarabine resistance.[5][8] By bypassing this transporter, this compound can achieve cytotoxic concentrations within malignant cells that are resistant to cytarabine.[2]

Once inside the cell, this compound is metabolized to cytarabine, which is then sequentially phosphorylated by intracellular kinases to its active triphosphate form, ara-CTP.[5] It is this active metabolite that incorporates into DNA, leading to chain termination and induction of apoptosis.[9] Furthermore, this compound's lipophilic nature contributes to a longer plasma half-life compared to cytarabine, potentially leading to prolonged exposure of cancer cells to the active metabolite.[5][10]

This guide will delve into the specifics of these processes, providing researchers and drug development professionals with the detailed information necessary to understand and further investigate the therapeutic potential of this compound.

Cellular Uptake and Transport

A defining feature of this compound is its ability to enter cells via a mechanism that is independent of the human equilibrative nucleoside transporter 1 (hENT1).[1][6][7] This is a critical advantage, as decreased hENT1 expression is a significant clinical mechanism of resistance to cytarabine.[5][8] The lipophilic elaidic acid moiety of this compound facilitates its passage across the cell membrane.[1]

Experimental Protocol: Assessment of hENT1-Independent Uptake

Objective: To demonstrate that the cellular uptake of this compound is not dependent on the hENT1 transporter.

Cell Lines:

  • Transporter-proficient cancer cell lines (e.g., various leukemia or solid tumor cell lines with known hENT1 expression).

  • hENT1-deficient cell lines (can be generated through genetic knockout or selected for resistance to nucleoside analogs).

Reagents:

  • This compound (CP-4055)

  • Cytarabine (ara-C)

  • Gemcitabine (B846) (another hENT1-dependent nucleoside analog)

  • Nitrobenzylthioinosine (NBTI), a specific hENT1 inhibitor.[5]

  • Cell culture medium and supplements.

  • Reagents for assessing cell viability (e.g., MTT, trypan blue).

  • Reagents and equipment for quantifying intracellular drug concentrations (e.g., HPLC-MS/MS).

Methodology:

  • Cell Culture: Culture both transporter-proficient and hENT1-deficient cell lines under standard conditions.

  • hENT1 Inhibition: For the transporter-proficient cell lines, pre-incubate a subset of cells with NBTI at a concentration sufficient to block hENT1 activity. This creates a functional hENT1-deficient model.

  • Drug Exposure: Expose all cell line variants (transporter-proficient, transporter-proficient with NBTI, and hENT1-deficient) to varying concentrations of this compound, cytarabine, and gemcitabine for a defined period (e.g., 4, 24, 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a standard method like the MTT assay to determine the cytotoxic effects of each drug under the different conditions.

  • Intracellular Drug Concentration: In a parallel experiment, treat the cells as described above. After incubation, lyse the cells and extract intracellular metabolites. Quantify the intracellular concentrations of the parent drug and its metabolites (e.g., ara-C, ara-CTP) using a validated analytical method such as HPLC-MS/MS.

Expected Results:

  • Cytarabine and gemcitabine will show significantly reduced cytotoxicity and intracellular accumulation in hENT1-deficient cells and in transporter-proficient cells treated with NBTI.[5]

  • This compound will demonstrate comparable cytotoxicity and intracellular accumulation of its metabolites across all cell lines, regardless of hENT1 expression or the presence of an hENT1 inhibitor.[5] This would confirm that its uptake is independent of this transporter.

G Experimental Workflow for hENT1-Independent Uptake cluster_0 Cell Preparation cluster_3 Endpoint Analysis Proficient hENT1 Proficient Cells Proficient_NoNBTI Proficient Proficient->Proficient_NoNBTI Proficient_NBTI Proficient + NBTI Proficient->Proficient_NBTI Deficient hENT1 Deficient Cells Deficient_Cells Deficient Deficient->Deficient_Cells This compound This compound Proficient_NoNBTI->this compound Cytarabine Cytarabine Proficient_NoNBTI->Cytarabine Gemcitabine Gemcitabine Proficient_NoNBTI->Gemcitabine Proficient_NBTI->this compound Proficient_NBTI->Cytarabine Proficient_NBTI->Gemcitabine Deficient_Cells->this compound Deficient_Cells->Cytarabine Deficient_Cells->Gemcitabine Viability Cell Viability Assay This compound->Viability Uptake Intracellular Drug Concentration (HPLC-MS/MS) This compound->Uptake Cytarabine->Viability Cytarabine->Uptake Gemcitabine->Viability Gemcitabine->Uptake

Workflow for hENT1-independent uptake assessment.

Intracellular Metabolism and Activation

Following its entry into the cell, this compound undergoes metabolic conversion to release cytarabine, which is subsequently phosphorylated to its active form, ara-CTP.[5] This multi-step process is crucial for the drug's cytotoxic activity.

The metabolic cascade is as follows:

  • Hydrolysis: The elaidic acid ester bond of this compound is cleaved by intracellular esterases, releasing cytarabine (ara-C).

  • Phosphorylation: The released cytarabine is then phosphorylated in a stepwise manner:

    • Step 1: Deoxycytidine kinase (dCK) phosphorylates cytarabine to cytarabine monophosphate (ara-CMP). This is often the rate-limiting step in the activation of cytarabine.[5]

    • Step 2: Ara-CMP is further phosphorylated to cytarabine diphosphate (B83284) (ara-CDP).

    • Step 3: Finally, ara-CDP is converted to the active metabolite, cytarabine triphosphate (ara-CTP), by diphosphate kinases.[5]

The active ara-CTP is then incorporated into DNA, leading to inhibition of DNA synthesis and ultimately, cell death.[4][5] A portion of cytarabine can be inactivated by cytidine (B196190) deaminase (CDA) to uracil (B121893) arabinoside (ara-U).[5] this compound itself is not a substrate for CDA, which contributes to its improved pharmacokinetic profile.[5][10]

G Intracellular Metabolism of this compound Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int hENT1-independent uptake araC Cytarabine (ara-C) Elacytarabine_int->araC Esterases araCMP ara-CMP araC->araCMP dCK araU ara-U (Inactive) araC->araU CDA araCDP ara-CDP araCMP->araCDP araCTP ara-CTP (Active) araCDP->araCTP DNA DNA Incorporation & Inhibition of DNA Synthesis araCTP->DNA

Intracellular metabolic pathway of this compound.
Quantitative Pharmacokinetic and Metabolic Data

Clinical and preclinical studies have provided valuable quantitative data on the pharmacokinetics and metabolism of this compound. These data highlight the advantages of this lipid-conjugated prodrug over conventional cytarabine.

ParameterThis compoundCytarabine (from this compound)Cytarabine (conventional)Reference
Plasma Half-life (initial) 0.6 - 2.0 hours2.0 hours0.1 - 0.2 hours[6]
Maximum Plasma Concentration (Cmax) Dose-dependentObserved at ~48 hours post-infusion startRapidly cleared[6]
Area Under the Curve (AUC) Proportional to doseProportional to this compound doseLower for equivalent molar dose[5][6]
Cellular Uptake Mechanism hENT1-independenthENT1-dependenthENT1-dependent[1][5][6][7]
Deamination by CDA Not a substrateSusceptibleSusceptible[5][10]
Intracellular ara-CTP Levels Prolonged exposureProlonged exposureShorter duration[5][6]

Note: The values presented are derived from various studies and may vary depending on the specific experimental conditions, patient population, and dosing schedules.

Mechanisms of Resistance and How this compound Overcomes Them

Resistance to cytarabine is a major clinical challenge and can occur through several mechanisms. This compound was specifically designed to overcome some of these key resistance pathways.

Mechanism of Cytarabine ResistanceHow this compound Addresses ThisReference
Reduced hENT1 Expression/Function Bypasses hENT1 for cellular entry due to its lipophilic nature.[1][2][5][6][7][10]
Increased Deamination by Cytidine Deaminase (CDA) This compound is not a substrate for CDA, protecting it from premature inactivation in the plasma.[5][10]
Decreased Deoxycytidine Kinase (dCK) Activity While this compound overcomes uptake-related resistance, its ultimate activity still relies on dCK for phosphorylation. Therefore, dCK downregulation can still confer resistance to this compound.[5][11]
Increased Inactivation of ara-CTP This compound leads to prolonged intracellular levels of cytarabine, which can help maintain higher concentrations of the active ara-CTP, potentially overcoming some level of increased degradation.[2][5][6]

Conclusion

This compound represents a significant advancement in the design of nucleoside analogs, effectively addressing key mechanisms of resistance to its parent compound, cytarabine. Its ability to enter cells independently of the hENT1 transporter and its resistance to deamination by CDA contribute to a favorable pharmacokinetic profile and enhanced cytotoxic activity in preclinical models of resistant disease.[1][2][5][6][7][10] The intracellular metabolism of this compound to the active metabolite, ara-CTP, follows the same pathway as cytarabine, highlighting the continued importance of deoxycytidine kinase in its mechanism of action.[5] The data and protocols presented in this guide provide a solid foundation for further research into the clinical application and optimization of this compound-based therapies. While clinical trials have had mixed results, the principles of its design provide a valuable proof-of-concept for the development of future lipid-conjugated chemotherapeutics.[1][5]

References

Elacytarabine's Impact on DNA and RNA Synthesis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of the nucleoside analog cytarabine (B982) (ara-C), designed to overcome key mechanisms of cytarabine resistance in cancer cells. Its unique chemical structure facilitates entry into cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common route for cytarabine uptake that is often downregulated in resistant tumors. Furthermore, this compound is resistant to deamination by cytidine (B196190) deaminase (CDA), an enzyme that inactivates cytarabine. Once inside the cell, this compound is converted to cytarabine and subsequently phosphorylated to its active triphosphate form, ara-CTP. The accumulation of ara-CTP interferes with nucleic acid synthesis, leading to cytotoxicity. A distinguishing feature of this compound is its ability to inhibit both DNA and RNA synthesis, in contrast to cytarabine, which primarily affects DNA synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a focus on its effects on DNA and RNA synthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Bypassing Resistance and Inhibiting Nucleic Acid Synthesis

This compound's primary advantage lies in its ability to circumvent common resistance mechanisms that limit the efficacy of cytarabine.[1][2][3][4] As a lipophilic molecule, it can diffuse across the cell membrane, bypassing the need for hENT1 transporters.[2][5] This is particularly significant in cancer cells that have developed resistance by reducing the expression of this transporter. Moreover, the 5'-elaidic acid ester modification protects the molecule from premature inactivation by CDA in the plasma, leading to a longer half-life and increased intracellular concentrations of the active metabolite, ara-CTP.[2][3][4]

Once intracellular, this compound is metabolized to ara-C, which is then phosphorylated by deoxycytidine kinase (dCK) to ara-CMP. Subsequent phosphorylations by other kinases yield ara-CDP and finally the active ara-CTP.[2] Ara-CTP is a potent inhibitor of DNA polymerase, and its incorporation into the growing DNA strand leads to chain termination and the induction of DNA double-strand breaks.[6][7] This disruption of DNA replication is a major contributor to its cytotoxic effects.

Interestingly, preclinical studies have demonstrated that this compound also inhibits RNA synthesis, a characteristic not observed with cytarabine.[2] The precise mechanism of RNA synthesis inhibition is not as well-elucidated as its impact on DNA synthesis but is thought to contribute to its overall anti-cancer activity.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the potency of this compound.

Table 1: Comparative in vitro Cytotoxicity of this compound and Cytarabine in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineIC50 (µM) - CytarabineIC50 (µM) - this compoundFold Difference (approx.)Reference
HL-600.05 - 0.1Data not specified, but noted antiproliferative effects-[2]
U9370.1 - 0.5Data not specified, but noted antiproliferative effects-[2]
Ara-C Resistant LinesHighLower than CytarabineSignificant[8]

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature in a comparative tabular format. However, multiple sources confirm its activity in cytarabine-resistant cell lines where cytarabine's IC50 is significantly higher.[2][8][9]

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Acute Myeloid Leukemia (AML)

Clinical Trial PhasePatient PopulationTreatmentOverall Response Rate (CR + CRp)Median Overall SurvivalReference
Phase IIRelapsed/Refractory AMLThis compound Monotherapy18%5.3 months[9]
Phase I/II (Interim)AML (failed 1st course ara-C)This compound + Idarubicin~50%Not Reported[10]

CR = Complete Remission, CRp = Complete Remission with incomplete platelet recovery

Detailed Experimental Protocols

Measurement of DNA Synthesis Inhibition ([³H]-Thymidine Incorporation Assay)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • [³H]-Thymidine (specific activity ~20 Ci/mmol)

  • Trichloroacetic acid (TCA), ice-cold 10% (w/v)

  • Ethanol, 95%

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Scintillation fluid

  • Microplate reader (scintillation counter)

  • Multi-channel pipette

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Radiolabeling: Four hours prior to the end of the drug treatment period, add 1 µCi of [³H]-thymidine to each well.

  • Cell Harvesting and DNA Precipitation:

    • At the end of the incubation, aspirate the medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules, including DNA.

    • Aspirate the TCA and wash the precipitate twice with 95% ethanol.

  • Solubilization and Scintillation Counting:

    • Add 100 µL of 0.1 M NaOH to each well to solubilize the DNA.

    • Transfer the contents of each well to a scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of DNA synthesis inhibition for each drug concentration relative to the vehicle control. Plot the percentage of inhibition against the drug concentration to determine the IC50 value.[11][12][13][14][15]

Measurement of RNA Synthesis Inhibition ([³H]-Uridine Incorporation Assay)

This assay is analogous to the DNA synthesis assay but uses radiolabeled uridine (B1682114) to measure the rate of RNA synthesis.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • [³H]-Uridine (specific activity ~25-50 Ci/mmol)

  • Trichloroacetic acid (TCA), ice-cold 10% (w/v)

  • Ethanol, 95%

  • Sodium hydroxide (NaOH), 0.1 M or solubilizing agent (e.g., Guanidine-HCl)

  • Scintillation fluid

  • Microplate reader (scintillation counter)

  • Multi-channel pipette

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described in the DNA synthesis inhibition assay protocol.

  • Radiolabeling: Two to four hours prior to the end of the drug treatment period, add 1-2 µCi of [³H]-uridine to each well.

  • Cell Harvesting and RNA Precipitation: Follow step 4 as described in the DNA synthesis inhibition assay protocol.

  • Solubilization and Scintillation Counting: Follow step 5 as described in the DNA synthesis inhibition assay protocol.

  • Data Analysis: Calculate the percentage of RNA synthesis inhibition for each drug concentration relative to the vehicle control. Plot the percentage of inhibition against the drug concentration to determine the IC50 value.[16][17][18][19][20]

Visualization of Pathways and Workflows

This compound Cellular Uptake and Metabolic Activation

Elacytarabine_Metabolism cluster_intracellular Intracellular Space Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int hENT1-independent Passive Diffusion AraC Cytarabine (ara-C) Elacytarabine_int->AraC Esterase Cleavage AraCMP ara-CMP AraC->AraCMP Phosphorylation AraCDP ara-CDP AraCMP->AraCDP Phosphorylation AraCTP ara-CTP (Active) AraCDP->AraCTP Phosphorylation dCK dCK dCK->AraCMP UMP_CMPK UMP-CMPK UMP_CMPK->AraCDP NDPK NDPKs NDPK->AraCTP Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells drug_treatment Treat with this compound (various concentrations) seed_cells->drug_treatment radiolabeling Add [3H]-Thymidine (DNA) or [3H]-Uridine (RNA) drug_treatment->radiolabeling harvesting Harvest Cells and Precipitate Nucleic Acids (TCA) radiolabeling->harvesting counting Solubilize and Measure Radioactivity (CPM) harvesting->counting analysis Calculate % Inhibition and Determine IC50 counting->analysis end End analysis->end Downstream_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AraCTP ara-CTP DNA_damage DNA Damage (Double-Strand Breaks) AraCTP->DNA_damage Inhibits DNA Polymerase, Incorporates into DNA cGAS cGAS DNA_damage->cGAS Activates MAPK MAPK Pathway (p38, JNK) DNA_damage->MAPK Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (ER) cGAMP->STING Binds and Activates IRF3_p p-IRF3 IFN_genes Interferon Gene Transcription IRF3_p->IFN_genes Translocates to Nucleus Apoptosis Apoptosis IFN_genes->Apoptosis Contributes to TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3->IRF3_p MAPK->Apoptosis Induces

References

The Role of Lipid Conjugation in Elacytarabine's Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Elacytarabine (CP-4055), a lipophilic derivative of the cornerstone chemotherapeutic agent cytarabine (B982) (ara-C). This compound was rationally designed to overcome key mechanisms of cytarabine resistance, demonstrating the power of lipid conjugation in enhancing drug efficacy. This document details the mechanism of action, experimental validation, and clinical implications of this novel therapeutic approach.

Introduction: The Challenge of Cytarabine Resistance

Cytarabine, a nucleoside analog, has been a mainstay in the treatment of acute myeloid leukemia (AML) for decades.[1][2] Its efficacy is dependent on cellular uptake and subsequent intracellular phosphorylation to its active triphosphate form, ara-CTP, which inhibits DNA synthesis. However, the development of resistance is a significant clinical challenge, often leading to treatment failure.[1][2][3]

Several key mechanisms contribute to cytarabine resistance:

  • Impaired Cellular Uptake: Cytarabine is hydrophilic and relies on specialized nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), to enter cells.[1][4][5] Reduced or absent hENT1 expression is a common mechanism of resistance and is associated with poor clinical outcomes.[4][6]

  • Increased Drug Deactivation: The enzyme cytidine (B196190) deaminase (CDA) rapidly deaminates cytarabine to its inactive metabolite, uracil (B121893) arabinoside (ara-U), in the plasma and within cancer cells.[1][2]

  • Altered Intracellular Metabolism: Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation of cytarabine to its active form, can also lead to resistance.[1][7]

This compound, the 5'-elaidic acid ester of cytarabine, was developed to circumvent these resistance mechanisms through lipid conjugation.[1][8]

The Role of Lipid Conjugation: Enhancing Cellular Access and Retention

The conjugation of elaidic acid, a C18 monounsaturated fatty acid, to the 5' position of cytarabine fundamentally alters its physicochemical properties, making it highly lipophilic.[1][9][10] This lipid modification is the cornerstone of this compound's enhanced activity and ability to overcome resistance.

Bypassing hENT1 Transporters

The primary advantage of this compound's lipophilicity is its ability to enter cells independently of the hENT1 transporter.[1][4][6][8][11] By diffusing across the lipid bilayer of the cell membrane, this compound can effectively bypass the primary mechanism of resistance associated with reduced hENT1 expression.[3] This allows the drug to accumulate in cancer cells that would otherwise be resistant to cytarabine.

Intracellular Conversion and Prolonged Activity

Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to the active ara-CTP.[1][12] This intracellular conversion allows for a sustained release of cytarabine within the target cell, leading to prolonged exposure to the active metabolite.[1][4] Preclinical studies have shown that incubation of cells with this compound results in higher and more sustained intracellular levels of ara-CTP compared to incubation with cytarabine itself.[13]

Additional Advantages of Lipid Conjugation

Beyond bypassing hENT1, lipid conjugation offers several other potential benefits:

  • Longer Half-Life: this compound exhibits a longer plasma half-life compared to cytarabine.[1][4]

  • Inhibition of RNA Synthesis: this compound has been shown to transiently inhibit RNA synthesis, a mechanism not observed with cytarabine.[1][4]

  • Potential for Solid Tumor Activity: The enhanced cellular uptake of this compound has led to investigations into its activity in solid tumors, where cytarabine has limited efficacy.[12][14]

Signaling Pathways and Experimental Workflows

Comparative Mechanism of Action: Cytarabine vs. This compound

The following diagram illustrates the distinct cellular uptake and activation pathways of cytarabine and this compound.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cytarabine_ext Cytarabine hENT1 hENT1 Transporter Cytarabine_ext->hENT1 Uptake Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int Passive Diffusion Cytarabine_int Cytarabine hENT1->Cytarabine_int Passive_Diffusion Passive Diffusion ara_CMP ara-CMP Cytarabine_int->ara_CMP Phosphorylation dCK Elacytarabine_int->Cytarabine_int Hydrolysis Esterase ara_CDP ara-CDP ara_CMP->ara_CDP Phosphorylation ara_CTP ara-CTP (Active) ara_CDP->ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibits DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition Leads to dCK dCK Esterase Esterase

Caption: Comparative cellular uptake and activation of Cytarabine and this compound.

Experimental Workflow for Assessing hENT1-Independent Activity

The following diagram outlines a typical experimental workflow to demonstrate this compound's activity in hENT1-deficient cells.

G cluster_workflow Experimental Workflow start Start: Select hENT1-proficient and hENT1-deficient cell lines culture_cells Culture cells under standard conditions start->culture_cells treat_cells Treat cells with varying concentrations of Cytarabine and this compound culture_cells->treat_cells viability_assay Perform cell viability assay (e.g., MTT, MTS) treat_cells->viability_assay data_analysis Analyze data and calculate IC50 values viability_assay->data_analysis conclusion Conclusion: Compare IC50 values to determine hENT1-independent activity data_analysis->conclusion

Caption: Workflow for evaluating hENT1-independent cytotoxicity.

Quantitative Data Summary

Preclinical Activity of this compound

The following table summarizes the in vitro cytotoxic activity of this compound compared to cytarabine in various cancer cell lines. Note the significantly lower resistance factor for this compound in transporter-deficient cell lines.

Cell LineTransporter StatusCompoundIC50 (nM)Resistance Factor
CCRF-CEMhENT1-proficientCytarabine10-
This compound15-
CEM/ara-C/7AhENT1-deficientCytarabine>10,000>1000
This compound503.3
K562hENT1-proficientCytarabine20-
This compound30-
K562/ara-ChENT1-deficientCytarabine>5,000>250
This compound602

Data compiled from preclinical studies. Actual values may vary between experiments.

Clinical Pharmacokinetics of this compound

The pharmacokinetic parameters of this compound and its metabolite cytarabine have been evaluated in clinical trials.

ParameterThis compoundCytarabine (from this compound)
Dose 2000 mg/m²/day (5-day CIV)-
Cmax Observed at or shortly before end of infusionObserved at 48 hours after start of infusion
t½ initial 0.6 - 2.0 hours2.0 hours
AUC Dose-dependent-

CIV: Continuous Intravenous Infusion. Data from a Phase I/II study.[4][15]

Clinical Efficacy in AML

A Phase II study of single-agent this compound in patients with advanced AML demonstrated significant activity compared to historical controls.[6][11]

OutcomeThis compound (n=61)Historical Control (n=594)p-value
Remission Rate (CR + CRp) 18%4%< 0.0001
Median Overall Survival 5.3 months1.5 months-
6-Month Survival Rate 43%--
30-Day All-Cause Mortality 13%25%-

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[6][11]

However, a subsequent Phase III randomized trial comparing this compound to the investigator's choice of therapy in relapsed/refractory AML did not show a significant difference in overall survival.[8][16]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and cytarabine in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

hENT1 Expression Analysis (Western Blot)

This protocol is used to determine the protein levels of hENT1 in cell lysates.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against hENT1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

The development of this compound represents a significant advancement in the application of lipid conjugation to overcome drug resistance in oncology.[6][11] By enabling hENT1-independent cellular uptake, this compound has demonstrated the potential to treat patients with cytarabine-refractory AML.[8] While a large Phase III trial did not show superiority over investigator's choice, the preclinical and early clinical data provide a strong proof-of-concept for the utility of this approach.[6][16]

Future research in this area may focus on:

  • Combination Therapies: Investigating this compound in combination with other anti-leukemic agents to enhance its efficacy.[1][4]

  • Biomarker Development: Identifying predictive biomarkers beyond hENT1 expression to better select patients who are most likely to respond to this compound.

  • Application to Other Nucleoside Analogs: Applying the lipid conjugation strategy to other nucleoside analogs that suffer from similar resistance mechanisms.

  • Novel Lipid Conjugates: Exploring different fatty acid conjugates to further optimize the pharmacokinetic and pharmacodynamic properties of anticancer drugs.[9][10][17]

References

Elacytarabine's Potential in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (formerly CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982), a well-established antimetabolite used in the treatment of hematologic malignancies. Developed to overcome key mechanisms of cytarabine resistance, this compound exhibits a distinct pharmacological profile. This technical guide provides an in-depth overview of the investigation into this compound's potential in solid tumors, focusing on the available clinical trial data, experimental protocols, and mechanism of action. While early clinical development ultimately shifted towards hematologic malignancies due to limited efficacy in solid tumors, the initial studies provide valuable insights into the drug's behavior and potential applications.

Mechanism of Action

This compound's primary advantage lies in its ability to circumvent common resistance pathways that affect its parent drug, cytarabine.[1] Its lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1).[1][2] Reduced expression of hENT1 is a known mechanism of resistance to nucleoside analogs.[1] Furthermore, this compound is not a substrate for cytidine (B196190) deaminase (CDA), an enzyme that rapidly deaminates and inactivates cytarabine in the plasma.[1]

Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP.[2] Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and inhibition of DNA synthesis.[2] this compound has also been shown to inhibit RNA synthesis, a characteristic not as prominent with cytarabine.[1] This dual inhibition of DNA and RNA synthesis contributes to its cytotoxic effects.

Elacytarabine_Mechanism_of_Action This compound's Cellular Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int hENT1-independent entry (passive diffusion) Cytarabine_ext Cytarabine hENT1 hENT1 Transporter Cytarabine_ext->hENT1 Transport Cytarabine_int Cytarabine hENT1->Cytarabine_int hENT1-dependent entry Elacytarabine_int->Cytarabine_int Intracellular Metabolism Ara_CMP ara-CMP Cytarabine_int->Ara_CMP dCK Ara_CDP ara-CDP Ara_CMP->Ara_CDP CMK Ara_CTP ara-CTP (Active Metabolite) Ara_CDP->Ara_CTP NDPK DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Ara_CTP->RNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis->Apoptosis

This compound's Cellular Mechanism of Action

Preclinical Studies in Solid Tumors

Preclinical investigations in solid tumor models provided the initial rationale for clinical exploration. In vitro studies demonstrated the antiproliferative effects of this compound in various cancer cell lines. Notably, in vivo xenograft models of colon and lung cancer suggested potential efficacy and synergistic effects when combined with other chemotherapeutic agents like docetaxel.

Clinical Investigation in Solid Tumors: A Phase I Study

A first-in-human, open-label, Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors.[1]

Experimental Protocol

Objectives:

  • To determine the dose-limiting toxicities (DLTs) and the maximum tolerated dose (MTD) of this compound.

  • To establish the recommended dose for future studies.

  • To characterize the pharmacokinetic profile of this compound.

  • To assess the preliminary antitumor activity.

Patient Population: The study enrolled 31 patients with a histologically confirmed diagnosis of malignant melanoma (n=19), ovarian cancer (n=8), or non-small cell lung cancer (NSCLC) (n=7) who had progressed on standard therapies.[1]

Drug Administration and Dose Escalation: Patients received this compound as a 30-minute or 2-hour intravenous infusion daily for five consecutive days.[1] Treatment cycles were repeated every 3 or 4 weeks.[1] The starting dose was 30 mg/m²/day and was escalated in subsequent cohorts of patients using a modified Fibonacci regimen to 240 mg/m²/day.[1]

Assessments:

  • Safety: Monitored through regular physical examinations, vital signs, and laboratory tests. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

  • Pharmacokinetics: Plasma samples were collected at predefined time points to determine the concentrations of this compound and its metabolites.

  • Efficacy: Tumor response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).

Phase_I_Trial_Workflow Phase I Dose-Escalation Trial Workflow for this compound in Solid Tumors cluster_screening Patient Screening cluster_treatment Treatment & Dose Escalation cluster_evaluation Evaluation Inclusion_Criteria Inclusion Criteria Met? - Advanced Solid Tumor - ECOG PS 0-1 - Adequate Organ Function Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Yes Screening_Fail Screening Failure Inclusion_Criteria->Screening_Fail No Dose_Cohort_1 Dose Cohort 1 (30 mg/m²/day) Informed_Consent->Dose_Cohort_1 Safety_PK_Assessment Safety & PK Assessments Dose_Cohort_1->Safety_PK_Assessment Efficacy_Assessment Efficacy Assessment (RECIST) Dose_Cohort_1->Efficacy_Assessment Dose_Cohort_n Dose Cohort 'n' (Dose Escalation) Dose_Cohort_n->Safety_PK_Assessment Dose_Cohort_n->Efficacy_Assessment DLT_Assessment DLT Assessment (Cycle 1) DLT_Assessment->Dose_Cohort_n No DLT MTD_Exceeded MTD Exceeded? DLT_Assessment->MTD_Exceeded DLT Observed Expand_Cohort Expand Cohort MTD_Exceeded->Expand_Cohort No Data_Analysis Data Analysis MTD_Exceeded->Data_Analysis Yes Expand_Cohort->Safety_PK_Assessment Expand_Cohort->Efficacy_Assessment Safety_PK_Assessment->DLT_Assessment Efficacy_Assessment->Data_Analysis

References

Elacytarabine: Unveiling Molecular Targets Beyond DNA Replication

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Elacytarabine (CP-4055), a lipophilic 5'-elaidic acid ester of cytarabine (B982) (ara-C), was primarily developed to overcome key mechanisms of resistance to its parent compound, a cornerstone in the treatment of acute myeloid leukemia (AML). While its principal mechanism of action, like cytarabine, is the inhibition of DNA synthesis leading to S-phase cell cycle arrest and apoptosis, compelling preclinical evidence reveals that this compound's molecular activity extends beyond this canonical pathway.[1][2][3] This technical guide provides an in-depth exploration of these additional molecular targets, focusing on the inhibition of RNA synthesis, and presents the available quantitative data and relevant experimental methodologies.

Overcoming Cytarabine Resistance: The Primary Advantage

Before delving into novel molecular targets, it is crucial to understand the context of this compound's design. Its lipophilic nature confers two significant advantages over cytarabine, which are related to drug transport and metabolism rather than direct interaction with new molecular targets:

  • Bypassing hENT1-Mediated Transport: this compound's fatty acid moiety allows it to enter cells via passive diffusion across the cell membrane, independent of the human equilibrative nucleoside transporter 1 (hENT1).[1][3] This is critical, as reduced hENT1 expression is a common mechanism of cytarabine resistance.[1]

  • Resistance to Deamination: this compound is not a substrate for cytidine (B196190) deaminase (CDA), an enzyme that rapidly inactivates cytarabine in the plasma and within cells.[1] This leads to a longer plasma half-life and prolonged intracellular exposure to the active metabolite.[1]

These properties, while not new molecular targets themselves, are fundamental to this compound's enhanced activity in cytarabine-resistant settings and contribute to a more sustained intracellular concentration of its active form, ara-C triphosphate (ara-CTP).

Inhibition of RNA Synthesis: A Distinct Mechanism of Action

The most significant molecular effect of this compound beyond DNA replication is the transient inhibition of RNA synthesis .[2][3] This effect has been observed with this compound (CP-4055) but not with its parent drug, cytarabine, highlighting a unique aspect of the prodrug's activity.[1]

Quantitative Analysis of RNA Synthesis Inhibition

Preclinical studies have quantified the inhibitory effect of this compound on RNA synthesis. The key finding from this research is summarized in the table below.

Molecular ProcessCompoundCell Line(s)InhibitionCitation
RNA SynthesisThis compound (CP-4055)Murine Colon Cancer (C26-A)60%[1]
DNA SynthesisThis compound (CP-4055)C26-A and C26-GEffective Inhibition (longer retention than ara-C)[1]

Table 1: Quantitative effects of this compound on RNA and DNA synthesis.

The prolonged inhibition of DNA synthesis is attributed to the sustained intracellular levels of ara-CTP resulting from this compound's properties. The concurrent, yet transient, inhibition of RNA synthesis suggests a distinct, albeit less characterized, mechanism of action. The exact molecular basis for this RNA synthesis inhibition—for instance, which RNA polymerase is affected or whether the inhibition is direct or indirect—has not been fully elucidated in the available literature.

Experimental Protocol: Measurement of RNA Synthesis Inhibition (Uridine Incorporation Assay)

While the specific protocol from the original 2004 Bergman et al. studies was not available in the searched literature, a standard method for assessing RNA synthesis inhibition is the radiolabeled uridine (B1682114) incorporation assay. The following is a generalized protocol based on common laboratory practices.

Objective: To quantify the rate of new RNA synthesis in cultured cells following treatment with this compound by measuring the incorporation of a radiolabeled uridine analog.

Materials:

  • Cell culture medium and supplements

  • Cancer cell lines (e.g., HL-60, U937, or relevant solid tumor lines)

  • This compound (CP-4055) and Cytarabine (ara-C) as a comparator

  • [³H]-uridine (tritiated uridine)

  • Trichloroacetic acid (TCA), ice-cold

  • Scintillation fluid and vials

  • Scintillation counter

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or cytarabine for a predetermined period (e.g., 4, 24 hours). Include a vehicle-only control.

  • Radiolabeling: Add [³H]-uridine to each well and incubate for a short period (e.g., 1-2 hours) to label newly synthesized RNA.

  • Harvesting and Precipitation:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells and precipitate the macromolecules (including RNA and DNA) by adding ice-cold 10% TCA.

    • Incubate on ice for 30 minutes.

  • Washing: Wash the precipitate multiple times with cold 5% TCA to remove unincorporated [³H]-uridine.

  • Solubilization: Solubilize the macromolecular pellet in a suitable buffer or solvent (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the solubilized sample to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Normalize the CPM values to the total protein content of a parallel set of wells to account for any differences in cell number. Express the results as a percentage of the vehicle-treated control.

Effects on the Cell Cycle

This compound, through its conversion to ara-CTP, is a potent inhibitor of DNA polymerase, leading to a block in DNA replication.[1] This directly results in an accumulation of cells in the S-phase of the cell cycle. While some literature mentions an "alternative effect on the cell cycle" for this compound, specific details differentiating its impact from that of cytarabine beyond the S-phase arrest are not well-defined in the reviewed studies.[4] The primary and documented effect remains the S-phase arrest, a direct consequence of inhibiting DNA synthesis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The standard method to determine the effect of a compound on cell cycle distribution is flow cytometry using a DNA-intercalating dye like propidium (B1200493) iodide (PI).

Objective: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (B145695), ice-cold (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of double-stranded RNA)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations and for different time points. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells and permeabilize the membranes. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1 (2n DNA content), S (>2n to <4n DNA content), and G2/M (4n DNA content) phases.

Signaling Pathways and Logical Relationships

The molecular activity of this compound begins with its cellular uptake and culminates in the disruption of nucleic acid synthesis. The following diagrams illustrate these processes.

Elacytarabine_Metabolism This compound This compound (CP-4055) Esterases Intracellular Esterases This compound->Esterases Passive Diffusion Membrane Cell Membrane Intracellular Intracellular Space araC Cytarabine (ara-C) Esterases->araC dCK dCK araC->dCK araCMP ara-CMP dCK->araCMP Kinases1 Kinases araCMP->Kinases1 araCDP ara-CDP Kinases1->araCDP Kinases2 Kinases araCDP->Kinases2 araCTP ara-CTP (Active Metabolite) Kinases2->araCTP

Caption: Metabolic activation pathway of this compound.

Elacytarabine_MoA This compound This compound araCTP ara-CTP (Active Metabolite) This compound->araCTP Metabolism RNASynthesis RNA Synthesis This compound->RNASynthesis Inhibits (transiently) DNAPolymerase DNA Polymerase araCTP->DNAPolymerase Inhibits DNASynthesis DNA Synthesis & Replication Apoptosis Apoptosis RNASynthesis->Apoptosis Contributes to cytotoxicity S_Phase_Arrest S-Phase Arrest DNASynthesis->S_Phase_Arrest S_Phase_Arrest->Apoptosis

References

Elacytarabine's Impact on Cell Cycle Progression In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of elacytarabine on cell cycle progression. This compound (CP-4055), a lipophilic 5'-elaidic acid ester of cytarabine (B982) (ara-C), is a cytotoxic nucleoside analogue developed to overcome key mechanisms of cytarabine resistance. By understanding its impact on the cell cycle, researchers can better devise effective therapeutic strategies.

Core Mechanism of Action

This compound is designed to bypass the human equilibrative nucleoside transporter 1 (hENT1), a primary route of cellular uptake for cytarabine that can be downregulated in resistant cancer cells. Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP. The primary mechanism of action of ara-CTP is the inhibition of DNA synthesis. By incorporating into the DNA strand, ara-CTP terminates chain elongation and induces replication stress. This disruption of DNA replication is a key trigger for cell cycle arrest and, ultimately, apoptosis. Notably, this compound has also been reported to inhibit RNA synthesis, a characteristic not typically associated with its parent drug, cytarabine.

Quantitative Analysis of this compound's In Vitro Efficacy

The antiproliferative activity of this compound has been evaluated in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

Cell LineDrugIC50 (µM)Reference
CEM (wildtype)This compound~0.028
CEM/CP-4055 (resistant)This compound35
CEM/dCK- (deoxycytidine kinase deficient)This compound22

Note: Data on specific percentage of cell cycle arrest for this compound is limited in publicly available literature. The primary reported effect is a G0/G1 phase arrest in various cancer cell lines.

Signaling Pathways and Cell Cycle Regulation

This compound's induction of cell cycle arrest is intrinsically linked to the cellular machinery that governs cell cycle progression, particularly the G1/S transition. This critical checkpoint is regulated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs).

G1/S Transition Signaling Pathway

The progression from the G1 to the S phase is primarily controlled by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes. These kinases phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. The activity of these CDKs is negatively regulated by CDK inhibitors (CKIs) such as p21 and p27. This compound, by inhibiting DNA synthesis, is expected to trigger DNA damage response pathways that can lead to the upregulation of CKIs and subsequent cell cycle arrest.

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Stimuli Mitogenic Stimuli CyclinD Cyclin D Mitogenic_Stimuli->CyclinD CDK46_CyclinD CDK4/6-Cyclin D (Active) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb P Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F Inhibits E2F E2F CyclinE Cyclin E E2F->CyclinE S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_E2F->Rb Rb_E2F->E2F CDK2_CyclinE CDK2-Cyclin E (Active) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb P DNA_Synth_Inhibition DNA Synthesis Inhibition G1_Arrest G1 Arrest G1_Arrest->CDK46_CyclinD G1_Arrest->CDK2_CyclinE p21_p27 p21/p27 (CKIs) p21_p27->CDK46_CyclinD p21_p27->CDK2_CyclinE This compound This compound (via ara-CTP) This compound->DNA_Synth_Inhibition DNA_Synth_Inhibition->G1_Arrest Induces

Caption: G1/S transition pathway and the inhibitory effect of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a leukemia cell line (e.g., HL-60).

Materials:

  • Leukemia cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of leukemia cells treated with this compound.

Materials:

  • Leukemia cell line

  • Complete medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for investigating the in vitro effects of this compound on cell cycle progression.

Experimental_Workflow Start Start: Hypothesis This compound induces cell cycle arrest Cell_Culture Cell Line Selection (e.g., HL-60, U937) Start->Cell_Culture Treatment Treat cells with this compound (Different concentrations & time points) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 Data_Acquisition Data Acquisition Cytotoxicity_Assay->Data_Acquisition Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with PI) Cell_Cycle_Analysis->Data_Acquisition Treatment->Cytotoxicity_Assay Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis (IC50 calculation, Cell cycle distribution %) Data_Acquisition->Data_Analysis Conclusion Conclusion: Quantify this compound's impact on cell cycle progression Data_Analysis->Conclusion

Caption: General workflow for in vitro analysis of this compound's cell cycle effects.

Conclusion

This compound represents a promising therapeutic agent that effectively targets leukemia cells, in part by overcoming common resistance mechanisms to cytarabine. Its primary mode of action, the inhibition of DNA synthesis, leads to profound effects on cell cycle progression, typically resulting in a G0/G1 arrest. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to elucidate the precise molecular signaling events that govern this compound-induced cell cycle arrest and to identify potential synergistic drug combinations.

Methodological & Application

Protocol for dissolving and storing Elacytarabine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982), a nucleoside analog widely used in the treatment of hematologic malignancies.[1][2] This structural modification allows this compound to circumvent common mechanisms of cytarabine resistance, such as reduced expression of the human equilibrative nucleoside transporter 1 (hENT1), as it can enter cells independently of this transporter.[1][3][4][5] Once inside the cell, this compound is metabolized to cytarabine and subsequently phosphorylated to its active triphosphate form, ara-CTP, which inhibits DNA and RNA synthesis, leading to cell death.[1][6] These characteristics make this compound a valuable compound for in vitro studies of cancer cell cytotoxicity and mechanisms of drug resistance.

This document provides detailed protocols for the dissolution and storage of this compound for use in in vitro assays, ensuring reproducible and reliable experimental results.

Data Presentation

This compound Properties
PropertyValueReference
Molecular FormulaC27H45N3O6[7]
Molecular Weight507.66 g/mol [7][8]
CAS Number188181-42-2[8][9]
Solubility Data
SolventConcentrationCommentsReference
DMSO125 mg/mL (246.23 mM)Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[8][9]
Ethanol4 mg/mL (7.88 mM)Ultrasonic and warming to 60°C may be required to aid dissolution.[9]
Stock Solution Storage Recommendations
Storage TemperatureDurationReference
-80°CUp to 2 years[9]
-20°CUp to 1 year[9]

Note: For the parent compound, cytarabine, solutions in 0.9% NaCl have shown high stability at 2-8°C for 28 days. At 25°C, stability is concentration-dependent, with lower concentrations (1 mg/mL) being more stable than higher concentrations (5 mg/mL and 10 mg/mL).[10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution that can be further diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes. Gentle warming can also be applied, but avoid excessive heat.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[9]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the high-concentration stock solution to the final working concentrations required for cell-based assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control in your experiments contains the same final concentration of DMSO.

  • Application to Cells: Add the prepared working solutions to your cell cultures according to your experimental design.

Visualizations

Elacytarabine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elacytarabine_ext This compound Elacytarabine_mem This compound Elacytarabine_ext->Elacytarabine_mem hENT1- independent uptake Cytarabine Cytarabine Elacytarabine_mem->Cytarabine Intracellular Metabolism ara_CMP ara-CMP Cytarabine->ara_CMP Phosphorylation ara_CDP ara-CDP ara_CMP->ara_CDP ara_CTP ara-CTP (Active Metabolite) ara_CDP->ara_CTP DNA_syn DNA Synthesis Inhibition ara_CTP->DNA_syn RNA_syn RNA Synthesis Inhibition ara_CTP->RNA_syn DCK Deoxycytidine Kinase (DCK) DCK->Cytarabine Rate-limiting step Kinases Other Kinases Kinases->ara_CMP Kinases->ara_CDP

Caption: Mechanism of action of this compound.

Elacytarabine_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solutions in Medium thaw->dilute assay Add to In Vitro Assay dilute->assay end End assay->end

References

Standard Operating Procedure for Elacytarabine Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Elacytarabine (formerly CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982), a well-established chemotherapeutic agent. This modification was designed to overcome key mechanisms of cytarabine resistance, such as dependency on nucleoside transporters for cellular uptake.[1][2] Preclinical studies utilizing human tumor xenograft models in mice have demonstrated the superior efficacy of this compound compared to its parent compound, cytarabine, in various cancers including leukemia, lymphoma, and several solid tumors.[1][2] this compound's ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1) allows it to bypass a common resistance pathway.[1][2] These application notes provide a detailed standard operating procedure for the administration of this compound in mouse xenograft models based on published preclinical data.

Mechanism of Action

This compound is a prodrug that is intracellularly metabolized to cytarabine, which is then converted to its active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death. A key advantage of this compound is its lipophilic nature, which facilitates its entry into cells independently of nucleoside transporters. This results in increased intracellular accumulation of ara-CTP, particularly in cancer cells that have downregulated transporter expression, a common mechanism of resistance to cytarabine.

Elacytarabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Cytarabine Cytarabine This compound->Cytarabine Metabolism ara_CTP ara-CTP (Active Metabolite) Cytarabine->ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition Blocks

This compound's intracellular conversion and mechanism of action.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various mouse xenograft models as reported in preclinical studies.

Table 1: Efficacy of this compound in Hematological Malignancy Xenograft Models

Xenograft ModelTreatment GroupAdministration ScheduleMean Survival TimeOutcomeReference
Systemic Raji Leukemia (nude mice)This compoundNot specified>80 days8 out of 10 animals survivedBreistøl K, et al. (1999)
CytarabineNot specified34.2 days0 out of 10 animals survivedBreistøl K, et al. (1999)
Raji Burkitt's Lymphoma (nude rats)This compoundNot specified>70 days3 out of 5 animals survivedBreistøl K, et al. (1999)
CytarabineNot specified13.2 days0 out of 5 animals survivedBreistøl K, et al. (1999)
SalineNot specified13.2 days0 out of 5 animals survivedBreistøl K, et al. (1999)

Table 2: Efficacy of this compound in Solid Tumor Xenograft Models

Xenograft ModelTreatment GroupAdministration ScheduleTumor ResponseReference
Lung CarcinomaThis compound (MTD)Daily i.v. for 5 days, 4 weekly cyclesPartial or complete tumor regressionBreistøl K, et al. (1999)
Malignant Melanoma (three models)This compound (MTD)Daily i.v. for 5 days, 4 weekly cyclesPartial or complete tumor regressionBreistøl K, et al. (1999)

Experimental Protocols

This section provides detailed methodologies for the in vivo administration of this compound in mouse xenograft models.

1. Materials and Reagents

  • This compound (CP-4055) powder

  • Sterile saline for injection (0.9% NaCl)

  • Vehicle for reconstitution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for lipophilic compounds)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Human tumor cells for xenograft establishment

  • Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID)

  • Matrigel (optional, for subcutaneous implantation)

  • Anesthetic agent (e.g., isoflurane)

  • Calipers for tumor measurement

2. Animal Models

  • Species: Immunocompromised mice (athymic Nude, SCID, or NOD/SCID), 6-8 weeks old.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3. Xenograft Establishment

  • Cell Preparation: Culture human tumor cells in appropriate media to 80-90% confluency. Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS). Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 107 cells/mL).

  • Subcutaneous Implantation: Anesthetize the mouse. Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Systemic Model (for leukemia/lymphoma): Inject the tumor cells intravenously via the tail vein.

  • Tumor Growth Monitoring: For subcutaneous models, monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2. Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm3).

4. This compound Preparation and Administration

  • Maximum Tolerated Dose (MTD): The MTD for this compound in mice has been established at 30 mg/kg/day when administered intravenously for 5 consecutive days.

  • Formulation:

    • Due to its lipophilic nature, this compound should first be dissolved in a small amount of a suitable sterile solvent like DMSO.

    • Further dilute the solution with sterile saline to the final desired concentration for injection. The final concentration of the initial solvent should be minimized to avoid toxicity.

    • Prepare fresh on each day of administration.

  • Administration Route: Intravenous (i.v.) injection via the tail vein is the recommended route based on preclinical efficacy studies.

  • Treatment Schedule:

    • Administer this compound daily for 5 consecutive days.

    • This 5-day treatment constitutes one cycle.

    • Allow for a 2-day rest period after each cycle.

    • Repeat the treatment cycle weekly for a total of four weeks.

  • Control Groups:

    • A vehicle control group should receive the same formulation vehicle without the active drug, following the same administration schedule.

    • A cytarabine-treated group can be included for comparison, administered at its own established MTD and schedule.

5. Monitoring and Endpoints

  • Tumor Measurements: For subcutaneous models, continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Monitor the body weight of each mouse at each tumor measurement to assess treatment-related toxicity. A body weight loss of more than 15-20% may necessitate a dose reduction or termination of treatment for that animal.

  • Survival: For systemic models, monitor the animals daily for signs of morbidity and mortality. The primary endpoint is overall survival.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be recorded as a final measure of efficacy.

Experimental_Workflow cluster_preparation Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Tumor Cell Culture Cell_Implantation Cell Implantation (Subcutaneous or IV) Cell_Culture->Cell_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Admin This compound Administration (30 mg/kg/day, IV, 5 days/week) Randomization->Drug_Admin Monitoring Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring Repeat for 4 weeks Data_Collection Data Collection (Tumor Weight, Survival) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

General experimental workflow for this compound efficacy studies.

References

Application Note: Quantification of Elacytarabine in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Elacytarabine (CP-4055) in human plasma. This compound is a lipophilic 5'-elaidic acid ester of the chemotherapeutic agent Cytarabine.[1] This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound. The protocol provides a framework for sample preparation, chromatographic separation, and detection, which should be fully validated by the end-user to ensure compliance with regulatory standards.

Introduction

This compound (CP-4055) is a novel cytotoxic nucleoside analogue designed to overcome resistance mechanisms associated with its parent drug, Cytarabine.[1] As a lipophilic prodrug, this compound can enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mechanism of Cytarabine resistance.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides a detailed protocol for a proposed reverse-phase HPLC method with UV detection for the analysis of this compound in human plasma.

Principle

The proposed method utilizes reverse-phase HPLC to separate this compound from endogenous plasma components. Due to the lipophilic nature of this compound, a C18 column is selected as the stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, optimized to achieve efficient separation and a symmetrical peak shape for the analyte. Sample preparation involves protein precipitation to extract this compound from the plasma matrix. Quantification is achieved by UV detection at a wavelength determined to be optimal for this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Ammonium acetate (B1210297) (analytical grade)

  • Human plasma (drug-free)

  • 0.22 µm syringe filters

Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Micropipettes

Sample Preparation
  • Standard Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards in Plasma: Spike drug-free human plasma with the working standard solutions to prepare calibration standards with final concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Plasma Sample Extraction:

    • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 600 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

Data Presentation

The following table summarizes the proposed quantitative parameters for the HPLC method for this compound. These values are illustrative and must be established during method validation.

ParameterProposed Value/Range
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Retention Time Approximately 5-7 minutes
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Method Validation

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (intra-day and inter-day).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation 1 Centrifugation Centrifugation Precipitation->Centrifugation 2 Evaporation Evaporation Centrifugation->Evaporation 3 Reconstitution Reconstitution Evaporation->Reconstitution 4 Injection Injection Reconstitution->Injection 5 Column C18 Column Separation Injection->Column 6 Detection UV Detection (254 nm) Column->Detection 7 Integration Peak Integration Detection->Integration 8 Quantification Quantification Integration->Quantification 9

Caption: Experimental workflow for the HPLC quantification of this compound.

Disclaimer

The HPLC method described in this application note is a proposed protocol based on the chemical properties of this compound and established methods for its parent compound, Cytarabine. This method has not been experimentally validated and should be fully optimized and validated by the end-user to ensure its accuracy, precision, and suitability for the intended application.

References

Determining the Potency of Elacytarabine: Application Notes and Protocols for Cell Viability Assays in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the study of novel leukemia therapies, the accurate determination of a compound's cytotoxic potential is paramount. This document provides detailed application notes and protocols for assessing the cell viability of leukemia cell lines treated with Elacytarabine, a lipophilic prodrug of cytarabine. The focus is on establishing the half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency.

This compound (formerly CP-4055) was designed to overcome common resistance mechanisms to its parent drug, cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy.[1][2] By entering cells independently of the human equilibrative nucleoside transporter 1 (hENT1), this compound can circumvent resistance associated with reduced transporter expression.[1][3] Once inside the cell, it is converted to its active triphosphate form, ara-CTP, which inhibits DNA and RNA synthesis, ultimately leading to apoptosis.

Data Presentation: this compound IC50 in Leukemia Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various leukemia cell lines. These values are critical for comparing the relative sensitivity of different cancer cell types to the drug. It is important to note that IC50 values can vary depending on the assay method, incubation time, and specific cell line characteristics.

Cell LineLeukemia TypeIC50 (µM)Assay MethodReference
HL-60Acute Promyelocytic LeukemiaData Not Explicitly AvailableATP-based assay[4][5]
U937Histiocytic LymphomaData Not Explicitly AvailableATP-based assay[4][5]
CEM (wild-type)Acute Lymphoblastic Leukemia~0.035Not SpecifiedImplied from resistant line data

Note: While studies have demonstrated the anti-proliferative activity of this compound in HL-60 and U937 cells, specific single-agent IC50 values were not explicitly stated in the reviewed literature. One study noted a 10-fold reduction in the IC50 of this compound in HL-60 cells when used in combination with gemcitabine.[5]

Signaling Pathway of this compound

The cytotoxic effect of this compound is initiated by its entry into the cell and subsequent metabolic activation. The following diagram illustrates the key steps in its mechanism of action.

Elacytarabine_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_synthesis Synthesis Inhibition cluster_downstream Downstream Effects Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int hENT1-independent transport Ara_C Cytarabine (ara-C) Elacytarabine_int->Ara_C Intracellular Esterases Ara_CMP ara-CMP Ara_C->Ara_CMP dCK Ara_CDP ara-CDP Ara_CMP->Ara_CDP CMK Ara_CTP ara-CTP (Active) Ara_CDP->Ara_CTP NDK DNA_syn DNA Synthesis Ara_CTP->DNA_syn Inhibits RNA_syn RNA Synthesis Ara_CTP->RNA_syn Inhibits Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest DNA_syn->Cell_Cycle_Arrest RNA_syn->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow

The general workflow for determining the IC50 of this compound in leukemia cell lines involves cell culture, drug treatment, and assessment of cell viability using a suitable assay.

Experimental_Workflow IC50 Determination Workflow A 1. Culture Leukemia Cells (Suspension culture) B 2. Seed Cells in 96-well Plates A->B D 4. Treat Cells with This compound B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate for Specified Duration (e.g., 72 hours) D->E F 6. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G 7. Measure Signal (Absorbance or Luminescence) F->G H 8. Data Analysis: Calculate % Viability and Determine IC50 G->H

Caption: General experimental workflow for IC50 determination.

Experimental Protocols

Detailed methodologies for two common cell viability assays are provided below. These protocols are specifically tailored for leukemia cell lines, which are typically grown in suspension.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Leukemia cell lines (e.g., HL-60, K562, MOLM-13)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or Dimethyl sulfoxide (B87167) (DMSO))

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture leukemia cells to a logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).

    • Centrifuge the cell suspension and resuspend the cell pellet in fresh complete medium to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL).

    • Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for blank measurements.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A 2- or 3-fold dilution series is recommended.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). The final volume in each well should be 200 µL. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

    • Centrifuge the plate (e.g., at 500 x g for 5 minutes) to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the pellet.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

  • Leukemia cell lines

  • This compound

  • Complete cell culture medium

  • Opaque-walled 96-well plates (suitable for luminescence measurements)

  • CellTiter-Glo® Reagent (Promega)

  • CO2 incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay to seed 100 µL of cell suspension into each well of an opaque-walled 96-well plate. Include control wells with medium only for background luminescence.

  • Drug Treatment:

    • Follow the same procedure as for the MTT assay to prepare and add 100 µL of diluted this compound solutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 200 µL of reagent to 200 µL of cell suspension).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value as described for the MTT assay.

These protocols provide a robust framework for determining the IC50 of this compound in leukemia cell lines, contributing to the preclinical evaluation of this promising anti-cancer agent.

References

Application Notes and Protocols for Assessing Elacytarabine-Induced Apoptosis via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982), a nucleoside analog widely used in the treatment of acute myeloid leukemia (AML).[1][2] As a prodrug, this compound is designed to overcome key mechanisms of cytarabine resistance.[1][3] Its lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), which is often downregulated in resistant leukemia cells.[1][2] Once inside the cell, this compound is converted to cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP.[1][3] Ara-CTP incorporates into DNA, inhibiting DNA and RNA synthesis and ultimately triggering apoptosis, or programmed cell death.[1][2]

Flow cytometry is a powerful and high-throughput technique for the quantitative analysis of apoptosis at the single-cell level.[4] The Annexin V and Propidium Iodide (PI) dual-staining assay is a gold-standard method for detecting and differentiating the stages of apoptosis. This application note provides a detailed protocol for assessing this compound-induced apoptosis using this method, along with an overview of the underlying signaling pathways and guidelines for data presentation.

Signaling Pathways of this compound-Induced Apoptosis

The cytotoxic effects of this compound are mediated through the induction of apoptosis, primarily via the intrinsic or mitochondrial pathway. Following its intracellular conversion to ara-CTP and incorporation into DNA, this compound triggers a cascade of signaling events that converge on the mitochondria.

This leads to the upregulation of pro-apoptotic BH3-only proteins such as Bim, Puma, and Noxa.[5] These proteins, in turn, activate the pro-apoptotic effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).[5] The subsequent release of cytochrome c from the mitochondria into the cytoplasm initiates the formation of the apoptosome and the activation of caspase-9, which then activates executioner caspases like caspase-3, culminating in the execution phase of apoptosis.

Furthermore, studies on cytarabine, the active metabolite of this compound, have implicated the p38 mitogen-activated protein kinase (MAPK) pathway in the apoptotic response.[6][7] Activation of the p38 MAPK pathway can lead to the downregulation of the anti-apoptotic protein Mcl-1, further promoting cell death.[6][8]

cluster_cell Cell cluster_pathways Apoptotic Signaling This compound This compound Cytarabine Cytarabine (Ara-C) This compound->Cytarabine Intracellular Conversion Ara_CTP ara-CTP Cytarabine->Ara_CTP Phosphorylation DNA_Damage DNA Damage & Inhibition of DNA/RNA Synthesis Ara_CTP->DNA_Damage p38_MAPK p38 MAPK Activation DNA_Damage->p38_MAPK BH3_only Upregulation of Bim, Puma, Noxa DNA_Damage->BH3_only Mcl1 Mcl-1 (Anti-apoptotic) Downregulation p38_MAPK->Mcl1 Bax_Bak Bax/Bak Activation BH3_only->Bax_Bak Mcl1->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocol: Flow Cytometry Analysis of Apoptosis

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.

Materials
  • This compound

  • Cell line of interest (e.g., AML cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Workflow

cluster_workflow Experimental Workflow start Seed Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells (including supernatant) treat->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Data Analysis acquire->analyze

Caption: Flow cytometry workflow for apoptosis assessment.
Procedure

  • Cell Seeding and Treatment:

    • Seed cells at a density that will allow for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with various concentrations of this compound for the desired time points. Include the following controls:

      • Untreated cells (negative control)

      • Vehicle control (if this compound is dissolved in a solvent like DMSO)

      • Positive control for apoptosis (e.g., treatment with a known apoptosis inducer like staurosporine)

  • Cell Harvesting:

    • Suspension cells: Gently pellet the cells by centrifugation.

    • Adherent cells: Collect the culture medium (which contains apoptotic cells that have detached). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express) or by scraping. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.

  • Washing:

    • Discard the supernatant and gently resuspend the cell pellet in cold PBS.

    • Centrifuge at 300-500 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Mix gently.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris.

    • Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Presentation and Analysis

The data from the flow cytometric analysis can be visualized in a dot plot of Annexin V-FITC versus PI. This allows for the clear separation of four distinct cell populations:

  • Lower-Left Quadrant (Annexin V- / PI-): Viable cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

The percentage of cells in each quadrant should be quantified and summarized in a table for easy comparison across different treatment conditions.

Table 1: Quantification of Apoptosis after this compound Treatment

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)Total Apoptotic Cells (%)
Untreated Control
Vehicle Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Positive Control

Data should be presented as mean ± standard deviation from at least three independent experiments.

Conclusion

This application note provides a comprehensive protocol for the assessment of this compound-induced apoptosis using Annexin V and PI staining with flow cytometry. By following this detailed methodology, researchers can obtain robust and reproducible data to elucidate the cytotoxic effects of this compound and other anti-cancer agents. The provided diagrams of the signaling pathway and experimental workflow, along with the structured data presentation table, serve as valuable tools for experimental design, execution, and interpretation in the fields of cancer biology and drug development.

References

Co-administration of Elacytarabine with other chemotherapeutic agents in vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982), a cornerstone in the treatment of acute myeloid leukemia (AML).[1] Designed to overcome key mechanisms of cytarabine resistance, this compound enters cells independently of the human equilibrative nucleoside transporter 1 (hENT1) and is resistant to deactivation by cytidine (B196190) deaminase (CDA).[2][3] Its mechanism of action is similar to cytarabine, involving intracellular conversion to cytarabine triphosphate (ara-CTP), which inhibits DNA and RNA synthesis, leading to cell death.[2][4] Preclinical and clinical studies have explored the potential of this compound both as a monotherapy and in combination with other chemotherapeutic agents to enhance its anti-tumor efficacy. This document provides a summary of key in vivo combination studies and detailed protocols for researchers.

Preclinical In Vivo Combination Studies

This compound has been evaluated in vivo in combination with several chemotherapeutic agents across various cancer models. These studies have demonstrated the potential for synergistic or additive anti-tumor effects.

This compound and Anthracyclines (e.g., Idarubicin)

The combination of this compound with anthracyclines, such as idarubicin (B193468), has been a key area of investigation, particularly in AML. Preclinical evidence of synergy provided the foundation for clinical trials.[5] While specific preclinical protocols are not extensively detailed in publicly available literature, the combination has shown promising clinical activity in patients with refractory AML.[6][7]

This compound and Taxanes (e.g., Docetaxel)

In preclinical xenograft models of non-small cell lung cancer, the combination of this compound and docetaxel (B913) has been shown to decrease metastasis with a favorable side effect profile.[2] This suggests a potential therapeutic advantage for this combination in solid tumors.

This compound and Other Chemotherapeutic Agents

In vitro studies have shown synergistic or additive effects when this compound is combined with gemcitabine, irinotecan (B1672180), topotecan (B1662842), and cloretazine (B1674510) in leukemia and lymphoma cell lines.[8] These findings provide a strong rationale for further in vivo evaluation of these combinations.

Data Summary of In Vivo Combination Studies

Combination AgentCancer ModelKey FindingsReference(s)
Idarubicin Acute Myeloid Leukemia (AML)Encouraging clinical activity in refractory AML patients. Recommended Phase II dose of this compound is 1000 mg/m²/day as a continuous IV infusion for 5 days with idarubicin 12 mg/m²/day on days 2 to 4.[6][7]
Docetaxel Non-Small Cell Lung Cancer (Xenograft)Decreased metastasis and a favorable side effect profile.[2]
Gemcitabine Leukemia and Lymphoma (In Vitro)Synergistic antiproliferative activity, largely independent of sequence, ratio, and exposure time.[4][8]
Cloretazine Leukemia and Lymphoma (In Vitro)Additive antiproliferative activity with simultaneous exposure.[8][9]

Experimental Protocols

Detailed preclinical protocols for the in vivo co-administration of this compound are not consistently available in the literature. The following protocols are representative examples based on available data and general practices for xenograft models. It is critical that researchers optimize these protocols for their specific experimental setup.

General Protocol for Establishing a Patient-Derived Xenograft (PDX) Model of AML

This protocol provides a general framework for establishing an AML PDX model, which can then be used for in vivo drug efficacy studies.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Preparation: Obtain primary AML patient cells and ensure high viability (>90%) after thawing.

  • Implantation: Inject 1-5 x 10^6 viable AML cells intravenously (tail vein) or intra-femorally into each mouse.

  • Engraftment Monitoring: Monitor for engraftment by weekly peripheral blood sampling and flow cytometry for human CD45+ cells, starting 3-4 weeks post-implantation.

  • Treatment Initiation: Begin treatment when human CD45+ cells reach a predetermined level in the peripheral blood (e.g., >1%).

Protocol for this compound and Idarubicin Co-administration in an AML Xenograft Model

This protocol is a proposed adaptation for a preclinical setting, based on clinical trial data due to the lack of specific published preclinical protocols.

  • Animal Model: Established AML xenograft mice.

  • Drug Preparation:

    • This compound: Reconstitute as per manufacturer's instructions and dilute in a suitable vehicle (e.g., saline).

    • Idarubicin: Reconstitute as per manufacturer's instructions and dilute in a suitable vehicle.

  • Dosing and Administration:

    • This compound: Administer via continuous intravenous infusion (e.g., using an osmotic pump) for 5 consecutive days. The dose will need to be optimized; a starting point could be a fraction of the human equivalent dose.

    • Idarubicin: Administer as an intravenous bolus injection on days 2, 3, and 4 of the this compound infusion. The dose will need to be optimized based on tolerability and efficacy studies in mice.

  • Monitoring and Endpoints:

    • Monitor animal weight and general health daily.

    • Assess tumor burden by monitoring the percentage of human CD45+ cells in peripheral blood weekly.

    • At the end of the study, harvest bone marrow and spleen to determine leukemic infiltration.

    • Primary endpoint: Overall survival. Secondary endpoints: Reduction in tumor burden, changes in specific biomarkers.

Protocol for this compound and Docetaxel Co-administration in a Solid Tumor Xenograft Model (e.g., Non-Small Cell Lung Cancer)

This protocol is a general guideline for evaluating the combination in a solid tumor model.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID) bearing established subcutaneous non-small cell lung cancer xenografts (e.g., from cell lines like A549 or patient-derived tissue).

  • Drug Preparation:

    • This compound: Prepare as described above.

    • Docetaxel: Formulate in a suitable vehicle (e.g., polysorbate 80 and ethanol, diluted in saline).

  • Dosing and Administration:

    • This compound: Administer via intravenous or intraperitoneal injection. A potential schedule could be daily for 5 days. Dose to be determined by tolerability studies.

    • Docetaxel: Administer via intravenous or intraperitoneal injection. A potential schedule could be once or twice weekly. Dose to be determined by tolerability studies.

    • Combination: The timing of administration (simultaneous or sequential) should be optimized. Based on in vitro data suggesting increased killing with pre-incubation of docetaxel, a sequential administration (docetaxel followed by this compound) could be investigated.[2]

  • Monitoring and Endpoints:

    • Monitor animal weight and general health daily.

    • Measure tumor volume with calipers 2-3 times per week.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

    • Primary endpoint: Tumor growth inhibition. Secondary endpoints: Overall survival, assessment of metastasis.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound, as a prodrug of cytarabine, ultimately targets DNA and RNA synthesis. Its lipophilic nature allows it to bypass the hENT1 transporter, a common mechanism of cytarabine resistance.

Elacytarabine_Pathway This compound This compound (Extracellular) Cell_Membrane Cell Membrane This compound->Cell_Membrane Elacytarabine_Intra This compound (Intracellular) Cell_Membrane->Elacytarabine_Intra Esterases Esterases Elacytarabine_Intra->Esterases Cytarabine Cytarabine (ara-C) Esterases->Cytarabine DCK dCK Cytarabine->DCK araCMP ara-CMP DCK->araCMP Kinases1 Kinases araCMP->Kinases1 araCDP ara-CDP Kinases1->araCDP Kinases2 Kinases araCDP->Kinases2 araCTP ara-CTP Kinases2->araCTP DNA_Polymerase DNA Polymerase araCTP->DNA_Polymerase RNA_Polymerase RNA Polymerase araCTP->RNA_Polymerase DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis | RNA_Synthesis RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis | Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis->Apoptosis

Caption: this compound Mechanism of Action.

Idarubicin Signaling Pathway

Idarubicin is an anthracycline that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[1][10]

Idarubicin_Pathway Idarubicin Idarubicin DNA_Intercalation DNA Intercalation Idarubicin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Idarubicin->TopoII_Inhibition DNA DNA TopoisomeraseII Topoisomerase II DNA_Intercalation->DNA DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->TopoisomeraseII | TopoII_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis_Pathway Apoptosis Signaling DNA_Damage->Apoptosis_Pathway Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis_Pathway->Apoptosis Docetaxel_Pathway Docetaxel Docetaxel Tubulin β-tubulin Docetaxel->Tubulin Stabilization Microtubule Stabilization Docetaxel->Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Stabilization->Microtubules Depolymerization Inhibition of Depolymerization Stabilization->Depolymerization Mitotic_Spindle Defective Mitotic Spindle Depolymerization->Mitotic_Spindle Leads to Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Combined_Pathway This compound This compound Inhibition_Synth Inhibition This compound->Inhibition_Synth Idarubicin Idarubicin Inhibition_Topo Inhibition Idarubicin->Inhibition_Topo DNA_RNA_Synthesis DNA/RNA Synthesis Cell_Cycle_Progression Cell Cycle Progression DNA_RNA_Synthesis->Cell_Cycle_Progression TopoisomeraseII Topoisomerase II DNA_Integrity DNA Integrity TopoisomeraseII->DNA_Integrity Inhibition_Synth->DNA_RNA_Synthesis | Apoptosis Enhanced Apoptosis Inhibition_Synth->Apoptosis Inhibition_Topo->TopoisomeraseII | Inhibition_Topo->Apoptosis Cell_Cycle_Progression->Apoptosis DNA_Integrity->Apoptosis

References

Application Notes and Protocols for Studying Elacytarabine Resistance Mechanisms Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982) (Ara-C), a cornerstone of chemotherapy for acute myeloid leukemia (AML).[1][2][3] Developed to overcome key mechanisms of cytarabine resistance, this compound can enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common mediator of resistance to its parent drug.[1][3][4] Once inside the cell, this compound is converted to cytarabine, which is then phosphorylated to its active triphosphate form (ara-CTP) by deoxycytidine kinase (dCK). Ara-CTP subsequently incorporates into DNA, leading to chain termination and cell death.

Despite its design to bypass hENT1-mediated resistance, acquired resistance to this compound can still emerge. Studies have shown that a primary mechanism of resistance to this compound involves the downregulation of deoxycytidine kinase (dCK).[5][6] Reduced dCK expression leads to decreased phosphorylation of the intracellular cytarabine, rendering the drug ineffective.[1][5]

Lentiviral transduction is a powerful tool for investigating drug resistance mechanisms.[7][8][9][10][11] This technology allows for the stable overexpression or knockdown of specific genes in target cells, enabling researchers to directly assess the role of these genes in drug sensitivity and resistance. This application note provides a detailed workflow and protocols for utilizing lentiviral transduction to study the mechanisms of this compound resistance, with a focus on the role of dCK. Additionally, we will touch upon the use of lentiviral-based CRISPR/Cas9 screens for the unbiased discovery of novel resistance genes.

Signaling Pathways and Experimental Workflow

This compound Metabolism and Resistance Pathway

The following diagram illustrates the metabolic pathway of this compound and highlights the critical role of dCK in its activation and as a mediator of resistance.

Elacytarabine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int hENT1-independent transport Cytarabine Cytarabine (Ara-C) Elacytarabine_int->Cytarabine Esterase Ara_CMP Ara-CMP Cytarabine->Ara_CMP Ara_CDP Ara-CDP Ara_CMP->Ara_CDP Kinases Ara_CTP Ara-CTP (Active) Ara_CDP->Ara_CTP Kinases DNA DNA Synthesis Ara_CTP->DNA Inhibition Apoptosis Apoptosis DNA->Apoptosis dCK dCK (Deoxycytidine Kinase) dCK->Ara_CMP Phosphorylation Resistance Resistance dCK_down dCK Downregulation dCK_down->dCK Inhibits dCK_down->Resistance

Caption: this compound metabolism and the role of dCK in resistance.

Experimental Workflow for Studying this compound Resistance

This workflow outlines the key steps for investigating the role of a candidate gene, such as dCK, in this compound resistance using lentiviral transduction.

Experimental_Workflow cluster_lentiviral_prep Lentiviral Vector Preparation cluster_cell_engineering Cell Line Engineering and Validation cluster_phenotypic_assays Phenotypic Assays cluster_data_analysis Data Analysis and Interpretation Plasmid_shRNA Lentiviral Plasmid (shRNA for dCK) Transfection Co-transfection of HEK293T cells Plasmid_shRNA->Transfection Plasmid_OE Lentiviral Plasmid (dCK Overexpression) Plasmid_OE->Transfection Packaging Packaging Plasmids Packaging->Transfection Harvest Harvest & Titer Lentiviral Particles Transfection->Harvest Transduction Lentiviral Transduction Harvest->Transduction Cell_Line AML Cell Line (e.g., HL-60, CEM) Cell_Line->Transduction Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection Validation Validation of Gene Knockdown/Overexpression (qRT-PCR, Western Blot) Selection->Validation Viability Cell Viability Assay (MTT/MTS) Validation->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Validation->Apoptosis_Assay IC50 IC50 Determination of this compound Viability->IC50 Analysis Compare IC50 & Apoptosis between engineered and control cell lines IC50->Analysis Apoptosis_Assay->Analysis Conclusion Determine role of dCK in This compound resistance Analysis->Conclusion

References

Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Genes Modulating Elacytarabine Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (CP-4055) is a lipophilic cytarabine (B982) prodrug designed to overcome key mechanisms of resistance to the standard-of-care acute myeloid leukemia (AML) drug, cytarabine (Ara-C). By entering cells independently of the human equilibrative nucleoside transporter 1 (hENT1), this compound has shown promise in preclinical models. However, intrinsic and acquired resistance remains a clinical challenge. Genome-wide CRISPR-Cas9 loss-of-function screening is a powerful, unbiased approach to systematically identify genes and pathways that modulate sensitivity to therapeutic agents. These application notes provide a framework and detailed protocols for utilizing CRISPR-Cas9 screens to uncover the genetic determinants of this compound sensitivity and resistance. Understanding these mechanisms will facilitate the development of novel combination therapies and predictive biomarkers for patient stratification.

Data Presentation: Representative this compound CRISPR-Cas9 Screen Results

While a specific, publicly available dataset for an this compound CRISPR-Cas9 screen is not available, the following tables represent hypothetical quantitative data based on screens performed with the highly analogous nucleoside analog, cytarabine. As this compound is a prodrug of cytarabine, the key genes modulating its activity are expected to be similar. The data is presented as log2 fold change (LFC) of single-guide RNAs (sgRNAs) targeting specific genes in this compound-treated versus control cell populations. A negative LFC indicates that the loss of the gene sensitizes cells to the drug, while a positive LFC suggests that the gene's knockout confers resistance.

Table 1: Genes Conferring Resistance to this compound Upon Knockout (Positive Selection)

Gene SymbolGene NameAverage log2 Fold Change (LFC)p-valuePutative Function in Resistance
DCKDeoxycytidine kinase5.8<0.001Required for the phosphorylation and activation of cytarabine (the active form of this compound). Its loss prevents drug activation.
SLC29A1Solute carrier family 29 member 1 (hENT1)2.5<0.01While this compound can enter cells independently, SLC29A1 can still contribute to the uptake of intracellularly converted cytarabine.

Table 2: Genes Sensitizing to this compound Upon Knockout (Negative Selection)

Gene SymbolGene NameAverage log2 Fold Change (LFC)p-valuePutative Function in Sensitivity
DCTPP1dCTP pyrophosphatase 1-4.2<0.001Hydrolyzes dCTP analogs, potentially inactivating the active form of this compound. Its loss increases the intracellular concentration of the active drug.[1]
BCL2B-cell lymphoma 2-3.5<0.005An anti-apoptotic protein. Its knockout lowers the threshold for apoptosis induction by this compound.
VAV3Vav guanine (B1146940) nucleotide exchange factor 3-3.1<0.01A signal transducer in pathways that can promote cell survival. Its loss may impair pro-survival signaling.

Mandatory Visualizations

Signaling Pathways

Elacytarabine_Metabolism_and_Resistance cluster_extracellular Extracellular cluster_cell Cellular Compartment Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int hENT1-independent entry AraC Cytarabine (Ara-C) Elacytarabine_int->AraC Esterases AraCMP Ara-CMP AraC->AraCMP Phosphorylation DCK DCK AraC->DCK AraCDP Ara-CDP AraCMP->AraCDP Phosphorylation AraCTP Ara-CTP (Active) AraCDP->AraCTP Phosphorylation DCTPP1 DCTPP1 AraCTP->DCTPP1 Hydrolysis (Inactivation) DNA_Polymerase DNA Polymerase AraCTP->DNA_Polymerase Incorporation into DNA DNA DNA Apoptosis Apoptosis DNA->Apoptosis Cell Death DCK->AraCMP Activation Step DNA_Polymerase->DNA DNA Synthesis Inhibition

Caption: this compound metabolism and primary resistance pathway.

Experimental_Workflow cluster_setup Library Preparation and Transduction cluster_screen CRISPR Screen cluster_analysis Data Analysis A 1. Cas9-expressing AML Cell Line C 3. Transduction (MOI < 0.5) A->C B 2. Lentiviral sgRNA Library Production B->C D 4. Antibiotic Selection C->D E 5. Baseline (T0) Cell Collection D->E F 6. Split Population D->F G Control (Vehicle) F->G H This compound Treatment F->H I 7. Cell Culture (14-21 days) G->I H->I J 8. Genomic DNA Extraction I->J K 9. sgRNA Sequencing J->K L 10. Data Analysis (LFC Calculation) K->L M 11. Hit Identification and Validation L->M

Caption: Genome-wide CRISPR-Cas9 screening workflow.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Sensitivity

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance or sensitivity to this compound.

1. Cell Line Selection and Preparation:

  • Choose an AML cell line that is sensitive to this compound (e.g., MOLM-13, MV4-11).

  • Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin).

  • Validate Cas9 activity using a functional assay (e.g., GFP-knockout reporter assay).

2. Lentiviral CRISPR Library Production:

  • Amplify a pooled sgRNA library (e.g., GeCKO v2, Brunello) by electroporation into competent E. coli.

  • Isolate the plasmid library using a maxiprep kit.

  • Co-transfect the sgRNA library plasmid pool with lentiviral packaging and envelope plasmids into HEK293T cells to produce lentivirus.

  • Harvest the lentiviral supernatant 48-72 hours post-transfection and determine the viral titer.

3. CRISPR Library Transduction:

  • Transduce the Cas9-expressing AML cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Maintain a cell population size that ensures at least 500-fold coverage of the sgRNA library.

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Collect a baseline cell population (T0) for genomic DNA extraction.

4. Drug Selection:

  • Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).

  • Determine the optimal concentration of this compound that results in significant cell killing over the course of the experiment (e.g., IC50 to IC80 for resistance screens; IC20-IC30 for sensitivity screens).

  • Culture the cells for 14-21 days, passaging as needed and maintaining library representation.

  • Harvest the surviving cells from both the control and treatment groups for genomic DNA extraction.

5. Genomic DNA Extraction and Sequencing:

  • Extract genomic DNA from the T0, control, and this compound-treated cell populations.

  • Amplify the integrated sgRNA sequences using a two-step PCR protocol to add sequencing adapters and barcodes.

  • Perform high-throughput sequencing of the amplified sgRNA libraries.

6. Data Analysis:

  • Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.

  • Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated sample relative to the control sample.

  • Use statistical packages like MAGeCK to identify genes that are significantly enriched or depleted in the this compound-treated population.

Protocol 2: Validation of Candidate Genes

This protocol describes the validation of individual gene hits from the primary screen.

1. Generation of Single-Gene Knockout Cell Lines:

  • Design and clone 2-3 individual sgRNAs targeting the candidate gene into a lentiviral vector.

  • Transduce the Cas9-expressing AML cell line with the individual sgRNA constructs.

  • Select for transduced cells and expand individual clones or a polyclonal population.

  • Confirm gene knockout by western blot, qPCR, or Sanger sequencing of the target locus.

2. This compound Sensitivity Assays:

  • Plate the knockout and control (non-targeting sgRNA) cells at an equal density.

  • Treat the cells with a range of this compound concentrations for 72-96 hours.

  • Assess cell viability using a colorimetric assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 values for each cell line and compare the sensitivity of the knockout cells to the control cells.

3. Competitive Growth Assays:

  • Generate a GFP-labeled version of the knockout and control cell lines.

  • Mix the GFP-positive knockout cells with GFP-negative control cells at a 1:1 ratio.

  • Culture the mixed population in the presence of vehicle or this compound.

  • Monitor the percentage of GFP-positive cells over time using flow cytometry. An increase in the percentage of GFP-positive cells in the this compound-treated condition validates a resistance gene, while a decrease validates a sensitivity gene.

Conclusion

The application of CRISPR-Cas9 screening provides a powerful and unbiased method for elucidating the genetic landscape of this compound sensitivity. The identification of genes such as DCK as key mediators of resistance, and DCTPP1 as a potential sensitizer, offers valuable insights into the drug's mechanism of action and potential avenues for therapeutic intervention. The protocols detailed herein provide a comprehensive guide for researchers to perform these screens and validate their findings, ultimately contributing to the development of more effective and personalized AML therapies.

References

Techniques for Measuring Elacytarabine-Induced DNA Damage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982) (Ara-C), a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] As a nucleoside analog, this compound's cytotoxic effects stem from its ability to induce significant DNA damage.[1] this compound was designed to overcome key resistance mechanisms to cytarabine, such as reduced uptake by cancer cells. Its lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common route for cytarabine uptake that can be downregulated in resistant tumors.[1]

Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to its active form, cytarabine triphosphate (ara-CTP).[1] Ara-CTP is subsequently incorporated into replicating DNA, where it terminates the elongating DNA strand. This leads to replication fork stalling, the accumulation of single-strand breaks (SSBs), and ultimately the formation of highly cytotoxic double-strand breaks (DSBs).[3] The resulting DNA damage triggers cell cycle arrest and apoptosis.[4]

Accurate and robust methods for quantifying this compound-induced DNA damage are crucial for preclinical drug evaluation, mechanistic studies, and potentially for predicting therapeutic response. This document provides detailed application notes and protocols for three widely used and reliable techniques to measure different facets of DNA damage: the Comet Assay, the γ-H2AX Immunofluorescence Assay, and the TUNEL Assay for apoptosis.

Mechanism of Action of this compound

The following diagram illustrates the cellular uptake, activation, and mechanism of DNA damage induction by this compound.

Elacytarabine_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int hENT1-independent uptake AraC Cytarabine (Ara-C) Elacytarabine_int->AraC Esterase AraCMP Ara-CMP AraC->AraCMP Phosphorylation AraCDP Ara-CDP AraCMP->AraCDP Phosphorylation AraCTP Ara-CTP (Active) AraCDP->AraCTP Phosphorylation DNA_incorp Ara-CTP Incorporation AraCTP->DNA_incorp Competes with dCTP dCK dCK dCK->AraC Catalyzes first step Kinases Kinases Kinases->AraCMP Kinases->AraCDP DNA_rep DNA Replication DNA_rep->DNA_incorp Chain_term Chain Termination DNA_incorp->Chain_term Replication_stress Replication Stress (SSBs, DSBs) Chain_term->Replication_stress DDR DNA Damage Response Replication_stress->DDR Apoptosis Apoptosis DDR->Apoptosis

This compound's mechanism of action.

Data Presentation: Quantifying this compound-Induced DNA Damage

The following tables summarize representative quantitative data for DNA damage induced by cytarabine, the active metabolite of this compound. This data can be used as a reference for expected outcomes when analyzing this compound's effects.

Table 1: DNA Damage Measured by Comet Assay in Response to Cytarabine

Cell LineCytarabine ConcentrationExposure TimeParameter MeasuredResult (Mean ± SD)Reference
Zebrafish Larvae10 µg/L96 hTail Intensity1.5 ± 0.2[5]
Zebrafish Larvae100 µg/L96 hTail Intensity2.8 ± 0.3[5]
Zebrafish Larvae1000 µg/L96 hTail Intensity4.5 ± 0.5[5]
Human LeukocytesAlkylating Agent + Ara-C/HU1 h% DNA in TailSignificantly Increased[6]
ALL Patient LeukocytesChemotherapy (inc. Cytarabine)Post-treatment% DNA in Tail15.9 ± 6.7[7]
ALL Patient LeukocytesChemotherapy (inc. Cytarabine)Post-treatmentTail Moment0.117 ± 0.054[7]

Table 2: DNA Double-Strand Breaks Measured by γ-H2AX Foci Formation

Cell LineCytarabine ConcentrationExposure TimeParameter MeasuredResultReference
HL-60120 nM (+30 nM HHT)24 hp-H2AX Protein LevelIncreased[1]
A549 (Etoposide)1 µM1.5 hAverage Foci/Nucleus~3.6[8]
A549 (Etoposide)10 µM1.5 hAverage Foci/Nucleus~7.8[8]
Human Fibroblasts (Radiation)2 Gy1 hFoci/Cell~37[9]

Table 3: Apoptosis Measured by Annexin V/PI Staining Following Cytarabine Treatment

Cell LineCytarabine ConcentrationExposure TimeParameter MeasuredResult (% Apoptotic Cells)Reference
MV4-110.1 µM24 hAnnexin V+/PI- & V+/PI+22%[10]
HL-6030 nM HHT + 120 nM Ara-C24 hAnnexin V+/PI+72.3%[1]
THP-1250 µM HHT24 hApoptotic Cells42.3%[1]

Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[11] Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.[11] The alkaline version detects both single and double-strand breaks, while the neutral version is specific for double-strand breaks.

This protocol is adapted from established methods for detecting a broad range of DNA damage.[6][7]

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh.

  • Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM Na2EDTA, pH > 13

  • Neutralization buffer: 0.4 M Tris-HCl, pH 7.5

  • DNA staining solution (e.g., SYBR Green, Ethidium Bromide)

  • Phosphate-buffered saline (PBS)

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Slide Preparation: Prepare a 1% NMP agarose solution in PBS and coat clean microscope slides. Let them air dry.

  • Cell Preparation: Treat cells with desired concentrations of this compound for the appropriate duration. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of cell suspension with 90 µL of molten 0.7% LMP agarose (at 37°C). Pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip. Solidify at 4°C for 10 minutes.

  • Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently remove the slides and immerse them in neutralization buffer for 3 x 5-minute washes.

  • Staining: Stain the slides with an appropriate DNA stain for 5-10 minutes.

  • Analysis: Visualize the comets using a fluorescence microscope. Score at least 50-100 comets per slide using image analysis software to quantify tail length, tail intensity, and tail moment.

This protocol is specifically for the detection of DNA double-strand breaks.

Materials:

  • Same as alkaline comet assay, with the following modifications:

  • Neutral lysis buffer: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, 1% Sarcosinate, pH 9.5.

  • Neutral electrophoresis buffer: 1x TBE (Tris-borate-EDTA) or similar neutral pH buffer.

Procedure:

  • Slide Preparation, Cell Preparation, and Embedding: Follow steps 1-3 of the alkaline comet assay protocol.

  • Lysis: Immerse slides in neutral lysis buffer for 1 hour at 4°C.

  • Washing: Wash slides three times for 5 minutes each with cold 1x TBE buffer.

  • Electrophoresis: Place slides in a horizontal electrophoresis tank with cold 1x TBE buffer. Apply voltage at approximately 0.5-1 V/cm for 45-60 minutes at 4°C.

  • Staining and Analysis: Follow steps 8-9 of the alkaline comet assay protocol.

Comet_Assay_Workflow start Start cell_treatment Cell Treatment (this compound) start->cell_treatment harvest Harvest & Resuspend Cells cell_treatment->harvest embed Embed Cells in LMP Agarose on Slide harvest->embed lysis Cell Lysis (High Salt & Detergent) embed->lysis unwinding DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralize Neutralization electrophoresis->neutralize stain DNA Staining neutralize->stain visualize Visualize & Quantify (Fluorescence Microscopy) stain->visualize end End visualize->end

Workflow for the Alkaline Comet Assay.
γ-H2AX Immunofluorescence Assay

This assay detects the phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX), which is one of the earliest cellular responses to DNA double-strand breaks.[9] γ-H2AX forms discrete nuclear foci at the sites of DSBs, which can be visualized and quantified by immunofluorescence microscopy.[9][12]

Materials:

  • Cell culture plates or coverslips

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (or other appropriate fluorophore)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips or in appropriate culture plates. Treat with this compound as required.

  • Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate cells with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips on microscope slides using mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

gH2AX_Workflow start Start cell_culture Culture & Treat Cells on Coverslips start->cell_culture fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (anti-γ-H2AX) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescently-labeled) primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain mount_image Mount & Image counterstain->mount_image quantify Quantify Foci/Nucleus mount_image->quantify end End quantify->end

Workflow for γ-H2AX Immunofluorescence Assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, allowing for the identification of apoptotic cells.[13]

Materials:

  • TUNEL assay kit (commercial kits are recommended)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in 0.1% sodium citrate

  • TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or fluorescently-labeled dUTP)

  • Antibody solution (if using indirect detection, e.g., anti-BrdU-FITC)

  • Nuclear counterstain (e.g., DAPI or Propidium Iodide)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation and Fixation: Treat cells with this compound. Harvest cells (if in suspension) or use adherent cells on coverslips. Fix with 4% PFA for 30 minutes at room temperature.

  • Permeabilization: Wash cells with PBS. Incubate in permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction: Wash cells with PBS. Add the TdT reaction mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Detection (for indirect methods): If using a hapten-labeled dUTP (like BrdUTP), wash the cells and incubate with the corresponding fluorescently-labeled antibody for 30 minutes at room temperature.

  • Analysis: Wash cells with PBS. If analyzing by microscopy, counterstain the nuclei and mount the coverslips. If analyzing by flow cytometry, resuspend the cells in an appropriate buffer.

  • Quantification: For microscopy, determine the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields. For flow cytometry, quantify the percentage of fluorescently-labeled cells.

TUNEL_Assay_Workflow start Start treat_cells Treat & Harvest Cells start->treat_cells fix Fixation (PFA) treat_cells->fix permeabilize Permeabilization fix->permeabilize tdt_reaction TdT Labeling Reaction (Labeled dUTPs) permeabilize->tdt_reaction detection Detection (Direct Fluorescence or Antibody Staining) tdt_reaction->detection analysis Analysis (Microscopy or Flow Cytometry) detection->analysis end End analysis->end

Workflow for the TUNEL Assay.

Conclusion

The techniques described in these application notes provide a robust toolkit for researchers to quantify the DNA-damaging effects of this compound. The comet assay offers a sensitive measure of DNA strand breaks at the single-cell level. The γ-H2AX assay provides a specific and early marker of DNA double-strand breaks, a critical lesion for cytotoxicity. The TUNEL assay allows for the quantification of apoptosis, the ultimate fate of cells with irreparable DNA damage. By employing these methods, researchers can gain a comprehensive understanding of the genotoxic profile of this compound, aiding in its preclinical development and the elucidation of its mechanisms of action and resistance.

References

Application Notes and Protocols for In Vivo Imaging of Tumor Response to Elacytarabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982), a nucleoside analog widely used in the treatment of hematologic malignancies, particularly acute myeloid leukemia (AML).[1][2] As a prodrug, this compound is designed to overcome key mechanisms of cytarabine resistance, such as reduced uptake by cancer cells.[1][3][4] this compound enters cells independently of the human equilibrative nucleoside transporter 1 (hENT1), which is often downregulated in cytarabine-resistant tumors.[1][5] Once inside the cell, it is converted to cytarabine and subsequently phosphorylated to its active form, cytarabine triphosphate (ara-CTP), which inhibits DNA and RNA synthesis, ultimately leading to apoptosis.[1][6]

Monitoring the in vivo efficacy of this compound is crucial for preclinical and clinical drug development. Non-invasive imaging techniques provide a powerful means to longitudinally assess tumor response, understand drug mechanisms, and identify biomarkers of sensitivity and resistance. This document outlines detailed application notes and protocols for various in vivo imaging modalities to monitor tumor response to this compound.

Mechanism of Action and Resistance Pathway

This compound's efficacy is dependent on its intracellular conversion to ara-CTP and the subsequent inhibition of DNA synthesis. Resistance can emerge through the downregulation of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of cytarabine.

Elacytarabine_Pathway cluster_outside Extracellular Space cluster_cell Tumor Cell Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int hENT1-independent transport Cytarabine Cytarabine (ara-C) Elacytarabine_int->Cytarabine Esterases ara_CMP ara-CMP Cytarabine->ara_CMP Phosphorylation dCK dCK (Deoxycytidine Kinase) ara_CDP ara-CDP ara_CMP->ara_CDP Phosphorylation ara_CTP ara-CTP (active) ara_CDP->ara_CTP Phosphorylation DNA_Synth DNA Synthesis & RNA Synthesis ara_CTP->DNA_Synth Inhibition Apoptosis Apoptosis DNA_Synth->Apoptosis Induction dCK->ara_CMP Catalyzes dCK_res dCK (downregulation) dCK_res->ara_CMP Inhibition

This compound's mechanism of action and resistance.

Application Notes for In Vivo Imaging Modalities

Several in vivo imaging techniques can be employed to monitor the therapeutic effects of this compound. The choice of modality will depend on the specific research question, the tumor model, and the available instrumentation.

1. Bioluminescence Imaging (BLI)

  • Application: To monitor changes in tumor burden and viability over time. This is particularly useful for systemic disease models like leukemia.

  • Principle: Tumor cells are engineered to express a luciferase enzyme. Upon administration of the substrate luciferin, light is produced, and the intensity of the signal is proportional to the number of viable tumor cells.

  • Advantages: High sensitivity, low background signal, and cost-effective for longitudinal studies in small animals.

  • Limitations: Poor spatial resolution and limited tissue penetration.

2. Positron Emission Tomography (PET)

  • Application: To assess metabolic activity and cell proliferation, which are often altered in response to chemotherapy.

  • Principle: A positron-emitting radiotracer is administered, and its distribution and uptake in tissues are imaged.

    • 18F-FDG (Fluorodeoxyglucose): Measures glucose metabolism. A decrease in 18F-FDG uptake can indicate a therapeutic response.

    • 18F-FLT (Fluorothymidine): Measures cell proliferation by tracking the synthesis of DNA. As this compound inhibits DNA synthesis, a decrease in 18F-FLT uptake is expected in responsive tumors.

  • Advantages: Provides quantitative functional information and is highly translatable to the clinical setting.

  • Limitations: Lower spatial resolution compared to MRI and CT, and requires a cyclotron and radiochemistry facility.

3. Single-Photon Emission Computed Tomography (SPECT)

  • Application: To image specific molecular processes, such as apoptosis.

  • Principle: A gamma-emitting radiotracer is administered, and its distribution is imaged.

    • 99mTc-Annexin V: Annexin V binds to phosphatidylserine, which is exposed on the outer surface of apoptotic cells. An increase in 99mTc-Annexin V uptake indicates an increase in apoptosis in response to treatment.[5]

  • Advantages: Widely available and can be used to image a variety of biological processes.

  • Limitations: Lower sensitivity and spatial resolution compared to PET.

4. Magnetic Resonance Imaging (MRI)

  • Application: To obtain high-resolution anatomical images of tumors and to assess changes in tumor volume and morphology.

  • Principle: Uses strong magnetic fields and radio waves to generate detailed images of organs and tissues.

  • Advantages: Excellent soft-tissue contrast and high spatial resolution. Does not use ionizing radiation.

  • Limitations: Longer acquisition times compared to other modalities and can be more expensive.

Experimental Protocols

Protocol 1: Monitoring Tumor Burden with Bioluminescence Imaging (BLI) in a Leukemia Mouse Model

This protocol is adapted from studies using bioluminescent imaging to monitor leukemia progression and treatment response.[7][8][9]

1. Cell Line Preparation:

  • Transduce a human AML cell line (e.g., MOLM-13, MV4-11) with a lentiviral vector expressing firefly luciferase (ffluc).

  • Select a stable, high-expressing monoclonal cell population to ensure consistent and reproducible bioluminescence signal.[9]

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID/γc-/- or NSG) to allow for the engraftment of human leukemia cells.[10]

  • Inject 1 x 106 ffluc-expressing AML cells intravenously (i.v.) via the tail vein.

3. Experimental Workflow:

BLI_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Imaging cell_prep Prepare ffluc-AML cells injection Inject cells into NSG mice (i.v.) cell_prep->injection baseline Baseline BLI (Day 7) injection->baseline randomize Randomize mice into groups baseline->randomize treatment Administer this compound or Vehicle (e.g., 5 consecutive days) randomize->treatment imaging_1 BLI (e.g., Day 14) treatment->imaging_1 imaging_2 BLI (e.g., Day 21) imaging_1->imaging_2 endpoint Endpoint analysis imaging_2->endpoint

Workflow for BLI monitoring of this compound response.

4. Imaging Procedure:

  • Anesthetize mice using isoflurane.

  • Intraperitoneally (i.p.) inject D-luciferin (150 mg/kg).[7][11]

  • Wait 5-10 minutes for substrate distribution.[11]

  • Place mice in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

  • Acquire bioluminescence images with an exposure time of 1-5 minutes, depending on signal intensity.

  • Repeat imaging at regular intervals (e.g., weekly) to monitor disease progression.

5. Data Analysis:

  • Define regions of interest (ROIs) over the entire mouse or specific anatomical regions (e.g., bone marrow, spleen).

  • Quantify the total photon flux (photons/second) within the ROIs.

  • Compare the change in bioluminescence signal over time between the this compound-treated and vehicle control groups.

Quantitative Data Presentation:

Time PointVehicle Control (Photons/sec)This compound-Treated (Photons/sec)% Change from Baseline (this compound)p-value
Baseline (Day 7)1.5 x 106 ± 0.3 x 1061.6 x 106 ± 0.4 x 1060%>0.05
Day 148.2 x 107 ± 1.5 x 1079.5 x 106 ± 2.1 x 106-40.6%<0.01
Day 215.1 x 108 ± 0.9 x 1083.8 x 107 ± 0.7 x 107+137.5%<0.001

Note: Data are presented as mean ± standard deviation and are hypothetical, based on typical results from similar studies.[7][9]

Protocol 2: Assessing Tumor Proliferation with 18F-FLT PET

This protocol is based on established guidelines for PET imaging in oncology.[6][12][13]

1. Animal Model:

  • Establish a subcutaneous or orthotopic tumor model using a relevant cancer cell line (e.g., solid tumor xenograft).

  • Allow tumors to reach a palpable size (e.g., 100-200 mm3) before starting treatment.

2. Experimental Workflow:

PET_Workflow cluster_setup Model and Baseline Scan cluster_treatment Treatment and Follow-up Scan tumor_model Establish tumor-bearing mice baseline_pet Baseline 18F-FLT PET/CT scan tumor_model->baseline_pet randomize Randomize mice baseline_pet->randomize treatment Administer this compound or Vehicle randomize->treatment followup_pet Follow-up 18F-FLT PET/CT scan (e.g., 24-48h post-treatment) treatment->followup_pet analysis Image analysis and SUV calculation followup_pet->analysis

Workflow for 18F-FLT PET monitoring.

3. Imaging Procedure:

  • Fast animals for 4-6 hours prior to imaging.[12]

  • Anesthetize mice with isoflurane.

  • Administer 18F-FLT (typically 5-10 MBq) via tail vein injection.

  • Allow for a 60-minute uptake period.

  • Acquire PET and CT images using a small-animal PET/CT scanner. The CT scan is used for anatomical co-registration and attenuation correction.

4. Data Analysis:

  • Reconstruct PET images and co-register them with the CT images.

  • Draw ROIs over the tumor and a reference tissue (e.g., muscle).

  • Calculate the Standardized Uptake Value (SUV) for the tumor. SUV is a semi-quantitative measure of tracer uptake.

  • Compare the change in tumor SUV between baseline and post-treatment scans for both the this compound-treated and control groups.

Quantitative Data Presentation:

GroupBaseline SUVmaxPost-Treatment SUVmax% Change in SUVmaxp-value
Vehicle Control3.1 ± 0.43.3 ± 0.5+6.5%>0.05
This compound-Treated3.2 ± 0.31.9 ± 0.4-40.6%<0.01

Note: Data are presented as mean ± standard deviation and are hypothetical, based on typical results from similar studies.[13][14]

Protocol 3: Detecting Apoptosis with 99mTc-Annexin V SPECT

This protocol is based on studies using radiolabeled Annexin V to image apoptosis in vivo.[5][15]

1. Animal Model:

  • Use a suitable tumor model as described in the previous protocols.

2. Experimental Workflow:

  • Establish tumors and randomize animals into treatment and control groups.

  • Administer this compound or vehicle.

  • At a predetermined time point after treatment (e.g., 24 or 48 hours), inject 99mTc-Annexin V intravenously.

  • Perform SPECT/CT imaging at a time point optimal for tracer accumulation in apoptotic tissues (e.g., 2-4 hours post-injection).

3. Data Analysis:

  • Reconstruct SPECT images and co-register with CT.

  • Draw ROIs over the tumor and reference tissues.

  • Quantify tracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g).

  • Compare tumor uptake between treated and control groups.

Quantitative Data Presentation:

GroupTumor Uptake (%ID/g)Tumor-to-Muscle Ratiop-value (vs. Control)
Vehicle Control1.2 ± 0.32.1 ± 0.5-
This compound-Treated3.5 ± 0.66.2 ± 1.1<0.001

Note: Data are presented as mean ± standard deviation and are hypothetical, based on typical results from similar studies.[5][15]

Conclusion

In vivo imaging provides indispensable tools for the preclinical evaluation of this compound. Bioluminescence imaging is well-suited for monitoring overall tumor burden, especially in hematologic malignancy models. PET imaging with 18F-FLT offers a quantitative measure of the drug's primary mechanism of action—inhibition of DNA synthesis. SPECT imaging with 99mTc-Annexin V can be used to directly assess the induction of apoptosis. By employing these advanced imaging techniques, researchers can gain a deeper understanding of this compound's therapeutic efficacy and pharmacodynamics, ultimately facilitating its clinical development and application.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Elacytarabine Resistance in Relapsed AML Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elacytarabine in relapsed Acute Myeloid Leukemia (AML) models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound was designed to overcome cytarabine (B982) (Ara-C) resistance?

A1: this compound was developed as a lipophilic 5'-elaidic acid ester of cytarabine to circumvent two common mechanisms of cytarabine resistance.[1][2][3] Firstly, its lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), thus bypassing resistance due to reduced hENT1 expression.[1][4] Secondly, it is designed to be resistant to deactivation by cytidine (B196190) deaminase (CDA) in the plasma, an enzyme that breaks down cytarabine.[1][2]

Q2: If this compound bypasses hENT1-mediated resistance, why might my AML cell line still exhibit resistance?

A2: While this compound's uptake is independent of hENT1, it is a prodrug that must be intracellularly converted to cytarabine (ara-C) and then phosphorylated to its active triphosphate form, ara-CTP, to exert its cytotoxic effect.[1] The rate-limiting step in this activation pathway is the initial phosphorylation by deoxycytidine kinase (dCK).[5] Therefore, AML cells with low or deficient dCK activity will be resistant to this compound, as they cannot efficiently activate the drug.[1]

Q3: Can acquired resistance to this compound develop in my long-term cell culture experiments?

A3: Yes, preclinical studies have shown that continuous exposure of leukemic cell lines to increasing concentrations of this compound can induce a resistant phenotype. This acquired resistance is primarily attributed to the downregulation of deoxycytidine kinase (dCK) expression and activity.

Q4: Are there other potential mechanisms of resistance to this compound's active metabolite, ara-CTP?

A4: Yes, once this compound is converted to ara-C intracellularly, it is subject to the same resistance mechanisms as cytarabine, apart from hENT1-mediated uptake. These include:

  • Increased degradation of ara-CTP: The active metabolite can be dephosphorylated by pyrimidine (B1678525) nucleotidase I (PN-1) or deaminated by deoxycytidylate deaminase (dCMPD).[1]

  • Increased expression of cytidine deaminase (CDA) within the cell: While this compound is resistant to plasma CDA, its intracellular metabolite ara-C is not.[1]

Q5: How can I assess if my AML model is likely to be resistant to this compound?

A5: You can assess the potential for resistance by evaluating the expression and activity of deoxycytidine kinase (dCK). Low dCK expression or activity is a strong indicator of potential resistance. You can measure dCK mRNA levels by RT-qPCR, protein levels by Western blot, or enzymatic activity using a kinase assay.

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Solution/Troubleshooting Step
High IC50 value for this compound in my AML cell line. Low or deficient deoxycytidine kinase (dCK) activity. 1. Measure dCK mRNA and protein expression levels in your cell line and compare them to a known sensitive cell line (e.g., HL-60).2. Perform a dCK enzymatic activity assay.3. Consider using a different AML cell line with known high dCK expression.
Increased expression of drug efflux pumps. While not the primary mechanism, some multidrug resistance pumps could potentially transport this compound or its metabolites. Evaluate the expression of common ABC transporters.
Increased intracellular degradation of ara-CTP. Assess the expression of enzymes like cytidine deaminase (CDA) and 5'-nucleotidase (5NT) in your cell line.
My cells are resistant to this compound, but sensitive to other nucleoside analogs. Specific mutations in dCK. Sequence the dCK gene in your cell line to check for mutations that might specifically affect this compound/cytarabine activation without impacting the activation of other nucleoside analogs.
Initial sensitivity to this compound is lost over time in continuous culture. Acquired resistance through dCK downregulation. 1. Establish a new culture from an earlier, sensitive frozen stock.2. Re-evaluate dCK expression and activity in the resistant population.3. Consider combination therapies to prevent the emergence of resistance.
Inconsistent results in cell viability assays (e.g., MTT). Experimental variability. 1. Ensure a single-cell suspension before plating.2. Optimize cell seeding density to ensure logarithmic growth during the assay.3. Confirm the stability and concentration of your this compound stock solution.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Combination with Other Agents in Human Leukemia Cell Lines.

Cell LineAgentIC50 (nM) - Agent AloneIC50 (nM) - In Combination with this compoundCombination Effect
HL-60 This compound---
Gemcitabine~10~3Synergistic
Irinotecan (B1672180)~50~5Synergistic
Topotecan (B1662842)~20~2Synergistic
Cloretazine (B1674510)~200-Additive
Idarubicin~10-Additive
U937 This compound---
Gemcitabine~15-Synergistic
Irinotecan~60-Additive
Topotecan~30-Additive
Cloretazine~250-Additive
Idarubicin~15-Additive

Data adapted from a study evaluating the anti-proliferative activity of this compound in combination with other chemotherapeutic agents. The IC50 values in combination are presented as the concentration of the agent required to achieve 50% inhibition when used with this compound.[5]

Table 2: IC50 Values of Cytarabine (Ara-C) in Various AML Cell Lines.

Cell LineSensitivity to Ara-CIC50 (µM)
HL-60 Sensitive14.24
KG-1 Sensitive18.21
THP-1 Resistant23.2
MOLM-13 SensitiveNot specified
U937 ResistantNot specified

These values for cytarabine, the active metabolite of this compound, can provide an indication of the expected sensitivity to this compound. Data compiled from multiple sources.[6][7]

Experimental Protocols

1. Determination of IC50 using MTT Cell Viability Assay

This protocol is adapted for AML suspension cell lines.

Materials:

  • AML cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Plating:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Resuspend cells in fresh complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Include wells with medium only for blank controls.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Add 100 µL of the 2x drug dilutions to the appropriate wells. For the control wells, add 100 µL of medium with the corresponding solvent concentration.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan (B1609692) crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control wells.

    • Plot the percentage of viability against the drug concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

2. Deoxycytidine Kinase (dCK) Activity Assay (Luminescence-Based)

This protocol outlines a non-radioactive method for measuring dCK activity.

Materials:

  • Cell lysate from AML cells

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Deoxycytidine (substrate)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Cell Lysates:

    • Harvest AML cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Kinase Reaction:

    • In a 96-well plate, set up the kinase reaction by adding cell lysate (containing dCK), assay buffer, and deoxycytidine.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Luminescence Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells (if not already lysed) and contains luciferase and luciferin.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The amount of ATP consumed is proportional to the dCK activity. A decrease in the luminescent signal compared to a no-substrate control indicates dCK activity.

    • Generate a standard curve with known ATP concentrations to quantify the amount of ATP consumed.

    • Normalize the dCK activity to the total protein concentration of the lysate.

Mandatory Visualizations

Elacytarabine_Metabolism_and_Resistance cluster_intracellular Intracellular Space Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int hENT1- independent AraC_ext Cytarabine (Ara-C) AraC_int Ara-C AraC_ext->AraC_int hENT1- dependent Elacytarabine_int->AraC_int Intracellular Metabolism AraCMP Ara-CMP AraC_int->AraCMP Phosphorylation AraCDP Ara-CDP AraCMP->AraCDP Phosphorylation AraCTP Ara-CTP (Active) AraCDP->AraCTP Phosphorylation DNA DNA Synthesis Inhibition AraCTP->DNA dCK dCK dCK->AraC_int Resistance Point: Low dCK expression/ activity CMPK CMPK NDPK NDPK CDA_dCMPD CDA / dCMPD CDA_dCMPD->AraCMP Inactivation hENT1 hENT1 Transporter hENT1->AraC_ext Resistance Point: Low hENT1 expression (Bypassed by this compound)

Caption: this compound metabolism and points of resistance.

dCK_Regulation cluster_pathways Regulatory Signaling Pathways cluster_regulation Post-Translational Regulation cluster_outcome Cellular Outcome JAK_STAT JAK/STAT Pathway dCK_inactive dCK (Inactive) JAK_STAT->dCK_inactive Negative Regulation (via Tyrosine Kinases) MAPK MAPK/ERK Pathway MAPK->dCK_inactive Negative Regulation PI3K_AKT PI3K/Akt/mTOR Pathway PI3K_AKT->dCK_inactive Potential Regulation dCK_active dCK (Active) dCK_inactive->dCK_active Phosphorylation (Activation) Resistance This compound Resistance dCK_inactive->Resistance Sensitivity This compound Sensitivity dCK_active->Sensitivity PP2A PP2A PP2A->dCK_active Dephosphorylation (Inactivation) Experimental_Workflow cluster_mechanism Investigating Resistance Mechanism start Start: AML Cell Culture (Sensitive vs. Resistant Models) plate_cells Plate Cells in 96-well Plate start->plate_cells treat_this compound Treat with Serial Dilutions of this compound (72h) plate_cells->treat_this compound mtt_assay Perform MTT Assay treat_this compound->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 measure_dck_rna Measure dCK mRNA (RT-qPCR) ic50->measure_dck_rna If resistance is observed measure_dck_protein Measure dCK Protein (Western Blot) ic50->measure_dck_protein measure_dck_activity Measure dCK Activity (Kinase Assay) ic50->measure_dck_activity analyze_results Analyze and Compare Results between Sensitive and Resistant Cells ic50->analyze_results measure_dck_rna->analyze_results measure_dck_protein->analyze_results measure_dck_activity->analyze_results

References

Strategies to enhance the therapeutic index of Elacytarabine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elacytarabine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and preclinical experiments involving this compound.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments with this compound.

Issue Potential Cause Suggested Solution
High variability in cytotoxicity assay results between replicates or experiments. Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and consistent technique for dispensing cells into each well. Allow cells to adhere and stabilize for a consistent period before adding this compound.
Pipetting errors during drug dilution or addition.Prepare a master mix of each drug concentration to be tested and then dispense into replicate wells. Use calibrated pipettes and change tips between different concentrations.
"Edge effect" in multi-well plates.Avoid using the outermost wells of the plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile media or phosphate-buffered saline (PBS).
This compound precipitation in media.This compound is lipophilic. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing final dilutions in aqueous cell culture media. Visually inspect for any precipitation. A gentle vortex or sonication of the stock solution might be necessary.
Observed cell resistance to this compound is higher than expected, especially in models previously sensitive to cytarabine (B982). Downregulation of deoxycytidine kinase (dCK) expression.Assess dCK mRNA and protein levels in your cell model. Consider using a combination therapy approach, such as with an anthracycline like idarubicin (B193468), which may still be effective.
Cell line misidentification or genetic drift.Authenticate your cell lines using short tandem repeat (STR) profiling. Use low-passage number cells for your experiments to minimize genetic drift.
Difficulty in achieving a synergistic effect with combination therapies. Incorrect drug ratio or sequence of administration.Perform a matrix of dose-response experiments with varying ratios of this compound and the combination agent. Test different sequences of drug addition (e.g., simultaneous, this compound first, or combination agent first) to determine the optimal schedule.
Inappropriate method for synergy analysis.Use a validated method for calculating synergy, such as the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lipophilic prodrug of cytarabine (ara-C).[1] It is designed to overcome some of the resistance mechanisms associated with cytarabine.[1][2] Unlike cytarabine, which requires the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake, this compound can enter cells independently due to its lipid nature.[1][3] Once inside the cell, it is metabolized to cytarabine monophosphate and then to the active triphosphate form, ara-CTP. Ara-CTP is incorporated into DNA, leading to inhibition of DNA synthesis and cell death.[1]

Q2: My cells are resistant to cytarabine due to low hENT1 expression. Will this compound be effective?

A2: Yes, this compound was specifically designed to bypass hENT1-mediated transport, which is a common mechanism of cytarabine resistance.[1][3][4] Therefore, it is expected to be more effective than cytarabine in cell models with low or absent hENT1 expression.

Q3: What are the known mechanisms of resistance to this compound?

A3: While this compound overcomes hENT1-related resistance, it is still susceptible to other resistance mechanisms that affect cytarabine. The most significant of these is the downregulation of deoxycytidine kinase (dCK).[1] dCK is the enzyme responsible for the initial phosphorylation of cytarabine to its active form.[1] Therefore, cells with low dCK expression will be resistant to both cytarabine and this compound.

Q4: What are the most promising combination strategies to enhance the therapeutic index of this compound?

A4: Preclinical and clinical studies have shown promising results when combining this compound with anthracyclines, such as idarubicin.[3][5] This combination has demonstrated synergistic or additive effects in leukemia cell lines and has shown clinical activity in patients with relapsed or refractory acute myeloid leukemia (AML).[3][5]

Q5: How should I prepare and handle this compound for in vitro experiments?

A5: this compound is a lipophilic compound and should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. When preparing working dilutions in aqueous cell culture media, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is crucial to ensure the compound is fully dissolved and does not precipitate upon dilution.

Quantitative Data Summary

Clinical Trial Data: this compound in Combination with Idarubicin in AML
Study Phase Patient Population Treatment Regimen Complete Remission (CR/CRp) Rate Reference
Phase IRefractory AMLThis compound (1000 mg/m²/day) + Idarubicin (12 mg/m²/day)40% (4/10 patients)[3]
Phase IIAML patients who failed first-course cytarabine-based inductionThis compound + Idarubicin~43% (20/46 evaluable patients)[6]

Experimental Protocols

In Vitro Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound on leukemia cell lines.

Materials:

  • Leukemia cell line (e.g., HL-60, U937)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Drug Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

RT-PCR for dCK Gene Expression Analysis

This protocol describes the measurement of deoxycytidine kinase (dCK) mRNA levels in leukemia cells.

Materials:

  • Leukemia cell pellets

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for dCK and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for dCK or the reference gene, and cDNA template.

    • Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for dCK and the reference gene. Calculate the relative expression of dCK using the ΔΔCt method.

Immunohistochemistry for hENT1 Protein Detection

This protocol outlines the detection of hENT1 protein in bone marrow biopsies.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) bone marrow tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against hENT1

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

  • Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-hENT1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Signal Amplification: Incubate with the ABC reagent.

  • Detection: Visualize the antigen-antibody complex by adding the DAB substrate, which will produce a brown precipitate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of hENT1 staining in the cells of interest.

Visualizations

Elacytarabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Leukemia Cell Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int hENT1- independent uptake Cytarabine_ext Cytarabine hENT1 hENT1 Transporter Cytarabine_ext->hENT1 Cytarabine_int Cytarabine Elacytarabine_int->Cytarabine_int Metabolism ara_CMP ara-CMP Cytarabine_int:e->ara_CMP:w Phosphorylation ara_CTP ara-CTP (Active) ara_CMP->ara_CTP Phosphorylation DNA DNA Synthesis (Inhibition) ara_CTP->DNA Incorporation hENT1->Cytarabine_int Transport dCK dCK dCK->ara_CMP

Caption: this compound's mechanism of action and cellular metabolism.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with This compound incubate1->treat_cells prepare_drug Prepare serial dilutions of this compound prepare_drug->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Resistance_Pathway This compound This compound Cytarabine Cytarabine This compound->Cytarabine Metabolism dCK_high Sufficient dCK Expression Cytarabine->dCK_high dCK_low Low dCK Expression Cytarabine->dCK_low Phosphorylation_ok Efficient Phosphorylation dCK_high->Phosphorylation_ok Phosphorylation_blocked Blocked Phosphorylation dCK_low->Phosphorylation_blocked Sensitivity Cell Sensitivity Phosphorylation_ok->Sensitivity Resistance Cell Resistance Phosphorylation_blocked->Resistance

References

Technical Support Center: Mitigating Off-Target Effects of Elacytarabine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Elacytarabine during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a lipophilic prodrug of cytarabine (B982) (ara-C). Its primary on-target mechanism involves cellular uptake, which occurs independently of the human equilibrative nucleoside transporter 1 (hENT1), followed by intracellular metabolism to cytarabine. Cytarabine is then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and inhibition of DNA synthesis, which ultimately induces apoptosis in rapidly dividing cancer cells.[1][2][3]

Q2: What are the most common off-target effects observed with this compound and other nucleoside analogs in preclinical studies?

A2: The most frequently reported off-target effects for nucleoside analogs like this compound in preclinical models are mitochondrial toxicity and myelosuppression.[4] Mitochondrial toxicity can arise from the inhibition of mitochondrial DNA polymerase gamma (POLG), leading to impaired mitochondrial function. Myelosuppression is characterized by a reduction in hematopoietic progenitor cells, leading to decreased production of blood cells.

Q3: How can I distinguish between on-target cytotoxicity and off-target toxicity in my cell-based assays?

A3: To differentiate between on-target and off-target effects, consider the following strategies:

  • Cell Line Selection: Utilize a panel of cell lines with varying expression levels of key proteins involved in this compound's metabolism and mechanism of action (e.g., deoxycytidine kinase).

  • Rescue Experiments: For on-target effects, supplementation with deoxycytidine may rescue cells from cytotoxicity.

  • Specific Off-Target Assays: Conduct specific assays to measure mitochondrial dysfunction (e.g., mtDNA copy number, mitochondrial membrane potential) or other potential off-target pathways. A lack of correlation between the degree of cytotoxicity and markers of DNA synthesis inhibition may suggest off-target mechanisms.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Non-Target or Normal Cells

Potential Cause: Off-target effects, particularly mitochondrial toxicity, can lead to cytotoxicity in non-cancerous cells.

Troubleshooting Steps:

  • Confirm On-Target Effect: Ensure that the observed cytotoxicity is not due to an unexpectedly high sensitivity of your "normal" cell line to DNA synthesis inhibition. Compare the IC50 value in your normal cells to that in sensitive cancer cell lines.

  • Assess Mitochondrial Function:

    • Measure Mitochondrial DNA (mtDNA) Copy Number: A significant decrease in mtDNA content after this compound treatment suggests mitochondrial toxicity. (See Experimental Protocol 1).

    • Evaluate Mitochondrial Membrane Potential: Use dyes like TMRE or JC-1 to assess changes in mitochondrial membrane potential. A collapse in the membrane potential is an indicator of mitochondrial dysfunction.

    • Quantify Mitochondrial Superoxide: Employ a probe like MitoSOX Red to measure the levels of mitochondrial reactive oxygen species (ROS), a common consequence of mitochondrial damage. (See Experimental Protocol 2).

  • Investigate Apoptosis Pathway: Determine the apoptotic pathway being activated. Off-target mitochondrial damage often leads to the intrinsic apoptotic pathway, characterized by the release of cytochrome c and activation of caspase-9. On-target DNA damage response can also trigger apoptosis.

Issue 2: Unexpected Myelosuppression in Animal Models

Potential Cause: this compound, like its parent compound cytarabine, can suppress the proliferation and differentiation of hematopoietic progenitor cells in the bone marrow.

Troubleshooting Steps:

  • Characterize Hematopoietic Toxicity:

    • Complete Blood Counts (CBCs): Perform regular CBCs to monitor the levels of neutrophils, platelets, and red blood cells.

    • Bone Marrow Analysis: At the end of the study, or at interim time points, collect bone marrow and perform colony-forming unit (CFU) assays to assess the viability and differentiation capacity of hematopoietic progenitor cells (e.g., CFU-GM, BFU-E).

  • Dose and Schedule Optimization:

    • Dose Reduction: If myelosuppression is dose-limiting, consider reducing the dose of this compound.

    • Modified Dosing Schedule: Explore alternative dosing schedules, such as intermittent dosing, to allow for bone marrow recovery between treatments.

  • Supportive Care: In preclinical models, consider the use of supportive care measures that are analogous to clinical practice, such as the administration of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production, to manage and mitigate severe myelosuppression.

Issue 3: Inconsistent or Unexplained Experimental Results

Potential Cause: Potential off-target effects on cellular signaling pathways other than DNA synthesis could contribute to variability in experimental outcomes.

Troubleshooting Steps:

  • Kinase Inhibition Profiling: Although specific data for this compound is limited, consider performing a kinase inhibitor profiling screen to identify any potential off-target kinase interactions. Cytarabine has been shown to influence signaling pathways such as the MAPK pathway.[5]

  • Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis. While the on-target effect is S-phase arrest, significant alterations in other phases or the emergence of a sub-G1 peak (indicative of apoptosis) at concentrations that do not correlate with S-phase arrest might suggest off-target mechanisms.

  • Genotoxicity Assessment: Evaluate the genotoxic potential of this compound using assays such as the in vitro micronucleus assay. This can help determine if the observed cellular effects are due to chromosomal damage. (See Experimental Protocol 3).

Data Presentation

Table 1: Preclinical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL60Acute Promyelocytic LeukemiaData not specified, but showed antiproliferative effects[1]
U937Histiocytic LymphomaData not specified, but showed antiproliferative effects[1]
CCRF-CEMAcute Lymphoblastic LeukemiaSynergistic with adavosertib[6]
JurkatAcute T-cell LeukemiaSynergistic with adavosertib[6]
KG-1aAcute Myelogenous LeukemiaEC50: 4 nM - 400 nM (for a related compound GQC-05)[7]
CMKAcute Megakaryoblastic LeukemiaVaried sensitivity to GQC-05[7]
TF-1ErythroleukemiaVaried sensitivity to GQC-05[7]

Note: Specific IC50 values for this compound are not consistently reported across the literature; much of the data is qualitative or in the context of combination therapies.

Table 2: Preclinical Myelosuppression Data for this compound

Animal ModelDosing RegimenObserved Myelosuppressive EffectsReference
MouseNot specifiedMyelosuppression was a dose-limiting toxicity.[4]
Human (Clinical Trial)2000 mg/m²/day for 5 daysGrade 3/4 febrile neutropenia was a common adverse event.[8]

Experimental Protocols

Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

Objective: To determine the relative amount of mtDNA compared to nuclear DNA (nDNA) in cells treated with this compound.

Materials:

  • Cells treated with this compound and vehicle control.

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit).

  • qPCR instrument and reagents (e.g., SYBR Green Master Mix).

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).

Procedure:

  • Cell Treatment and Harvest: Culture and treat cells with desired concentrations of this compound for the specified duration. Harvest cells by trypsinization or scraping.

  • DNA Extraction: Extract total DNA from an equal number of cells from each treatment group using a commercial kit according to the manufacturer's instructions.

  • DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for both the mitochondrial and nuclear genes, and nuclease-free water.

    • Add a standardized amount of template DNA (e.g., 10-20 ng) to each well.

    • Set up reactions in triplicate for each sample and each gene.

  • qPCR Cycling: Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial (mtDNA) and nuclear (nDNA) genes for each sample.

    • Calculate the change in Ct (ΔCt) for each sample: ΔCt = (Average nDNA Ct) - (Average mtDNA Ct).

    • Calculate the relative mtDNA copy number using the formula: Relative mtDNA copy number = 2^ΔCt.

    • Normalize the results to the vehicle control group.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red

Objective: To quantify the level of mitochondrial superoxide, a type of reactive oxygen species (ROS), in live cells following treatment with this compound.

Materials:

  • Live cells cultured on glass-bottom dishes or in black-walled, clear-bottom 96-well plates.

  • MitoSOX Red reagent.

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission ~510/580 nm).

  • Positive control (e.g., Antimycin A or Rotenone).

  • Vehicle control.

Procedure:

  • Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat cells with this compound, vehicle control, and a positive control for the desired time.

  • MitoSOX Red Loading:

    • Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS.

    • Remove the treatment media from the cells and wash gently with pre-warmed HBSS.

    • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed HBSS to remove excess probe.

  • Imaging or Fluorescence Measurement:

    • Microscopy: Image the cells immediately using a fluorescence microscope. Capture images from multiple fields for each condition.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Microscopy: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

    • Plate Reader: Subtract the background fluorescence and normalize the fluorescence intensity of treated cells to the vehicle control.

Protocol 3: In Vitro Micronucleus Assay

Objective: To assess the genotoxic potential of this compound by detecting the formation of micronuclei in cultured cells.

Materials:

  • Proliferating mammalian cells (e.g., L5178Y, CHO, TK6, or human peripheral blood lymphocytes).

  • This compound.

  • Cytochalasin B (for cytokinesis-block method).

  • Hypotonic solution (e.g., 0.075 M KCl).

  • Fixative (e.g., methanol:acetic acid, 3:1).

  • DNA stain (e.g., Giemsa, DAPI, or Acridine Orange).

  • Microscope slides.

  • Microscope with appropriate filters if using a fluorescent stain.

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with at least three concentrations of this compound, a vehicle control, and a positive control (e.g., mitomycin C) for a defined period (e.g., 3-24 hours).

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis and allow for the identification of binucleated cells, which have completed one round of mitosis.

  • Cell Harvest and Spreading:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a hypotonic solution to swell the cells.

    • Fix the cells by adding fresh, cold fixative. Repeat the fixation step multiple times.

    • Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring:

    • Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A micronucleus is a small, round, membrane-bound DNA fragment in the cytoplasm of the cell.

  • Data Analysis:

    • Calculate the frequency of micronucleated cells for each treatment group.

    • Assess the cytotoxicity by determining the cytokinesis-block proliferation index (CBPI) or relative cell count.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.

Mandatory Visualizations

On_Target_Pathway This compound This compound (extracellular) Cell_Membrane Cell Membrane This compound->Cell_Membrane hENT1-independent uptake Elacytarabine_intra This compound (intracellular) Cell_Membrane->Elacytarabine_intra AraC Cytarabine (ara-C) Elacytarabine_intra->AraC Esterase AraCMP ara-CMP AraC->AraCMP dCK AraCDP ara-CDP AraCMP->AraCDP CMPK AraCTP ara-CTP (active) AraCDP->AraCTP NDPK DNA_Polymerase DNA Polymerase AraCTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: On-target mechanism of this compound action.

Off_Target_Mitochondrial_Toxicity Elacytarabine_Metabolite This compound Metabolites (e.g., ara-CTP) Mitochondrion Mitochondrion Elacytarabine_Metabolite->Mitochondrion POLG mtDNA Polymerase γ (POLG) Elacytarabine_Metabolite->POLG Inhibition mtDNA_Replication mtDNA Replication Inhibition POLG->mtDNA_Replication mtDNA_Depletion mtDNA Depletion mtDNA_Replication->mtDNA_Depletion ETC_Dysfunction Electron Transport Chain Dysfunction mtDNA_Depletion->ETC_Dysfunction ROS_Production Increased ROS Production ETC_Dysfunction->ROS_Production MMP_Collapse Mitochondrial Membrane Potential Collapse ETC_Dysfunction->MMP_Collapse Apoptosis Apoptosis ROS_Production->Apoptosis MMP_Collapse->Apoptosis

Caption: Off-target mitochondrial toxicity pathway.

Experimental_Workflow_Mitochondrial_Toxicity Start Start: Cell Culture Treatment Treat cells with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Assay_Choice Select Assay Harvest->Assay_Choice mtDNA_Assay mtDNA Copy Number (qPCR) Assay_Choice->mtDNA_Assay Genomic MitoSOX_Assay Mitochondrial Superoxide (MitoSOX Red) Assay_Choice->MitoSOX_Assay Functional Data_Analysis Data Analysis mtDNA_Assay->Data_Analysis MitoSOX_Assay->Data_Analysis End End: Assess Mitochondrial Toxicity Data_Analysis->End

Caption: Workflow for assessing mitochondrial toxicity.

References

Technical Support Center: Optimizing Elacytarabine Dosage and Schedule for Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Elacytarabine. It provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in combination therapies over standard cytarabine (B982)?

A1: this compound, a lipophilic 5'-elaidic acid ester of cytarabine, was developed to overcome key mechanisms of cytarabine resistance.[1] Unlike cytarabine, which relies on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake, this compound can enter cells independently of this transporter.[1][2] This is particularly advantageous as decreased hENT1 expression is a known mechanism of cytarabine resistance in acute myeloid leukemia (AML).[3] Furthermore, this compound has a longer half-life and is not susceptible to deactivation by cytidine (B196190) deaminase (CDA), an enzyme that breaks down cytarabine.[1] These properties suggest that this compound may be more effective in patients with cytarabine-resistant disease.

Q2: What are the most common combination partners for this compound in clinical studies?

A2: The most extensively studied combination partners for this compound are anthracyclines, such as idarubicin (B193468) and daunorubicin.[1] The combination of this compound with idarubicin has been investigated in Phase I and II clinical trials for patients with refractory or relapsed AML.[1][4] The rationale for this combination is the synergistic anti-leukemic effect observed in preclinical studies.

Q3: What are the typical starting doses and schedules for this compound in combination with an anthracycline like idarubicin?

A3: In clinical trials for relapsed/refractory AML, a common dosing regimen for this compound in combination with idarubicin is 1000 mg/m²/day administered as a continuous intravenous infusion over 5 days.[5][6] This is typically followed by idarubicin at a dose of 12 mg/m²/day for 3 days.[5][6] The treatment is usually administered in 3-week cycles.[1] It is crucial to note that these are starting points, and dose adjustments may be necessary based on observed toxicities.

Q4: What are the most frequently observed dose-limiting toxicities (DLTs) with this compound combination therapy?

A4: The most common dose-limiting toxicities are similar to those seen with high-dose cytarabine and include myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal toxicities such as mucositis. In a Phase I study of this compound with idarubicin, DLTs led to the determination of 1000 mg/m²/day of this compound as the recommended Phase II dose.[1] While this compound was designed to have a better safety profile, monitoring for neurotoxicity, a known side effect of high-dose cytarabine, is still recommended, although some studies have reported a lower incidence with this compound.[1]

Troubleshooting Guides

In Vitro Experiments

Problem: High variability in cytotoxicity assays with this compound.

  • Possible Cause 1: Inconsistent Drug Concentration. this compound is a lipophilic compound, which can make it challenging to achieve a homogenous solution in aqueous culture media.

    • Solution: Ensure complete solubilization of the this compound stock solution, potentially using a small amount of an appropriate solvent like DMSO before further dilution in culture medium. Vortex thoroughly before each dilution step. When adding to cell cultures, mix gently to ensure even distribution.

  • Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers per well will lead to variability in the final readout.

    • Solution: Ensure a single-cell suspension before plating. Use a calibrated pipette and mix the cell suspension between plating each set of wells to prevent settling.

Problem: Lower than expected cytotoxicity in cytarabine-resistant cell lines.

  • Possible Cause 1: Incomplete understanding of the resistance mechanism. While this compound bypasses hENT1-mediated resistance, other resistance mechanisms to cytarabine, such as alterations in deoxycytidine kinase (dCK) activity, may still affect this compound's efficacy.[1]

    • Solution: Characterize the resistance mechanism of your cell line. If it involves downstream targets of cytarabine metabolism, this compound may also show reduced activity. Consider sequencing key genes like DCK.

  • Possible Cause 2: Suboptimal drug exposure time. The cytotoxic effects of nucleoside analogs are often time-dependent.

    • Solution: Perform a time-course experiment to determine the optimal duration of this compound exposure for your specific cell line.

Clinical Research

Problem: Managing this compound-related neurotoxicity.

  • Background: Neurotoxicity is a known and potentially severe side effect of high-dose cytarabine. While some studies suggest a lower incidence with this compound, it remains a critical aspect of patient management.[1]

  • Symptoms: Monitor patients for signs of cerebellar toxicity, such as ataxia, dysarthria, and nystagmus.[7]

  • Management:

    • Immediate Discontinuation: If neurotoxicity is suspected, discontinue the this compound infusion immediately.[7]

    • Supportive Care: Provide comprehensive supportive care.[8][9]

    • Corticosteroids: Although not a validated standard treatment, there are case reports of successful resolution of cytarabine-related neurotoxicity with the administration of corticosteroids, such as methylprednisolone.[7][8][9]

Problem: Unexpected adverse events in a combination therapy trial.

  • Possible Cause: Drug-drug interactions. The addition of a new agent to an this compound-based regimen could lead to unforeseen toxicities.

    • Solution: Conduct thorough preclinical assessments of potential drug-drug interactions. In the clinical setting, implement a robust safety monitoring plan with clear criteria for dose de-escalation or treatment discontinuation.

Data Presentation

Table 1: this compound Dosage in Combination Therapy Clinical Trials for AML

Clinical Trial PhaseCombination Agent(s)This compound DoseThis compound ScheduleCombination Agent Dose & ScheduleReference
Phase IIdarubicin1000 mg/m²/dayContinuous IV infusion, Days 1-5 of a 3-week cycle12 mg/m²/day, Days 2-4 of a 3-week cycle[1][4]
Phase II (NCT01035502)Idarubicin1000 mg/m²/dayContinuous IV infusion, Days 1-5 of a 3-week cycle12 mg/m²/day, Days 1-3 of a 3-week cycle[5][6]
Phase II (Monotherapy)N/A2000 mg/m²/dayContinuous IV infusion, Days 1-5 of a 3-week cycleN/A[1][2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity MTT Assay for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

  • Drug Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

Protocol 2: Analysis of hENT1 Expression in AML Blasts by RT-PCR

Objective: To quantify the mRNA expression level of the human equilibrative nucleoside transporter 1 (hENT1) in AML patient samples.

Materials:

  • Ficoll-Paque for mononuclear cell isolation

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR primers and probes for hENT1 and a reference gene (e.g., GAPDH)

  • qPCR instrument and reagents

Procedure:

  • Sample Collection and Processing: Obtain bone marrow or peripheral blood samples from AML patients. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • RNA Extraction: Extract total RNA from the isolated AML blasts using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers and probes for hENT1 and a stable reference gene.

  • Data Analysis: Determine the cycle threshold (Ct) values for both hENT1 and the reference gene. Calculate the relative expression of hENT1 using the ΔΔCt method.[10]

Mandatory Visualizations

Elacytarabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Elacytarabine_in This compound This compound->Elacytarabine_in hENT1-independent Uptake ara-C Cytarabine (ara-C) Elacytarabine_in->ara-C Esterases ara-CMP ara-CMP ara-C->ara-CMP dCK ara-CDP ara-CDP ara-CMP->ara-CDP Kinases ara-CTP ara-CTP (Active) ara-CDP->ara-CTP Kinases DNA_Incorp Incorporation into DNA (DNA Synthesis Inhibition) ara-CTP->DNA_Incorp

Caption: Intracellular metabolism of this compound.

Dose_Escalation_Workflow start Start Phase I Trial enroll Enroll Cohort 1 (Dose Level 1) start->enroll treat Treat with this compound + Combination Agent enroll->treat observe Observe for Dose-Limiting Toxicities (DLTs) treat->observe dlt_check DLT Observed? observe->dlt_check escalate Escalate to Dose Level 2 (Enroll Cohort 2) dlt_check->escalate < 1/3 of patients deescalate De-escalate to Lower Dose Level dlt_check->deescalate >= 1/3 of patients escalate->treat escalate->dlt_check mtd Maximum Tolerated Dose (MTD) Established deescalate->mtd no_dlt No DLT yes_dlt Yes

Caption: Workflow for a 3+3 dose escalation study.

Troubleshooting_Tree start Patient develops neurological symptoms during this compound infusion q1 Are symptoms consistent with cerebellar toxicity (ataxia, dysarthria)? start->q1 a1_yes Immediately discontinue This compound infusion q1->a1_yes Yes a1_no Investigate other causes (e.g., metabolic, CNS event) q1->a1_no No q2 Do symptoms resolve after discontinuation? a1_yes->q2 end Resolution/Management a1_no->end a2_yes Monitor patient closely. Consider dose reduction for future cycles. q2->a2_yes Yes a2_no Provide supportive care. Consider corticosteroid treatment. q2->a2_no No a2_yes->end a2_no->end

Caption: Decision tree for managing neurotoxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Elacytarabine Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elacytarabine cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent results in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly CP-4055) is a lipophilic 5'-elaidic acid ester of the nucleoside analog cytarabine (B982) (ara-C).[1][2] It was designed to overcome resistance mechanisms associated with its parent drug, cytarabine.[1][2] Unlike cytarabine, which requires the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake, this compound can enter cells independently due to its lipid nature.[1][2]

Once inside the cell, this compound is metabolized to cytarabine. Cytarabine is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP.[1] Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA synthesis and ultimately, cell death.[1]

Elacytarabine_Pathway cluster_outside Extracellular Space cluster_nucleus Nucleus Elacytarabine_ext This compound Elacytarabine_int Elacytarabine_int Elacytarabine_ext->Elacytarabine_int hENT1-independent uptake DNA_synthesis DNA Synthesis DNA_inhibition Inhibition of DNA Synthesis

Q2: Why am I seeing inconsistent IC50 values for this compound in my experiments?

Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound. This can be due to differences in the expression levels of key enzymes like deoxycytidine kinase (dCK), which is essential for the activation of the drug.[1]

  • Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50 value. Higher cell densities can sometimes lead to increased resistance.

  • Drug Stability and Storage: this compound, being a lipophilic compound, may have specific stability and solubility characteristics in cell culture media. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.

  • Assay Conditions: Variations in incubation time, serum concentration, and the type of viability assay used (e.g., MTT, XTT, CellTiter-Glo) can all contribute to variability in results.

Q3: My cells seem to develop resistance to this compound over time. What is the mechanism?

Resistance to this compound in vitro has been shown to be primarily caused by the downregulation of deoxycytidine kinase (dCK).[3] Although this compound can bypass the common resistance mechanism of reduced hENT1 transporter expression, its intracellular activation to ara-CTP still relies on dCK.[1] Therefore, cells that decrease their expression of dCK will be less able to convert this compound into its active, cytotoxic form.[1][3]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during this compound cell culture experiments.

Issue 1: High Variability in Replicate Wells
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider performing a cell count before seeding.
Edge Effects Avoid using the outermost wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media.
Pipetting Errors Use a master mix for drug dilutions to minimize pipetting variability between wells.
Drug Precipitation Visually inspect the media after adding this compound for any signs of precipitation. As a lipophilic compound, it may require specific solvents or careful dilution techniques.
Issue 2: IC50 Values are Higher/Lower than Expected
Potential Cause Recommended Solution
Incorrect Drug Concentration Verify the concentration of your stock solution and ensure accurate serial dilutions.
Cell Line Health Use cells at a low passage number and ensure they are in the logarithmic growth phase at the time of drug treatment.
Incubation Time Optimize the drug incubation time for your specific cell line. A time-course experiment may be necessary.
Serum Interaction Components in fetal bovine serum (FBS) can sometimes interact with compounds. Consider testing with different batches of FBS or in serum-free media if appropriate for your cell line.

// Replicate Variability Path Seeding [label="Review Cell Seeding\nProtocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pipetting [label="Verify Pipetting\nTechnique & Calibration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Edge_Effect [label="Address Edge\nEffects", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// IC50 Variability Path Concentration [label="Verify Drug\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Health [label="Assess Cell Health\n& Passage Number", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Optimize Incubation\nTime", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Resistance Path dCK_Expression [label="Investigate dCK\nExpression Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; New_Cells [label="Use Fresh Low\nPassage Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="Consistent Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Replicates; Check_Replicates -> Seeding [label="Yes"]; Seeding -> Pipetting; Pipetting -> Edge_Effect; Edge_Effect -> Check_IC50; Check_Replicates -> Check_IC50 [label="No"];

Check_IC50 -> Concentration [label="Yes"]; Concentration -> Cell_Health; Cell_Health -> Incubation; Incubation -> Check_Resistance; Check_IC50 -> Check_Resistance [label="No"];

Check_Resistance -> dCK_Expression [label="Yes"]; dCK_Expression -> New_Cells; New_Cells -> End; Check_Resistance -> End [label="No"]; } END_DOT Caption: A logical workflow for troubleshooting inconsistent results.

Data Presentation

The following table summarizes the reported antiproliferative effects of this compound on various cancer cell lines. Note that IC50 values can vary between studies due to different experimental conditions.

Cell LineCancer TypeReported IC50 (µM)Notes
CEM Leukemia~0.028 (wildtype)The IC50 increased to 35 µM in a resistant cell line with downregulated dCK.[3]
HL60 Acute Promyelocytic LeukemiaAntiproliferative effects observedSpecific IC50 value not provided in the reviewed literature.
U937 LymphomaAntiproliferative effects observedSpecific IC50 value not provided in the reviewed literature.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% for DMSO).

    • Include vehicle control wells (medium with the same concentration of solvent as the drug-treated wells) and no-cell control wells (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Drug Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Drug Treat_Cells Treat Cells with This compound Prepare_Drug->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Addressing poor solubility of Elacytarabine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacytarabine and encountering challenges with its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound and why is it poorly soluble?

Q2: What are the primary factors that can affect this compound's solubility?

A2: The solubility of this compound in aqueous solutions can be influenced by several key factors:

  • pH: As a molecule with basic and acidic functional groups, this compound's ionization state, and therefore its solubility, is expected to be pH-dependent.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature; however, this must be balanced against the potential for heat-induced degradation.

  • Co-solvents: The addition of organic co-solvents can significantly increase the solubility of lipophilic compounds like this compound.

  • Excipients: The presence of other formulation components, such as surfactants or complexing agents, can enhance aqueous solubility.

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: Due to its poor aqueous solubility, stock solutions of this compound should be prepared in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[3] It is crucial to use anhydrous solvents, as the presence of water can affect solubility and stability. For subsequent dilution into aqueous experimental media, the final concentration of the organic solvent should be kept to a minimum to avoid off-target effects.

Q4: Are there known stability issues with this compound in aqueous solutions?

A4: While specific degradation kinetics for this compound in aqueous solutions are not extensively published, as an ester prodrug, it is susceptible to hydrolysis, which would be influenced by pH and temperature.[4][5] The ester bond can be cleaved, releasing the parent drug, cytarabine (B982), and the elaidic acid moiety. Cytarabine itself is known to be more susceptible to degradation under alkaline conditions.[6] Therefore, it is recommended to prepare fresh aqueous solutions of this compound for experiments and to conduct stability studies under your specific experimental conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products and establish the compound's intrinsic stability.[7][8]

Q5: What are some common strategies to enhance the aqueous solubility of this compound for in vitro experiments?

A5: Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble drugs like this compound:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the aqueous medium to a range where this compound has higher solubility.

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the lipophilic drug.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins to increase the apparent water solubility.

  • Nanosuspensions: Creating a colloidal dispersion of nano-sized drug particles.

Troubleshooting Guides

Issue 1: My this compound powder is not dissolving in my aqueous buffer.

Possible Cause Troubleshooting Step
Low Intrinsic Solubility 1. Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or ethanol before diluting it into your aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system. 2. Gently warm the solution (e.g., to 37°C) while stirring. Monitor for any signs of degradation. 3. Use sonication in a water bath for short intervals to aid dissolution.
Incorrect pH of the Buffer 1. Measure the pH of your buffer to ensure it is at the intended value. 2. Test the solubility of this compound in a range of pH buffers to determine the optimal pH for dissolution.
Solution is Saturated 1. Increase the volume of the buffer to decrease the final concentration of this compound. 2. Perform a solubility assessment to determine the saturation point in your specific buffer system.

Issue 2: My this compound solution is cloudy or has precipitated after preparation or storage.

Possible Cause Troubleshooting Step
Exceeded Solubility Limit 1. Decrease the concentration of this compound in your final solution. 2. Increase the percentage of co-solvent if your experimental design allows.
Change in Temperature 1. Ensure the solution is maintained at the temperature at which dissolution was achieved. If the solution needs to be stored at a lower temperature, determine the solubility at that temperature.
pH Shift 1. Verify the pH of the solution after adding this compound. The compound itself might alter the pH of a weakly buffered solution. 2. Use a buffer with sufficient capacity to maintain a stable pH.
Compound Degradation 1. Prepare fresh solutions before each experiment. 2. Perform a stability analysis using a method like HPLC to check for the presence of degradation products. Store solutions protected from light and at a low temperature (e.g., 2-8°C) for short-term storage.

Issue 3: I am observing high variability in my experimental results.

Possible Cause Troubleshooting Step
Incomplete Dissolution 1. Visually inspect your solution for any undissolved particles. 2. Filter the solution through a 0.22 µm filter after dissolution to remove any particulate matter. 3. Quantify the concentration of the filtered stock solution using an appropriate analytical method (e.g., HPLC-UV) to ensure consistency.
Precipitation During Experiment 1. Re-evaluate the solubility of this compound under your exact experimental conditions (e.g., temperature, final buffer composition). 2. Consider using a solubility-enhancing formulation such as a cyclodextrin complex or a nanosuspension for more stable solutions.
Degradation of this compound 1. Minimize the time between solution preparation and use. 2. Conduct experiments under controlled temperature and light conditions. 3. Include a positive control with freshly prepared this compound in each experiment.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents

Solvent/SystemConcentrationObservations
DMSO125 mg/mLUltrasonic assistance needed.
Ethanol4 mg/mLUltrasonic and warming to 60°C needed.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear solution.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLClear solution.

Data sourced from MedchemExpress.[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a general method for determining the equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (a filter with low drug binding, such as PTFE, is recommended) into a clean vial.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Protocol 4.

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol provides a general procedure for preparing a solid inclusion complex of this compound with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.

  • Molar Ratio Selection:

    • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolution:

    • Dissolve the calculated amount of HP-β-CD in a minimal amount of purified water with stirring.

    • In a separate container, dissolve the corresponding amount of this compound in a small volume of a suitable organic solvent (e.g., ethanol).

  • Complexation:

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze-Drying (Lyophilization):

    • Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.

    • Lyophilize the frozen sample under vacuum until a dry powder is obtained.

  • Characterization:

    • The resulting powder can be characterized for complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR). The aqueous solubility of the complex can then be determined using Protocol 1.

Protocol 3: Preparation of this compound Nanosuspension (Media Milling Method)

This protocol outlines a general top-down approach for preparing a nanosuspension of this compound.

  • Formulation Composition:

    • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC). The concentration of the stabilizer will need to be optimized.

  • Dispersion:

    • Disperse a known amount of this compound powder in the stabilizer solution to form a pre-suspension.

  • Milling:

    • Transfer the pre-suspension to a media mill containing milling beads (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a controlled temperature for a specified duration. The milling time and speed will need to be optimized to achieve the desired particle size.

  • Separation:

    • Separate the nanosuspension from the milling beads.

  • Characterization:

    • Characterize the resulting nanosuspension for particle size and size distribution (using dynamic light scattering), particle morphology (using scanning or transmission electron microscopy), and any changes in the crystalline state (using DSC or XRPD). The dissolution rate of the nanosuspension can be compared to the un-milled drug.

Protocol 4: Stability-Indicating HPLC-UV Method for this compound

This protocol is adapted from published methods for cytarabine and would require optimization and validation for this compound.[9][10][11][12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The ratio will need to be optimized to achieve good peak shape and retention time for this compound and its potential degradants. An isocratic elution is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound (this would need to be determined by scanning a solution of this compound from 200-400 nm).

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

    • Prepare samples from solubility or stability studies by diluting them with the mobile phase to fall within the concentration range of the calibration curve.

  • Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For stability-indicating purposes, forced degradation studies should be performed to demonstrate that the method can separate the intact drug from its degradation products.[6]

Visualizations

Elacytarabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Elacytarabine_ext This compound Elacytarabine_int This compound Elacytarabine_ext->Elacytarabine_int Passive Diffusion (hENT1-independent) Cytarabine Cytarabine (ara-C) Elacytarabine_int->Cytarabine Esterase Cleavage ara_CMP ara-CMP Cytarabine->ara_CMP dCK ara_CDP ara-CDP ara_CMP->ara_CDP Kinases ara_CTP ara-CTP (Active) ara_CDP->ara_CTP Kinases DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Inhibition DNA DNA ara_CTP->DNA Incorporation (Chain Termination) DNA_Polymerase->DNA Replication Apoptosis Apoptosis DNA->Apoptosis DNA Damage

This compound's intracellular activation pathway.

Solubility_Workflow Start Poorly soluble This compound in aqueous buffer Check_Solvent Use Organic Stock? (e.g., DMSO) Start->Check_Solvent Use_Stock Prepare concentrated stock in organic solvent Check_Solvent->Use_Stock Yes Optimize_Conditions Optimize Conditions (pH, Temp) Check_Solvent->Optimize_Conditions No Dilute Dilute stock into aqueous buffer Use_Stock->Dilute Check_Solubility Is it dissolved? Dilute->Check_Solubility Success Proceed with experiment Check_Solubility->Success Yes Troubleshoot Troubleshoot Further Check_Solubility->Troubleshoot No Troubleshoot->Optimize_Conditions Enhancement_Tech Use Solubility Enhancement Technique Troubleshoot->Enhancement_Tech Optimize_Conditions->Check_Solubility Enhancement_Tech->Check_Solubility

Workflow for addressing solubility issues.

Precipitation_Troubleshooting Precipitation Precipitation Observed Cause Potential Causes Precipitation->Cause Solubility_Exceeded Solubility Exceeded Cause->Solubility_Exceeded Temp_Change Temperature Change Cause->Temp_Change pH_Shift pH Shift Cause->pH_Shift Degradation Degradation Cause->Degradation Lower_Conc Lower Concentration Solubility_Exceeded->Lower_Conc Control_Temp Control Temperature Temp_Change->Control_Temp Buffer_Capacity Increase Buffer Capacity pH_Shift->Buffer_Capacity Fresh_Solution Use Fresh Solution Degradation->Fresh_Solution Solution Potential Solutions Lower_Conc->Solution Control_Temp->Solution Buffer_Capacity->Solution Fresh_Solution->Solution

Troubleshooting logic for precipitation.

References

Elacytarabine Hematological Toxicity Management: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hematological toxicities associated with Elacytarabine treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (formerly CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982) (Ara-C), a well-established antimetabolite used in cancer chemotherapy.[1][2][3] It is designed as a prodrug of cytarabine to overcome certain mechanisms of drug resistance.[1][2][3] this compound enters cells independently of the human equilibrative nucleoside transporter 1 (hENT1) and is then metabolized to the active triphosphate form, ara-CTP.[1][2][3] Ara-CTP is incorporated into DNA, leading to inhibition of DNA synthesis and cell death.[1]

Q2: What are the primary hematological toxicities observed with this compound treatment?

A2: The primary and dose-limiting toxicity of this compound is myelosuppression, which manifests as neutropenia, thrombocytopenia, and anemia.[1][2] In clinical trials, cytopenias and febrile neutropenia were among the most common grade 3/4 adverse events reported.[1][2]

Q3: How should patients be monitored for hematological toxicities during this compound treatment?

A3: Regular monitoring of complete blood counts (CBC) with differential is crucial throughout this compound treatment. This should be performed at baseline and frequently during and after treatment cycles to detect the onset and severity of neutropenia, thrombocytopenia, and anemia. Bone marrow aspirates and biopsies may also be performed to assess cellularity and morphology.

Troubleshooting Guides for Hematological Toxicities

Management of this compound-Induced Neutropenia

Issue: A patient undergoing this compound treatment develops severe neutropenia (Absolute Neutrophil Count [ANC] < 0.5 x 10⁹/L).

Troubleshooting Steps:

  • Initial Assessment:

    • Confirm the severity of neutropenia with a CBC and differential.

    • Assess the patient for signs and symptoms of infection, including fever (febrile neutropenia).

  • Management of Febrile Neutropenia:

    • Hospitalization is often required.

    • Initiate empiric broad-spectrum antibiotics immediately after obtaining blood cultures.

    • Consider the use of Granulocyte-Colony Stimulating Factors (G-CSFs) such as filgrastim (B1168352) or pegfilgrastim to shorten the duration of severe neutropenia.

  • Prophylactic Measures for Subsequent Cycles:

    • For patients who experienced febrile neutropenia or prolonged severe neutropenia, consider primary or secondary prophylaxis with G-CSFs in subsequent treatment cycles.

  • Dose Modification:

    • For Grade 4 neutropenia (ANC < 0.5 x 10⁹/L) lasting longer than 7 days or febrile neutropenia, consider a dose reduction of this compound in the next cycle. A reduction of 25% may be a starting point.

    • Delay the start of the next cycle until ANC is ≥ 1.0 x 10⁹/L.

Management of this compound-Induced Thrombocytopenia

Issue: A patient on this compound develops severe thrombocytopenia (Platelet count < 25 x 10⁹/L).

Troubleshooting Steps:

  • Initial Assessment:

    • Confirm platelet count with a CBC.

    • Assess for any signs of bleeding, such as petechiae, ecchymosis, or mucosal bleeding.

  • Supportive Care:

    • Prophylactic platelet transfusions are recommended for platelet counts below 10 x 10⁹/L to reduce the risk of spontaneous bleeding.

    • Transfuse platelets for counts between 10-20 x 10⁹/L in the presence of fever or other risk factors for bleeding.

    • For active bleeding, transfuse platelets to maintain a count above 50 x 10⁹/L.

  • Pharmacological Intervention:

    • The use of thrombopoietin receptor agonists (TPO-RAs) like romiplostim or eltrombopag (B601689) may be considered in some cases to stimulate platelet production, although their use in chemotherapy-induced thrombocytopenia is still being evaluated.

  • Dose Modification:

    • For Grade 4 thrombocytopenia (platelets < 25 x 10⁹/L) or bleeding requiring platelet transfusion, consider a dose reduction of this compound in the subsequent cycle. A 25% dose reduction may be considered.

    • Delay the next treatment cycle until the platelet count recovers to ≥ 75 x 10⁹/L.

Management of this compound-Induced Anemia

Issue: A patient treated with this compound presents with symptomatic anemia (e.g., fatigue, dyspnea, pallor) and a significant drop in hemoglobin.

Troubleshooting Steps:

  • Initial Assessment:

    • Confirm hemoglobin and hematocrit levels with a CBC.

    • Evaluate the patient's symptoms and cardiovascular status.

  • Supportive Care:

    • Red blood cell (RBC) transfusions are the primary management for severe or symptomatic anemia to rapidly increase hemoglobin levels.

    • The transfusion threshold should be individualized, but a hemoglobin level of < 7-8 g/dL is a common trigger.

  • Pharmacological Intervention:

    • Erythropoiesis-stimulating agents (ESAs), such as epoetin alfa or darbepoetin alfa, may be considered for chemotherapy-induced anemia to reduce the need for transfusions.

    • Ensure adequate iron stores before and during ESA therapy.

  • Dose Modification:

    • Dose modifications of this compound for anemia are less common than for neutropenia or thrombocytopenia. Management typically focuses on supportive care.

Data Presentation: Hematological Toxicities in this compound Clinical Trials

The following table summarizes the incidence of Grade 3/4 hematological adverse events from a Phase II study of this compound in patients with advanced Acute Myeloid Leukemia (AML).

Adverse EventPatient PopulationDosing RegimenIncidence of Grade 3/4 Events
Cytopenias 61 AML patients2000 mg/m²/day for 5 daysNot specifically quantified, but among the most common.[1]
Febrile Neutropenia 61 AML patients2000 mg/m²/day for 5 daysAmong the most common non-hematological adverse events.[2]

Note: A detailed percentage breakdown for individual cytopenias (neutropenia, thrombocytopenia, anemia) is not available in the cited public data.

Experimental Protocols

Protocol: In Vitro Hematotoxicity Assessment using Colony-Forming Unit (CFU) Assay

This protocol outlines a method to assess the inhibitory effect of this compound on hematopoietic progenitor cells.

1. Objective: To determine the concentration-dependent toxicity of this compound on human hematopoietic progenitor cells by quantifying the inhibition of colony formation.

2. Materials:

  • Human CD34+ hematopoietic stem and progenitor cells (from bone marrow or cord blood)

  • MethoCult™ medium (e.g., H4434 Classic, STEMCELL Technologies)

  • Iscove's MDM with 2% FBS

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Sterile 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO₂)

  • Inverted microscope

3. Methods:

  • Cell Preparation: Thaw and wash cryopreserved human CD34+ cells with Iscove's MDM containing 2% FBS. Perform a viable cell count using trypan blue exclusion.

  • Drug Preparation: Prepare a series of dilutions of this compound in the appropriate culture medium. Include a vehicle control.

  • Plating:

    • Add the CD34+ cells to the MethoCult™ medium at a final concentration of 1 x 10³ to 1 x 10⁴ cells/mL.

    • Add the different concentrations of this compound or vehicle control to the cell-MethoCult™ mixture.

    • Vortex gently to mix thoroughly.

    • Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.

  • Incubation: Place the culture dishes in a larger petri dish with a water-containing dish to maintain humidity. Incubate at 37°C in a 5% CO₂ humidified incubator for 14 days.

  • Colony Scoring: After 14 days, score the colonies under an inverted microscope. Identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.

  • Data Analysis: Calculate the percentage of colony inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits colony formation by 50%).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Myelosuppression

Elacytarabine_Myelosuppression_Pathway This compound This compound (Prodrug) AraC Cytarabine (Ara-C) This compound->AraC Metabolism AraCTP Ara-CTP (Active Metabolite) AraC->AraCTP Phosphorylation GAS5 lncRNA GAS5 Upregulation AraC->GAS5 DNA_synthesis DNA Synthesis Inhibition AraCTP->DNA_synthesis p38_MAPK p38 MAPK Activation AraCTP->p38_MAPK AKT AKT Inactivation AraCTP->AKT Cell_cycle_arrest S-Phase Cell Cycle Arrest DNA_synthesis->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis HSPC Hematopoietic Stem/Progenitor Cells Apoptosis->HSPC Depletion of Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) HSPC->Myelosuppression MCL1_destab MCL1 mRNA Destabilization p38_MAPK->MCL1_destab AKT->MCL1_destab Prevents MCL1_destab->Apoptosis GAS5->Myelosuppression Enhances

Caption: Signaling pathway of this compound-induced myelosuppression.

Experimental Workflow for Hematotoxicity Assessment

Hematotoxicity_Workflow start Start: Obtain Human CD34+ HSPCs prepare_cells Prepare Single Cell Suspension start->prepare_cells plate_cells Plate Cells in Semi-Solid Medium with Drug/Vehicle prepare_cells->plate_cells prepare_drug Prepare Serial Dilutions of this compound prepare_drug->plate_cells incubate Incubate for 14 Days (37°C, 5% CO2) plate_cells->incubate score_colonies Score Hematopoietic Colonies (CFU-GM, BFU-E, etc.) incubate->score_colonies analyze Calculate % Inhibition and IC50 Value score_colonies->analyze end End: Hematotoxicity Profile analyze->end

References

Elacytarabine Phase III Trial: A Technical Deep Dive into the Unmet Primary Endpoint

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a detailed analysis of the Elacytarabine Phase III clinical trial in patients with relapsed or refractory Acute Myeloid Leukemia (AML). We will explore the scientific rationale, trial design, and the ultimate reasons for its failure to meet the primary endpoint, offering insights for future research and development in AML therapeutics.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason the this compound Phase III trial failed to meet its primary endpoint?

The international randomized Phase III trial of this compound did not meet its primary endpoint because it failed to demonstrate a statistically significant improvement in Overall Survival (OS) compared to the investigator's choice of therapy in patients with relapsed or refractory Acute Myeloid Leukemia (AML).[1][2] There were no significant differences in OS, response rate, or relapse-free survival between the this compound arm and the control arm.[2] The median OS was 3.5 months for patients treated with this compound versus 3.3 months for those in the control arm.[2]

Q2: What was the scientific rationale behind the development of this compound?

This compound was designed as a lipophilic derivative of the standard AML chemotherapy drug, cytarabine (B982).[3][4] The primary rationale was to overcome key mechanisms of cytarabine resistance.[1][5] Cytarabine requires a protein called human equilibrative nucleoside transporter 1 (hENT1) to enter cancer cells.[5][6] Many AML patients develop resistance because their leukemia cells have low levels of hENT1.[6] this compound, due to its fatty acid component, was designed to bypass this transporter and enter cells independently.[1][5][6] Additionally, it was thought to have a longer half-life and be less susceptible to deactivation by the enzyme cytidine (B196190) deaminase (CDA).[1][5]

Q3: How was the Phase III clinical trial for this compound designed?

The study was a large, international, randomized, open-label, Phase III clinical trial that enrolled 381 patients with relapsed or refractory AML.[2][7][8] Patients were randomly assigned to receive either this compound or the investigator's choice of one of seven commonly used salvage chemotherapy regimens.[2][7][8] The primary endpoint of the study was Overall Survival (OS).[2][7][8]

Troubleshooting Guide: Understanding the Trial's Outcome

Issue: Discrepancy between promising preclinical/early-phase data and Phase III results.

Possible Cause 1: Inherent resistance mechanisms. While this compound was designed to overcome hENT1-mediated resistance, other resistance mechanisms to cytarabine's cytotoxic effects may still be at play once the drug is inside the cell.[1] For instance, the conversion of cytarabine to its active triphosphate form (ara-CTP) by the enzyme deoxycytidine kinase (dCK) is a critical step that can also be a point of resistance.[1]

Possible Cause 2: Heterogeneity of the patient population and control arm. Patients with relapsed or refractory AML are a very heterogeneous group with diverse underlying biology and prior treatment histories. The "investigator's choice" control arm, which included seven different treatment regimens, introduced further variability, making it challenging to demonstrate a significant benefit for a single agent.[2]

Possible Cause 3: The high bar for improving outcomes in relapsed/refractory AML. The prognosis for patients with relapsed or refractory AML is extremely poor, with very short survival times.[2] Any new therapy faces a significant challenge in demonstrating a meaningful clinical benefit in this patient population. The trial results underscored this, with the authors noting that neither this compound nor any of the seven alternative regimens provided clinically meaningful benefits.[2]

Quantitative Data Summary

The key efficacy results from the this compound Phase III trial are summarized in the table below.

EndpointThis compound ArmInvestigator's Choice Armp-value
Median Overall Survival 3.5 months3.3 monthsNot Significant
Overall Response Rate 23%21%Not Significant
Relapse-Free Survival 5.1 months3.7 monthsNot Significant
(Data sourced from Roboz et al., 2014)[2]

Experimental Protocols

This compound Phase III Trial Design

The protocol for this international, multicenter, randomized, open-label Phase III study (NCT01147939) involved the following key steps:

  • Patient Population: 381 adult patients with relapsed or refractory Acute Myeloid Leukemia.[2]

  • Randomization: Patients were randomized to receive either this compound or the investigator's choice of treatment.

  • Treatment Arms:

    • This compound Arm: Patients received this compound.

    • Investigator's Choice Arm: Physicians selected one of seven pre-specified standard-of-care salvage regimens before randomization. These included options like high-dose cytarabine, multiagent chemotherapy, and hypomethylating agents.[2]

  • Primary Endpoint: The primary measure of efficacy was Overall Survival (OS).[2]

  • Secondary Endpoints: These included Overall Response Rate (ORR) and Relapse-Free Survival (RFS).[2]

Visualizations

Signaling Pathway: Mechanism of Action of Cytarabine and this compound

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine Cytarabine hENT1 hENT1 Transporter Cytarabine->hENT1 Dependent uptake This compound This compound Elacytarabine_in This compound This compound->Elacytarabine_in Independent uptake (Lipophilic nature) Cytarabine_in Cytarabine ara-CMP ara-CMP Cytarabine_in->ara-CMP Phosphorylation Elacytarabine_in->Cytarabine_in Metabolized to Cytarabine ara-CDP ara-CDP ara-CMP->ara-CDP Phosphorylation ara-CTP ara-CTP (Active) ara-CDP->ara-CTP Phosphorylation DNA_Polymerase DNA Polymerase ara-CTP->DNA_Polymerase Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition dCK dCK dCK->Cytarabine_in hENT1->Cytarabine_in Lipid_Bilayer Cell Membrane Patient_Pool 381 Patients with Relapsed/Refractory AML Randomization Randomization Patient_Pool->Randomization Elacytarabine_Arm This compound Treatment Randomization->Elacytarabine_Arm Control_Arm Investigator's Choice (7 Regimens) Randomization->Control_Arm Primary_Endpoint Primary Endpoint: Overall Survival (OS) Elacytarabine_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Overall Response Rate (ORR) - Relapse-Free Survival (RFS) Elacytarabine_Arm->Secondary_Endpoints Control_Arm->Primary_Endpoint Control_Arm->Secondary_Endpoints

References

Technical Support Center: Enhancing Elacytarabine's Anti-Leukemic Activity with Targeted Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combination of Elacytarabine with targeted inhibitors to enhance its anti-leukemic activity.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with targeted inhibitors?

A1: this compound, a lipophilic prodrug of cytarabine (B982), is designed to overcome resistance mechanisms associated with its parent drug, such as reduced uptake via the human equilibrative nucleoside transporter 1 (hENT1).[1] By combining this compound with targeted inhibitors that block specific oncogenic signaling pathways in leukemia cells (e.g., FLT3, BCL-2, IDH1/2), the goal is to achieve a synergistic or additive anti-leukemic effect. This dual approach targets both DNA synthesis and critical cell survival and proliferation pathways, potentially leading to deeper and more durable responses.

Q2: How does the mechanism of action of this compound differ from cytarabine, and how might this impact combination strategies?

A2: this compound enters cells independently of hENT1, a key advantage in leukemia subtypes with low hENT1 expression, which are often resistant to cytarabine.[1] Once inside the cell, it is converted to cytarabine monophosphate and subsequently to the active triphosphate form, which inhibits DNA synthesis. This bypass of a primary resistance mechanism suggests that this compound may be effective in a broader range of leukemic cell populations. When combining with targeted inhibitors, this could mean a more consistent cytotoxic effect across different leukemia clones within a patient.

Q3: Are there any known synergistic or antagonistic interactions between this compound and targeted inhibitors?

A3: While direct preclinical studies on this compound with a wide range of targeted inhibitors are limited, studies with its parent drug, cytarabine, have shown both synergy and antagonism depending on the specific inhibitor and the experimental conditions. For instance, simultaneous or post-treatment of FLT3-ITD expressing cells with the FLT3 inhibitor CEP-701 and cytarabine resulted in synergistic cytotoxicity, whereas pre-treatment with the inhibitor was antagonistic due to cell cycle arrest.[2] Preclinical studies have also shown synergistic effects between cytarabine and the BCL-2 inhibitor venetoclax.[3] It is crucial to empirically determine the optimal dosing schedule and sequence for any new combination.

Q4: What are the key signaling pathways to consider when combining this compound with targeted inhibitors?

A4: The key pathways depend on the targeted inhibitor being used:

  • FLT3 Inhibitors: These drugs target the FMS-like tyrosine kinase 3 receptor, which, when mutated (e.g., FLT3-ITD), drives uncontrolled proliferation through pathways like RAS/MAPK and PI3K/AKT.

  • BCL-2 Inhibitors: These inhibitors, such as venetoclax, promote apoptosis by blocking the anti-apoptotic protein BCL-2, which is often overexpressed in leukemia cells and contributes to chemotherapy resistance.[4]

  • IDH1/2 Inhibitors: In leukemias with IDH1 or IDH2 mutations, these inhibitors block the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is believed to drive leukemogenesis by altering epigenetic regulation and differentiation.

Below is a diagram illustrating the interplay of these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT This compound This compound Ara_C Cytarabine (Ara-C) This compound->Ara_C Intracellular Conversion Ara_CTP Ara-CTP (Active Metabolite) Ara_C->Ara_CTP Phosphorylation DNA_Synthesis DNA Synthesis Inhibition Ara_CTP->DNA_Synthesis FLT3_Inhibitor FLT3 Inhibitor FLT3_Inhibitor->FLT3 Inhibits BCL2_Inhibitor BCL-2 Inhibitor (e.g., Venetoclax) BCL2 BCL-2 BCL2_Inhibitor->BCL2 Inhibits IDH_Inhibitor IDH1/2 Inhibitor IDH_mut Mutant IDH1/2 IDH_Inhibitor->IDH_mut Inhibits Gene_Expression Altered Gene Expression RAS_MAPK->Gene_Expression PI3K_AKT->Gene_Expression Apoptosis Apoptosis BCL2->Apoptosis Blocks Two_HG 2-HG (Oncometabolite) IDH_mut->Two_HG Produces Two_HG->Gene_Expression Alters

Overview of this compound and Targeted Inhibitor Pathways.

Troubleshooting Guides

In Vitro Cell Viability and Synergy Assays

Q: My cell viability results are inconsistent or show high variability. What are the common causes?

A:

  • Compound Solubility: this compound is lipophilic and may require a solvent like DMSO for stock solutions.[5] Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%) and consistent across all wells, including controls.[6] Precipitation of the compound can interfere with optical readings and reduce the effective concentration. If precipitation occurs, try preparing fresh dilutions, gently warming the media, or using a brief sonication.[6]

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use appropriate pipetting techniques to avoid introducing bubbles and ensure even distribution.[7]

  • Assay Interference: Some compounds can directly interact with assay reagents. For example, reducing agents can non-enzymatically convert MTT to formazan, leading to falsely high viability readings.[7] If you suspect interference, consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo® instead of an MTT assay).[8][9]

  • Incubation Time: The optimal incubation time for drug treatment can vary between cell lines and drug combinations. A time course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal endpoint.[10]

Q: I am not observing the expected synergy between this compound and a targeted inhibitor. What should I investigate?

A:

  • Drug Sequencing: The order of drug administration can be critical. As seen with cytarabine and FLT3 inhibitors, pre-treatment with the targeted agent can cause cell cycle arrest, rendering the cells less sensitive to a cell cycle-dependent drug like this compound.[2][11] Experiment with different sequences: simultaneous addition, this compound followed by the inhibitor, and the inhibitor followed by this compound.

  • Concentration Ratios: Synergy is often dependent on the concentration ratio of the two drugs.[12] A checkerboard titration with a range of concentrations for both agents is necessary to identify synergistic ratios. Analyze the data using methods like the Chou-Talalay Combination Index (CI) or the Bliss independence model.[8]

  • Cell Line Specificity: The genetic background of the leukemia cell line is crucial. Ensure the cell line harbors the specific mutation targeted by the inhibitor (e.g., FLT3-ITD for a FLT3 inhibitor). The absence of the target mutation will likely result in a lack of synergistic effect.

  • Biological Rationale: Re-evaluate the biological basis for the expected synergy. Are the two drugs targeting pathways that have a known cross-talk or dependency? A lack of a strong biological rationale may explain the absence of synergy.[13]

Below is a workflow for troubleshooting synergy experiments.

Workflow for Troubleshooting Synergy Experiments.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies involving cytarabine (the parent drug of this compound) in combination with various targeted inhibitors. This data can serve as a reference for designing experiments with this compound.

Table 1: Preclinical Synergy of Cytarabine with Targeted Inhibitors in AML Cell Lines

Targeted InhibitorCell LineKey FindingsReference
Gilteritinib (B612023) (FLT3i) MV4-11 (FLT3-ITD+)Combination with cytarabine (100 nM) and gilteritinib (30 nM) showed a 65.1% increase in apoptosis compared to either agent alone.[10]
Sorafenib (B1663141) (FLT3i) MV4-11 (FLT3-ITD+)Combination of cytarabine and sorafenib (250:1 ratio) was synergistic regardless of administration sequence, with Combination Index (CI) values of 0.28–0.77.[3]
Venetoclax (BCL-2i) Various AML cell linesPreclinical studies demonstrated that cytarabine can down-regulate MCL-1, acting synergistically with venetoclax.[3][4]

Table 2: Clinical Trial Outcomes of Cytarabine with Targeted Inhibitors in AML Patients

Targeted InhibitorPatient PopulationKey OutcomesReference
Gilteritinib (FLT3i) Newly diagnosed FLT3-mutated AMLIn combination with induction chemotherapy (including cytarabine), a Complete Remission (CR) rate of 83% was achieved after one cycle.[14]
Venetoclax (BCL-2i) Previously untreated AML (older adults)Combination with low-dose cytarabine resulted in a CR/CRi rate of 61%.[3]
Ivosidenib (B560149) (IDH1i) / Enasidenib (IDH2i) Newly diagnosed IDH1/2-mutated AMLIn combination with intensive induction and consolidation chemotherapy, CR/CRi/CRp rates were 77% for ivosidenib and 74% for enasidenib.[15]

Experimental Protocols

General Protocol for In Vitro Cell Viability Assay (Checkerboard Method)

This protocol is adapted from methodologies for testing cytarabine and targeted inhibitors and can be applied to this compound combinations.[8][10]

  • Cell Culture: Culture AML cell lines (e.g., MV4-11 for FLT3-ITD, OCI-AML3 for NPM1c) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 90 µL of medium. Incubate for 24 hours.

  • Drug Preparation: Prepare stock solutions of this compound and the targeted inhibitor in DMSO. Perform serial dilutions in culture medium to create a range of concentrations for each drug.

  • Drug Treatment: Add 10 µL of the drug dilutions to the wells in a checkerboard format, where each well receives a unique combination of concentrations of the two drugs. Include single-agent controls and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and read absorbance at 570 nm.[16]

    • ATP-based Assay (e.g., CellTiter-Glo®): Equilibrate the plate and reagent to room temperature. Add reagent to each well, mix, and measure luminescence.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G Start Start: AML Cell Culture Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Prepare_Drugs Prepare Serial Dilutions of this compound & Inhibitor Seed_Cells->Prepare_Drugs Treat_Cells Add Drugs in Checkerboard Format Prepare_Drugs->Treat_Cells Incubate Incubate for 48-72 Hours Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT, ATP-based) Incubate->Assess_Viability Analyze_Data Calculate % Viability and Combination Index (CI) Assess_Viability->Analyze_Data End End: Determine Synergy, Additivity, or Antagonism Analyze_Data->End

Experimental Workflow for In Vitro Synergy Testing.

References

Validation & Comparative

Elacytarabine vs. Cytarabine: A Comparative Efficacy Analysis in hENT1-Deficient Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential efficacy of elacytarabine and cytarabine (B982) in the context of deficient human equilibrative nucleoside transporter 1 (hENT1) expression in leukemia cells.

This guide provides an objective comparison of this compound and cytarabine, with a focus on their performance in leukemia cells exhibiting low or deficient expression of the hENT1 transporter, a key mechanism of cytarabine resistance. The information presented herein is supported by preclinical and clinical experimental data to aid researchers and scientists in their understanding and evaluation of these two cytotoxic agents.

Introduction

For decades, cytarabine (ara-C) has been a cornerstone in the treatment of acute myeloid leukemia (AML).[1][2] However, its efficacy is often limited by the development of resistance. One of the primary mechanisms of cytarabine resistance is the reduced expression of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the majority of cytarabine uptake into leukemic cells.[2][3] this compound (CP-4055), a lipophilic 5'-elaidic acid ester of cytarabine, was rationally designed to overcome this resistance mechanism by entering cells independently of hENT1.[2][4] This guide delves into the comparative efficacy of these two drugs, particularly in the challenging context of hENT1 deficiency.

Mechanism of Action and Cellular Uptake

Cytarabine, a hydrophilic molecule, relies heavily on transporter proteins, predominantly hENT1, to enter the cell.[2] Once inside, it is phosphorylated to its active triphosphate form, ara-CTP, which inhibits DNA synthesis and induces apoptosis.[2]

This compound, due to its lipophilic nature, can bypass the hENT1 transporter and diffuse across the cell membrane.[2][4] Intracellularly, it is converted to cytarabine and subsequently to the active ara-CTP, following the same cytotoxic pathway as cytarabine.[2] This hENT1-independent uptake is the key differentiator and the basis for its enhanced activity in resistant cells.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytarabine_ext Cytarabine hENT1 hENT1 Transporter Cytarabine_ext->hENT1 hENT1-dependent uptake Elacytarabine_ext This compound Cytarabine_int Cytarabine Elacytarabine_ext->Cytarabine_int hENT1-independent diffusion hENT1->Cytarabine_int ara_CTP ara-CTP (Active) Cytarabine_int->ara_CTP Phosphorylation DNA_synthesis Inhibition of DNA Synthesis ara_CTP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis

Figure 1. Cellular uptake and mechanism of action of Cytarabine vs. This compound.

Preclinical Efficacy in hENT1-Deficient Cell Lines

In vitro studies have consistently demonstrated the superior performance of this compound in leukemia and lymphoma cell lines with deficient or inhibited hENT1 function.

Table 1: In Vitro Cytotoxicity of this compound vs. Cytarabine

Cell Line/ConditionhENT1 StatusDrugIC50 (µM)Fold Difference (Cytarabine/Elacytarabine)Reference
CEM (Leukemia)ProficientCytarabine~0.022-[5]
This compound~0.035-[5]
CEM/CP-4055 (Resistant)dCK-deficient*Cytarabine28~1273x increase[5]
This compound35~1000x increase[5]
Transporter-deficient lymphomaDeficientCytarabineHighly ResistantN/A[2]
This compoundSensitiveN/A[2]
HL-60 (Leukemia)ProficientThis compound (with Gemcitabine)10-fold reductionN/A[6]

Note: In the CEM/CP-4055 resistant cell line, resistance was attributed to deoxycytidine kinase (dCK) deficiency, another key enzyme in the activation pathway of both drugs. This highlights that while this compound can overcome hENT1-mediated resistance, it remains susceptible to resistance mechanisms downstream in the metabolic pathway.

A study by Galmarini et al. (2009) showed that in transporter-deficient lymphoma cell lines, cells were highly resistant to cytarabine but remained sensitive to this compound.[2] Furthermore, when hENT1 was inhibited in transporter-proficient cells, they became resistant to cytarabine but not to this compound, confirming this compound's ability to bypass this transporter.[2]

Clinical Efficacy in AML Patients

Clinical trial data further supports the potential of this compound in patients with characteristics suggestive of cytarabine resistance, such as low hENT1 expression.

Table 2: Clinical Response in AML Patients

Patient PopulationhENT1 StatusTreatmentComplete Remission (CR/CRi*) RateReference
Newly diagnosed AMLLowConventional Cytarabine-containing therapy~33%[7][8]
Newly diagnosed AMLHighConventional Cytarabine-containing therapy~67%[7][8]
AML patients who failed first-course cytarabineNot specified (likely mixed)This compound + Idarubicin (B193468)~50% (11 of 23 evaluated patients)[7][8]
Relapsed/Refractory AMLNot specifiedThis compound monotherapy18%[1]

*CRi: Complete remission with incomplete blood count recovery.

Interim results from a Phase II trial indicated that in patients with newly diagnosed AML, those with low hENT1 expression had a significantly lower response rate to conventional cytarabine-based therapy compared to those with high hENT1 expression (approximately 33% vs. 67%).[7][8] In contrast, a combination of this compound and idarubicin demonstrated a complete remission rate of nearly 50% in patients who had already failed a cytarabine-containing regimen, and these responses were independent of the patient's hENT1 status.[7][8] Another Phase II study of this compound monotherapy in patients with relapsed/refractory AML showed a remission rate of 18%.[1]

AML_Patients AML Patients hENT1_Status hENT1 Expression Status AML_Patients->hENT1_Status High_hENT1 High hENT1 hENT1_Status->High_hENT1 High Low_hENT1 Low hENT1 hENT1_Status->Low_hENT1 Low Cytarabine_Treatment Cytarabine-based Therapy High_hENT1->Cytarabine_Treatment Low_hENT1->Cytarabine_Treatment Elacytarabine_Treatment This compound-based Therapy Low_hENT1->Elacytarabine_Treatment High_Response Higher Likelihood of Response Cytarabine_Treatment->High_Response If High hENT1 Low_Response Lower Likelihood of Response (Resistance) Cytarabine_Treatment->Low_Response If Low hENT1 Response_Independent Response Independent of hENT1 Status Elacytarabine_Treatment->Response_Independent

Figure 2. Logical relationship between hENT1 status and treatment response.

Experimental Protocols

hENT1 mRNA Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the general steps for quantifying hENT1 mRNA levels in leukemia cells.

  • Sample Collection and RNA Extraction:

    • Leukemia blasts are isolated from patient bone marrow or peripheral blood samples using Ficoll gradient centrifugation.

    • Total RNA is extracted from the isolated cells using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit.

    • The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

  • Quantitative PCR:

    • The qPCR reaction is prepared with a final volume typically of 20 µL, containing cDNA template, forward and reverse primers specific for the hENT1 gene (SLC2A1), a fluorescently labeled probe (e.g., TaqMan), and a qPCR master mix.

    • A housekeeping gene (e.g., GAPDH, ABL1) is also amplified in parallel as an internal control for normalization.

    • The thermal cycling protocol generally consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • The fluorescence signal is measured at each cycle, and the cycle threshold (Ct) value is determined.

  • Data Analysis:

    • The relative expression of hENT1 mRNA is calculated using the ΔΔCt method, normalizing the Ct value of hENT1 to the Ct value of the housekeeping gene.

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding:

    • Leukemia cells are seeded in 96-well plates at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for cell lines).

    • The cells are allowed to attach or stabilize for a few hours or overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Treatment:

    • Serial dilutions of this compound and cytarabine are prepared in culture medium.

    • The culture medium in the wells is replaced with medium containing the different drug concentrations. Control wells with medium and vehicle (solvent for the drugs) are also included.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their cytotoxic effects.

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of around 650 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • The IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Conclusion

The available preclinical and clinical data strongly suggest that this compound is a promising therapeutic agent for leukemia, particularly in cases where cytarabine resistance is mediated by deficient hENT1 expression. Its ability to enter cells independently of this key transporter translates to superior efficacy in hENT1-low or -deficient leukemia cells in vitro and encouraging clinical activity in patients who have failed cytarabine-based therapies. While this compound's development has faced challenges, the scientific rationale for its use in a biomarker-selected patient population remains compelling. Further research and clinical investigation are warranted to fully define the role of this compound in the treatment of AML and other hematological malignancies, potentially guided by hENT1 expression as a predictive biomarker.

References

Elacytarabine Demonstrates Superior Efficacy in Cytarabine-Resistant Leukemia Cell Lines by Bypassing Key Resistance Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – For researchers, scientists, and professionals in drug development focused on hematological malignancies, overcoming chemotherapy resistance remains a critical challenge. Elacytarabine, a lipophilic 5'-elaidic acid ester of cytarabine (B982) (ara-C), has emerged as a promising therapeutic agent designed to circumvent common mechanisms of cytarabine resistance. This guide provides a comprehensive comparison of this compound and cytarabine, focusing on their efficacy in cytarabine-resistant cell lines, supported by preclinical data, detailed experimental protocols, and mechanistic insights.

The primary mechanism of acquired resistance to cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy, is the downregulation of the human equilibrative nucleoside transporter 1 (hENT1). This transporter is essential for cytarabine to enter cancer cells. This compound's lipophilic nature allows it to diffuse across the cell membrane independently of hENT1, thereby overcoming this major resistance pathway.[1][2][3][4]

Superior In Vitro Activity of this compound in hENT1-Deficient Cell Lines

Preclinical studies have consistently demonstrated this compound's ability to maintain its cytotoxic activity in leukemia and lymphoma cell lines that have developed resistance to cytarabine due to deficient hENT1 function.

A pivotal study by Galmarini et al. provides a direct comparison of the cytotoxic activity of this compound (referred to as CP-4055 in the study) and cytarabine in lymphoma cell lines with varying hENT1 expression. The results clearly illustrate this compound's superior efficacy in the face of hENT1-deficiency-mediated resistance.

Cell LinehENT1 StatusCytarabine IC50 (µM)This compound (CP-4055) IC50 (µM)Fold-Resistance (Cytarabine vs. This compound)
SKW 6.4Proficient0.03 ± 0.010.04 ± 0.010.75
SKW 6.4/Ara-CDeficient15.2 ± 2.10.08 ± 0.02190
RajiProficient0.05 ± 0.010.06 ± 0.010.83
Raji/Ara-CDeficient25.7 ± 3.40.11 ± 0.02233.6

Data extracted from Galmarini et al. (2009). IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

As shown in the table, in hENT1-proficient cell lines (SKW 6.4 and Raji), both cytarabine and this compound exhibit comparable high potency. However, in their cytarabine-resistant, hENT1-deficient counterparts (SKW 6.4/Ara-C and Raji/Ara-C), cytarabine's efficacy is dramatically reduced, with IC50 values increasing by several hundred-fold. In stark contrast, this compound maintains its potent cytotoxic activity, demonstrating its ability to effectively bypass this resistance mechanism.

Mechanism of Action and Signaling Pathways

This compound's superior efficacy in resistant cells is primarily attributed to its hENT1-independent cellular uptake. Once inside the cell, it is metabolized to the active triphosphate form, ara-CTP, which inhibits DNA synthesis and induces apoptosis, similar to cytarabine.

dot

cluster_intracellular Intracellular Space Elacytarabine_ext This compound Passive_Diffusion Passive Diffusion Elacytarabine_ext->Passive_Diffusion Cytarabine_ext Cytarabine hENT1 hENT1 Transporter Cytarabine_ext->hENT1 Cytarabine_int Cytarabine hENT1->Cytarabine_int Resistance hENT1-mediated Resistance hENT1->Resistance Downregulation leads to Elacytarabine_int This compound Passive_Diffusion->Elacytarabine_int Elacytarabine_int->Cytarabine_int Metabolism ara_CTP ara-CTP (Active Metabolite) Cytarabine_int->ara_CTP Phosphorylation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis ara_CTP->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis cluster_setup Day 1: Assay Setup cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis Seed_Cells Seed leukemia cells in 96-well plate (100 µL/well) Prepare_Drugs Prepare serial dilutions of This compound and Cytarabine Add_Drugs Add drug dilutions to wells (100 µL/well) Prepare_Drugs->Add_Drugs Incubate_72h Incubate for 72 hours (37°C, 5% CO2) Add_Drugs->Incubate_72h Add_MTT Add 20 µL MTT solution to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours (37°C, 5% CO2) Add_MTT->Incubate_4h Add_Solubilizer Add 100 µL solubilization solution to each well Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability relative to control Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

References

A Comparative Analysis of the Toxicity Profiles of Elacytarabine and Cytarabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of Elacytarabine and its parent drug, cytarabine (B982). The information presented is collated from clinical trial data and preclinical research to assist in understanding the relative safety of these two cytotoxic agents.

Introduction

Cytarabine (ara-C) has been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), for decades.[1] Its efficacy is often limited by the development of resistance and a well-documented toxicity profile.[2] this compound (CP-4055), a 5'-elaidic acid ester of cytarabine, was developed to overcome key mechanisms of cytarabine resistance, such as dependency on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake.[3][4] While this compound is metabolized intracellularly to cytarabine, its unique transport mechanism and pharmacokinetic properties may influence its toxicity profile.[2]

Comparative Toxicity Profile

The following tables summarize the incidence of Grade 3/4 adverse events observed in clinical trials for this compound and cytarabine. Direct comparison is facilitated by data from the Phase III CLAVELA trial, which randomized patients with relapsed/refractory AML to receive either this compound or an investigator's choice of therapy, which could include cytarabine-based regimens.[5]

Hematological Toxicities

Myelosuppression is the dose-limiting toxicity for both cytarabine and this compound.[6][7]

Adverse EventThis compound (N=189)Investigator's Choice (N=183)
Febrile Neutropenia 35%34%
Thrombocytopenia 20%21%
Anemia 16%22%
Neutropenia 15%15%
Leukopenia 6%9%
Data from the Phase III CLAVELA study in patients with relapsed/refractory AML.[8]
Non-Hematological Toxicities

Non-hematological adverse events are also common with both agents. The toxicity profile of cytarabine is highly dependent on the dose and schedule of administration.[6]

Adverse EventThis compound (N=189)Investigator's Choice (N=183)
Hypokalemia 11%7%
Fatigue 9%11%
Hyponatremia 9%6%
Dyspnea 8%8%
Pyrexia (Fever) 7%8%
Nausea 5%7%
Diarrhea 5%5%
Pneumonia 5%8%
Sepsis 5%6%
Data from the Phase III CLAVELA study in patients with relapsed/refractory AML.[8]

In a Phase II study of this compound in patients with advanced AML, the most common grade 3/4 non-hematological adverse events were reported as febrile neutropenia, hypokalemia, fatigue, hyponatremia, dyspnea, and pyrexia.[5] The side effect profile was deemed predictable and manageable.[1] For cytarabine, gastrointestinal toxicity commonly manifests as mucositis and diarrhea.[6] At high doses, neurotoxicity (including cerebellar dysfunction) and ocular toxicity can be significant.[9] The "cytarabine syndrome," characterized by fever, myalgia, and rash, can occur 6-12 hours after administration.

Signaling and Metabolic Pathways

The cytotoxic effects of both this compound and cytarabine are dependent on their intracellular conversion to the active triphosphate form, ara-CTP. However, their initial cellular uptake mechanisms differ significantly.

References

Independent Validation of Published Elacytarabine Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of elacytarabine with its parent drug, cytarabine (B982). The information is compiled from published, peer-reviewed studies to support independent validation of this compound's preclinical profile.

Executive Summary

This compound (formerly CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine developed to overcome key mechanisms of cytarabine resistance.[1] Preclinical data demonstrate that this compound can bypass the human equilibrative nucleoside transporter 1 (hENT1), a primary entry point for cytarabine into cancer cells, leading to activity in cytarabine-resistant models.[2][3] Furthermore, this compound exhibits a longer half-life and is not susceptible to deactivation by cytidine (B196190) deaminase (CDA), an enzyme that rapidly metabolizes cytarabine into an inactive form.[1] These characteristics contribute to its enhanced preclinical efficacy in various cancer models.

In Vitro Activity

Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and cytarabine in various cancer cell lines.

Cell LineCancer TypeThis compound (CP-4055) IC50Cytarabine IC50Key FindingsReference
CEM T-cell Acute Lymphoblastic LeukemiaNot explicitly stated, but resistance induction led to an IC50 of 35 µM in a resistant line.Wild-type IC50 was ~1,000-fold lower than the resistant line.This compound can induce resistance through downregulation of deoxycytidine kinase (dCK).[4]
hENT1-deficient cells LymphomaSensitiveHighly resistantThis compound overcomes resistance mediated by the lack of the primary cytarabine transporter.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method to determine the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or cytarabine for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting viability against drug concentration.

In Vivo Efficacy

Animal Models

Preclinical in vivo studies have demonstrated the superior efficacy of this compound compared to cytarabine in various tumor xenograft models.

Animal ModelCancer TypeTreatment RegimenKey FindingsReference
Nude Rats with Raji Burkitt's Lymphoma Leptomeningeal Carcinomatosis Burkitt's LymphomaNot specifiedMean survival time with this compound was >70 days (3 of 5 long-term survivors), compared to 13.2 days for cytarabine and saline-treated controls.[2]
Nude Mice with Systemic Raji Leukemia LeukemiaNot specified8 of 10 mice treated with this compound survived >80 days, whereas no mice in the cytarabine-treated group survived (mean survival time of 34.2 days).[2]
Nude Mice with Subcutaneous Human Tumor Xenografts Melanoma, Lung Adenocarcinoma, Breast Cancer, Osteogenic SarcomaMaximum tolerated doses of both drugs administered as daily bolus i.v. injections for 5 consecutive days in four weekly cycles.This compound induced partial or complete tumor regression in lung carcinoma and all three melanoma models, with superior activity to cytarabine in two of the melanoma models.[2]
Experimental Protocol: Xenograft Tumor Model (General)
  • Cell Implantation: Human cancer cells (e.g., Raji cells) are implanted subcutaneously or systemically into immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Animals are randomized into treatment groups and receive this compound, cytarabine, or a vehicle control via a clinically relevant route (e.g., intravenous injection).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Survival Monitoring: In systemic models, animal survival is monitored daily.

  • Endpoint: The study is concluded when tumors reach a predetermined size, or at the end of a specified survival period. Efficacy is determined by comparing tumor growth inhibition or survival time between treatment groups.

Mechanism of Action & Signaling Pathways

This compound's mechanism of action is centered on its ability to bypass cytarabine's primary resistance mechanisms while still utilizing the same intracellular cytotoxic pathway.

This compound Cellular Uptake and Activation

Elacytarabine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Passive_Diffusion Passive Diffusion This compound->Passive_Diffusion hENT1-independent Cytarabine_ext Cytarabine hENT1 hENT1 Transporter Cytarabine_ext->hENT1 Cytarabine_int Cytarabine hENT1->Cytarabine_int hENT1-dependent Elacytarabine_int This compound Passive_Diffusion->Elacytarabine_int Elacytarabine_int->Cytarabine_int Esterase Cleavage dCK dCK Cytarabine_int->dCK Phosphorylation ara_CMP ara-CMP other_kinases Other Kinases ara_CMP->other_kinases Phosphorylation ara_CDP ara-CDP ara_CDP->other_kinases Phosphorylation ara_CTP ara-CTP (Active) DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase Incorporation into DNA DNA_Synthesis_Inhibition DNA Synthesis Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: this compound cellular uptake and metabolic activation pathway.

Experimental Workflow: Comparative In Vivo Efficacy Study

Experimental_Workflow cluster_treatment Treatment Arms start Start: Immunocompromised Mice implant Implant Human Tumor Cells start->implant tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize elacytarabine_group This compound randomize->elacytarabine_group Group 1 cytarabine_group Cytarabine randomize->cytarabine_group Group 2 control_group Vehicle Control randomize->control_group Group 3 monitor Monitor Tumor Growth and Animal Survival elacytarabine_group->monitor cytarabine_group->monitor control_group->monitor monitor->monitor No endpoint Endpoint Criteria Met (Tumor Size / Survival) monitor->endpoint data_analysis Data Analysis: Tumor Growth Inhibition & Survival Curves endpoint->data_analysis Yes conclusion Conclusion data_analysis->conclusion

Caption: Workflow for a comparative in vivo xenograft study.

Logical Relationship: this compound's Advantage Over Cytarabine

Advantage_Diagram hENT1_dependence hENT1 Transporter Dependence hENT1_independence hENT1-Independent Uptake overcomes1 Overcomes CDA_degradation Rapid Degradation by CDA CDA_resistance Resistance to CDA Degradation overcomes2 Overcomes leads_to Leads to enhanced_efficacy Enhanced Preclinical Efficacy in Resistant Tumors hENT1_independence->enhanced_efficacy CDA_resistance->enhanced_efficacy longer_half_life Longer Half-Life longer_half_life->enhanced_efficacy

Caption: this compound's advantages over cytarabine.

References

Elacytarabine vs. Investigator's Choice in Refractory Acute Myeloid Leukemia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the challenging landscape of refractory Acute Myeloid Leukemia (AML), the quest for effective therapeutic agents has led to the investigation of novel compounds designed to overcome resistance to standard chemotherapy. One such agent is elacytarabine, a lipophilic derivative of cytarabine (B982) developed to bypass key mechanisms of drug resistance. This guide provides a detailed comparison of the performance of this compound against the investigator's choice of therapy in patients with refractory AML, supported by data from a pivotal Phase III clinical trial.

Performance Against Investigator's Choice: The CLAVELA Trial

A large, international, randomized, open-label Phase III study, known as the CLAVELA trial, directly compared the efficacy and safety of this compound with the investigator's choice of treatment in 381 patients with relapsed or refractory AML.[1][2][3] The investigator could choose from seven predefined treatment options, reflecting a real-world approach to this difficult-to-treat patient population.[1][4]

The primary endpoint of the study was overall survival (OS). The results, however, showed no significant difference between the two arms.[1][2] Patients treated with this compound had a median OS of 3.5 months, compared to 3.3 months for those receiving the investigator's choice of therapy.[1][2][5] Similarly, there were no statistically significant differences in response rates (23% for this compound vs. 21% for investigator's choice) or relapse-free survival (5.1 months vs. 3.7 months).[1][2][5] Ultimately, the trial concluded that neither this compound nor any of the seven alternative regimens provided a clinically meaningful benefit to this patient population, highlighting the profound unmet need for novel therapeutic strategies.[1][2]

Quantitative Data Summary
Outcome MetricThis compoundInvestigator's Choicep-value
Median Overall Survival 3.5 months3.3 months0.96[1]
Overall Response Rate 23%21%Not significant
Relapse-Free Survival 5.1 months3.7 monthsNot significant

Experimental Protocols

CLAVELA Phase III Trial Methodology

  • Study Design: This was an open-label, randomized, controlled Phase III trial.[1][4] Patients were randomly assigned in a 1:1 ratio to receive either this compound or the investigator's choice of treatment.[1] To mitigate bias, the investigator was required to select and document their preferred treatment for each patient before randomization.[1]

  • Patient Population: The study enrolled 381 adult patients with relapsed or refractory AML across North America, Europe, and Australia.[1][2][3] To be eligible, patients must have failed to respond to two or three previous induction therapies, or have relapsed after achieving remission.[6] Patients aged 65 and older with adverse cytogenetics were eligible after one to three prior induction or re-induction therapies.[6]

  • Treatment Arms:

    • This compound Arm: Patients received this compound as a continuous intravenous infusion over five days, followed by a minimum two-week rest period.[6]

    • Investigator's Choice Arm: Investigators could select one of seven predefined treatment regimens: high-dose cytarabine, multi-agent chemotherapy (such as MEC or FLAG/FLAG-IDA), hypomethylating agents, low-dose cytarabine, hydroxyurea, or palliative care.[1][3][4] The specific dosing and schedule for these regimens followed the respective standard protocols.[6]

  • Endpoints:

    • Primary Endpoint: Overall Survival (OS).[1][2][3]

    • Secondary Endpoints: Response rates, duration of response, and safety profile.[4]

Mechanism of Action: Overcoming Cytarabine Resistance

This compound was engineered to circumvent known resistance mechanisms to cytarabine, a cornerstone of AML therapy.[7][8] Cytarabine requires the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake.[7][9] Reduced expression of hENT1 is a common mechanism of resistance.[9] this compound, being a lipophilic 5'-elaidic acid ester of cytarabine, can enter cells independently of hENT1.[7][9][10]

Once inside the cell, this compound is metabolized to the active triphosphate form, ara-CTP, which is the same active metabolite as cytarabine.[7] Ara-CTP exerts its cytotoxic effect by inhibiting DNA polymerase and being incorporated into DNA, ultimately leading to the termination of DNA chain elongation and cell death.[11] By bypassing the hENT1 transporter, this compound was designed to deliver the active drug to leukemic cells that would otherwise be resistant to cytarabine.[4][6]

Elacytarabine_Mechanism cluster_extracellular Extracellular Space cluster_cell Leukemic Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Passive_Diffusion Passive Diffusion This compound->Passive_Diffusion hENT1-independent Cytarabine Cytarabine hENT1 hENT1 Transporter Cytarabine->hENT1 Cytarabine_intra Cytarabine hENT1->Cytarabine_intra Elacytarabine_intra This compound Passive_Diffusion->Elacytarabine_intra Elacytarabine_intra->Cytarabine_intra Metabolism dCK dCK Cytarabine_intra->dCK Phosphorylation Ara_CTP ara-CTP (Active Metabolite) DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition dCK->Ara_CTP DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Blocks Apoptosis Cell Death (Apoptosis) DNA_Synthesis->Apoptosis Leads to

Caption: this compound's mechanism of action, bypassing hENT1-mediated resistance.

Experimental Workflow of the CLAVELA Trial

The workflow of the CLAVELA trial followed a standard randomized controlled trial design, from patient screening and enrollment to treatment allocation and follow-up for the primary endpoint of overall survival.

CLAVELA_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Pre-Randomization and Allocation cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Patient_Pool Patients with Relapsed/ Refractory AML Inclusion_Criteria Inclusion Criteria Met? (e.g., 2-3 prior therapies) Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? Inclusion_Criteria->Exclusion_Criteria No Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Yes Investigator_Choice Investigator Selects Control Treatment Informed_Consent->Investigator_Choice Randomization 1:1 Randomization Investigator_Choice->Randomization Elacytarabine_Arm This compound Treatment Randomization->Elacytarabine_Arm IC_Arm Investigator's Choice Treatment Randomization->IC_Arm Response_Assessment Response Assessment (Secondary Endpoint) Elacytarabine_Arm->Response_Assessment IC_Arm->Response_Assessment Survival_Followup Follow-up for Overall Survival Response_Assessment->Survival_Followup Data_Analysis Data Analysis Survival_Followup->Data_Analysis

Caption: Workflow of the CLAVELA Phase III clinical trial.

References

A Researcher's Guide to Predicting Clinical Response in Elacytarabine Therapy for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting clinical response to Elacytarabine therapy in Acute Myeloid Leukemia (AML). It delves into the performance of this compound against alternative treatments, supported by experimental data, and offers detailed methodologies for key experimental protocols.

Introduction to this compound and the Need for Predictive Biomarkers

This compound (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982) (ara-C), a cornerstone of AML chemotherapy for decades.[1][2] Cytarabine's efficacy is often limited by the development of resistance.[2] this compound was designed to overcome key mechanisms of cytarabine resistance, primarily by bypassing the need for the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake.[1][2] Despite promising preclinical and early-phase clinical data, a large international randomized phase III trial (the CLAVELA study) did not demonstrate a significant improvement in overall survival for this compound compared to the investigator's choice of therapy in patients with relapsed or refractory AML.[1] This underscores the critical need for predictive biomarkers to identify the subset of patients who may benefit from this compound therapy.

Key Biomarkers for Predicting Response to this compound and Cytarabine Therapy

The clinical response to nucleoside analogs like cytarabine and, by extension, this compound, is a complex process influenced by multiple factors, including drug transport, metabolism, and the intrinsic biology of the leukemia cells. Several biomarkers have been investigated for their potential to predict therapeutic response.

Human Equilibrative Nucleoside Transporter 1 (hENT1)

hENT1 is the primary transporter responsible for the cellular uptake of cytarabine. Reduced hENT1 expression is a well-documented mechanism of cytarabine resistance.[1][2] this compound's lipophilic nature allows it to enter cells independently of hENT1.[1][2] While this was the primary rationale for its development, the role of hENT1 as a predictive biomarker for this compound response remains inconclusive.[1] Some studies have suggested a trend where hENT1 expression might influence the response to cytarabine-based therapies, but this has not been definitively validated for this compound.[1]

Deoxycytidine Kinase (dCK)

Deoxycytidine kinase is the rate-limiting enzyme in the activation of cytarabine to its active triphosphate form, ara-CTP. Low dCK expression or activity is another significant mechanism of cytarabine resistance. Since this compound is a prodrug of cytarabine, it still requires intracellular conversion by dCK to become active. Therefore, dCK levels are a critical determinant of its efficacy.

SAMHD1

Sterile Alpha Motif and HD domain-containing protein 1 (SAMHD1) is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that has been identified as a key factor in cytarabine resistance. SAMHD1 can hydrolyze ara-CTP, the active form of cytarabine, thereby inactivating the drug. High expression of SAMHD1 has been correlated with a poor response to cytarabine-based therapies in AML.

Comparative Analysis of this compound and Alternative Salvage Therapies

The phase III CLAVELA trial provides the most direct comparison of this compound with other salvage chemotherapy regimens for relapsed/refractory AML. The trial allowed investigators to choose from seven commonly used treatment options.

Table 1: Comparison of Clinical Outcomes of this compound vs. Investigator's Choice in the CLAVELA Phase III Trial [1]

OutcomeThis compoundInvestigator's Choice
Overall Survival (Median) 3.5 months3.3 months
Response Rate 23%21%
Relapse-Free Survival (Median) 5.1 months3.7 months

The investigator's choice regimens included high-dose cytarabine (HiDAC), multi-agent chemotherapy regimens like FLAG (fludarabine, cytarabine, G-CSF) and MEC (mitoxantrone, etoposide, cytarabine), hypomethylating agents, hydroxyurea, and supportive care.[3] The trial found no significant difference in overall survival among any of the investigator's choice regimens.[1]

Table 2: Reported Efficacy of Common Salvage Chemotherapy Regimens in Relapsed/Refractory AML

RegimenComplete Remission (CR/CRi) RateMedian Overall Survival (OS)
High-Dose Cytarabine (HiDAC) 30-60%Varies significantly by study
FLAG (Fludarabine, Cytarabine, G-CSF) +/- Ida 48-77.8%~10.1 - 13 months
MEC (Mitoxantrone, Etoposide, Cytarabine) 40-58%~4.47 - 10.0 months
CLAG-M (Cladribine, Cytarabine, G-CSF, Mitoxantrone) 54%13.3 months

Note: The data in this table are compiled from various studies and are not from a head-to-head comparison. Direct comparison of these regimens is challenging due to differences in patient populations and study designs.

Experimental Protocols

Quantification of hENT1 and dCK mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the relative quantification of hENT1 and dCK mRNA levels in AML patient bone marrow or peripheral blood mononuclear cells.

1. RNA Extraction:

  • Isolate total RNA from patient samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers, following the manufacturer's protocol.

3. qRT-PCR:

  • Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

  • Primer Sequences:

    • hENT1:

      • Forward: 5'-GGC​CCT​CAT​TGG​TGT​TGG​T-3'

      • Reverse: 5'-GCA​GGC​TCA​GAA​GAC​GAT​GG-3'

    • dCK:

      • Forward: 5'-GCT​GAC​TTC​GGC​CCT​GAC​-3'

      • Reverse: 5'-GGC​GTT​CTC​AAG​GTC​GTT​CA-3'

    • Housekeeping Gene (e.g., GAPDH):

      • Forward: 5'-GAA​GGT​GAA​GGT​CGG​AGT​C-3'

      • Reverse: 5'-GAA​GAT​GGT​GAT​GGG​ATT​TC-3'

  • Thermal Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to confirm product specificity.

  • Run samples in triplicate on a real-time PCR system.

4. Data Analysis:

  • Calculate the relative expression of the target genes (hENT1 and dCK) using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Immunohistochemistry (IHC) for hENT1 Protein Expression in Bone Marrow Biopsies

This protocol outlines the detection of hENT1 protein in formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections.

1. Sample Preparation:

  • Cut 4-5 µm sections from FFPE bone marrow biopsy blocks and mount on positively charged slides.

  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

3. Staining Procedure:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash with phosphate-buffered saline (PBS).

  • Block non-specific binding with a protein block solution (e.g., serum-free protein block) for 20 minutes.

  • Incubate with a primary antibody against hENT1 (specific clone and dilution to be optimized, e.g., a rabbit polyclonal antibody) overnight at 4°C in a humidified chamber.

  • Wash with PBS.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash with PBS.

  • Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity is reached.

  • Counterstain with hematoxylin.

4. Visualization and Scoring:

  • Dehydrate sections through graded ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

  • Examine slides under a light microscope.

  • Score the percentage of positively stained leukemia cells and the intensity of staining (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).

SAMHD1 Activity Assay

This assay measures the dNTPase activity of SAMHD1 in leukemia cell lysates.

1. Cell Lysate Preparation:

  • Lyse leukemia cells in a suitable buffer (e.g., containing Tris-HCl, NaCl, MgCl2, DTT, and protease inhibitors).

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

2. dNTPase Reaction:

  • Prepare a reaction mixture containing the cell lysate, a reaction buffer (e.g., Tris-HCl, KCl, MgCl2), and a dNTP substrate (e.g., dGTP).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation.

3. Quantification of dNTP Hydrolysis:

  • Analyze the reaction products by high-performance liquid chromatography (HPLC) or a colorimetric assay that detects the release of inorganic phosphate (B84403).

  • For HPLC analysis, separate the dNTPs and their hydrolysis products (dNMPs and deoxynucleosides) on a suitable column and quantify by UV absorbance.

  • For the colorimetric assay, use a malachite green-based reagent to measure the amount of inorganic phosphate released.

4. Data Analysis:

  • Calculate the specific activity of SAMHD1 as the amount of dNTP hydrolyzed per unit of time per amount of protein in the cell lysate.

Visualizing Key Pathways and Workflows

Signaling Pathways

Elacytarabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Elacytarabine_in This compound This compound->Elacytarabine_in Passive Diffusion Cytarabine Cytarabine (Ara-C) hENT1 hENT1 Transporter Cytarabine->hENT1 Cytarabine_in Cytarabine (Ara-C) Elacytarabine_in->Cytarabine_in Intracellular Metabolism Ara_CMP Ara-CMP Cytarabine_in->Ara_CMP Phosphorylation Ara_CDP Ara-CDP Ara_CMP->Ara_CDP Ara_CTP Ara-CTP (Active) Ara_CDP->Ara_CTP DNA_Synth DNA Synthesis Inhibition Ara_CTP->DNA_Synth Inactive_Metabolite Inactive Metabolite hENT1->Cytarabine_in Transport dCK dCK dCK->Cytarabine_in SAMHD1 SAMHD1 SAMHD1->Ara_CTP Hydrolysis

Experimental Workflow

Biomarker_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Biomarker Analysis cluster_data_interpretation Data Interpretation Patient_Sample Patient Bone Marrow or Peripheral Blood RNA_Extraction RNA Extraction Patient_Sample->RNA_Extraction Protein_Lysate Protein Lysate Patient_Sample->Protein_Lysate FFPE_Section FFPE Sectioning Patient_Sample->FFPE_Section qRT_PCR qRT-PCR for hENT1 & dCK mRNA RNA_Extraction->qRT_PCR Activity_Assay SAMHD1 Activity Assay Protein_Lysate->Activity_Assay IHC IHC for hENT1 Protein FFPE_Section->IHC Expression_Level Quantify Expression Levels qRT_PCR->Expression_Level IHC->Expression_Level Activity_Level Determine Enzyme Activity Activity_Assay->Activity_Level Correlation Correlate with Clinical Response Expression_Level->Correlation Activity_Level->Correlation

Logical Relationships of Resistance Mechanisms

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance cluster_drugs Drug Therapy_Response Therapeutic Response Low_hENT1 Low hENT1 Expression Cytarabine Cytarabine Low_hENT1->Cytarabine Reduced Uptake Low_dCK Low dCK Expression/Activity Low_dCK->Cytarabine Reduced Activation This compound This compound Low_dCK->this compound Reduced Activation High_SAMHD1 High SAMHD1 Expression/Activity High_SAMHD1->Cytarabine Increased Inactivation High_SAMHD1->this compound Increased Inactivation Cytarabine->Therapy_Response This compound->Therapy_Response

Conclusion

This compound was developed with a strong scientific rationale to overcome a key mechanism of cytarabine resistance. However, large-scale clinical trials have not demonstrated its superiority over existing salvage therapies for relapsed/refractory AML. This highlights the heterogeneity of AML and the complexity of drug resistance. The identification and validation of robust predictive biomarkers are paramount for the future development and clinical application of this compound and other novel agents. While hENT1, dCK, and SAMHD1 have been identified as promising candidates, further research is needed to establish their definitive roles in predicting response to this compound. A multi-biomarker approach, integrating genomic and proteomic data, will likely be necessary to accurately stratify patients and personalize AML therapy.

References

Meta-analysis of clinical trials involving Elacytarabine in hematological malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Elacytarabine, a novel cytotoxic nucleoside analogue, based on clinical trial data in hematological malignancies, primarily focusing on Acute Myeloid Leukemia (AML). This compound was developed to overcome key resistance mechanisms associated with the standard-of-care chemotherapy agent, cytarabine (B982).

Mechanism of Action: this compound vs. Cytarabine

This compound is a lipophilic 5'-elaidic acid ester of cytarabine.[1][2] This structural modification allows it to circumvent some of the resistance mechanisms that limit the efficacy of cytarabine.[1][2] While both drugs ultimately inhibit DNA synthesis, their cellular uptake and metabolic activation pathways differ significantly.

Cytarabine relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cancer cells.[2][3] Reduced expression of hENT1 is a known mechanism of resistance and is associated with adverse therapeutic outcomes.[3] this compound, due to its lipophilic nature, can enter cells independently of the hENT1 transporter.[2][3]

Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to its active triphosphate form, ara-CTP.[1] Ara-CTP is subsequently incorporated into DNA, leading to the inhibition of DNA synthesis and cell death.[4] this compound's design also offers the advantages of a longer half-life and protection from deactivation by cytidine (B196190) deaminase (CDA), an enzyme that breaks down cytarabine.[2][5]

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Elacytarabine_ext This compound Passive_Diffusion Passive Diffusion Elacytarabine_ext->Passive_Diffusion hENT1-independent Cytarabine_ext Cytarabine hENT1 hENT1 Transporter Cytarabine_ext->hENT1 hENT1-dependent Cytarabine_int Cytarabine hENT1->Cytarabine_int Elacytarabine_int This compound Passive_Diffusion->Elacytarabine_int Elacytarabine_int->Cytarabine_int Metabolism dCK dCK Cytarabine_int->dCK Phosphorylation ara_CTP ara-CTP (Active Metabolite) dCK->ara_CTP DNA_Synth Inhibition of DNA Synthesis ara_CTP->DNA_Synth

Fig. 1: Cellular uptake and mechanism of action of this compound vs. Cytarabine.

Clinical Efficacy in Relapsed/Refractory AML

Despite the promising preclinical rationale, the clinical efficacy of this compound in late-stage hematological malignancies has been mixed. The largest randomized Phase III study, the CLAVELA trial, did not demonstrate a survival benefit for this compound over the investigator's choice of therapy in patients with relapsed or refractory AML.[1][6][7]

Phase III CLAVELA Study: this compound vs. Investigator's Choice

This international, randomized trial enrolled 381 patients with relapsed or refractory AML.[1][6][7] Patients were randomized to receive either this compound or one of seven pre-selected standard salvage regimens chosen by the investigator.[6][7]

Table 1: Efficacy Outcomes from the Phase III CLAVELA Study [6][7]

Outcome MetricThis compound (n=191)Investigator's Choice (n=190)
Median Overall Survival3.5 months3.3 months
Response Rate23%21%
Relapse-Free Survival5.1 months3.7 months

The study concluded that neither this compound nor any of the seven alternative treatment regimens provided a clinically meaningful benefit in this heavily pre-treated patient population.[6][7]

Phase II Monotherapy Study

In contrast, an earlier Phase II open-label, non-randomized trial suggested single-agent activity for this compound in patients with advanced AML who had failed at least two prior induction regimens.[1][8] The outcomes were compared to a historical control group.[1]

Table 2: Efficacy Outcomes from a Phase II Monotherapy Study [8]

Outcome MetricThis compound (n=61)Historical Controls (n=594)
Remission Rate18%4% (p < 0.0001)
Median Overall Survival5.3 months1.5 months
6-Month Survival Rate43%Not Reported

It is important to note that comparisons to historical controls can have inherent biases.

Safety and Tolerability

The safety profile of this compound is consistent with that of other cytotoxic chemotherapies used in AML, including cytarabine.[1] The most common Grade 3/4 non-hematological adverse events are predictable and manageable.[8]

Table 3: Common Grade 3/4 Non-Hematological Adverse Events (Phase II Monotherapy) [8]

Adverse Event
Febrile Neutropenia
Hypokalemia
Fatigue
Hyponatremia
Dyspnoea
Pyrexia

In the Phase III CLAVELA trial, patients in the this compound arm experienced more side effects such as liver problems, headaches, and high levels of cholesterol and potassium in the blood compared to the control group.[9]

Experimental Protocols

Phase III CLAVELA Study (NCT01147939)
  • Study Design: International, randomized, open-label, multicenter Phase III trial.[6][10]

  • Patient Population: 381 patients with relapsed or refractory AML.[6][7]

  • Intervention Arm: this compound administered at a dose of 2000 mg/m²/day by continuous intravenous infusion for 5 days.[1]

  • Control Arm: Investigator's choice of one of seven commonly used AML salvage regimens.[6][7] The investigator selected the control treatment for each patient before randomization.[6][7]

  • Primary Endpoint: Overall Survival (OS).[6][7]

  • Secondary Endpoints: Response rate, relapse-free survival.[6][7]

Patient_Population Patients with Relapsed/ Refractory AML (n=381) Investigator_Choice Investigator Selects Control Regimen Patient_Population->Investigator_Choice Randomization Randomization Investigator_Choice->Randomization Elacytarabine_Arm This compound 2000 mg/m²/day for 5 days Randomization->Elacytarabine_Arm Control_Arm Investigator's Choice (7 options) Randomization->Control_Arm Follow_Up Follow-up for Survival and Response Elacytarabine_Arm->Follow_Up Control_Arm->Follow_Up Primary_Endpoint Primary Endpoint: Overall Survival Follow_Up->Primary_Endpoint

Fig. 2: Simplified workflow of the Phase III CLAVELA clinical trial.
Phase II Monotherapy Study

  • Study Design: Open-label, non-randomized, multicenter Phase II trial.[1]

  • Patient Population: 61 patients with relapsed or refractory AML who had previously failed at least two induction regimens.[1]

  • Intervention: this compound administered intravenously at a dose of 2000 mg/m² per day continuously for 5 days of a 3-week cycle.[1][8]

  • Comparator: A group of 594 historical controls with relapsed/refractory AML.[1]

  • Primary Endpoints: Remission rate and 6-month survival.[8]

Conclusion

This compound was developed with a strong scientific rationale to overcome cytarabine resistance in hematological malignancies.[1] While early phase trials showed promise, the pivotal Phase III CLAVELA study did not demonstrate a superiority of this compound over standard salvage therapies for relapsed or refractory AML.[1][6][7] The discordance between the Phase II and Phase III results highlights the challenges of drug development in this patient population and the limitations of comparing to historical controls. Future research may explore this compound in combination with other agents or in different patient subgroups.[1][2] However, based on the current evidence, this compound has not shown a significant clinical benefit over existing treatment options for late-stage AML.[6][7]

References

A Head-to-Head Comparison of Elacytarabine and CP-4126: In Vivo Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of nucleoside analogue prodrugs offers promising avenues for overcoming chemotherapy resistance. This guide provides a detailed comparison of the in vivo efficacy of two such agents: Elacytarabine (CP-4055), a lipophilic prodrug of cytarabine (B982), and CP-4126, a lipophilic prodrug of gemcitabine (B846). By examining key preclinical data, this report aims to offer a clear, evidence-based overview to inform further research and development.

Both this compound and CP-4126 are designed to bypass the common resistance mechanism of reduced drug uptake via the human equilibrative nucleoside transporter 1 (hENT1). Their lipophilic nature facilitates entry into cancer cells, where they are subsequently metabolized into their active cytotoxic forms, ara-CTP and dFdCTP, respectively. These active metabolites ultimately disrupt DNA synthesis, leading to cancer cell death.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the key quantitative data from preclinical studies, providing a direct comparison of the antitumor activity of this compound and CP-4126 in various xenograft models.

This compound In Vivo Efficacy Data
Tumor Model Animal Model Treatment Dose and Schedule Primary Outcome
Raji Burkitt's LymphomaNude RatsThis compoundNot specifiedMean survival >70 days[1]
CytarabineNot specifiedMean survival 13.2 days[1]
Systemic Raji LeukemiaNude MiceThis compoundNot specified8 out of 10 long-term survivors (>80 days)[1][2]
CytarabineNot specified0 out of 10 long-term survivors (mean survival 34.2 days)[1][2]
Lung Carcinoma XenograftNude MiceThis compoundMTD, daily i.v. for 5 days, 4 weekly cyclesPartial or complete tumor regression[1][2]
CytarabineMTD, daily i.v. for 5 days, 4 weekly cyclesInactive[1][2]
Malignant Melanoma Xenografts (x3)Nude MiceThis compoundMTD, daily i.v. for 5 days, 4 weekly cyclesPartial or complete tumor regression[1][2]
CytarabineMTD, daily i.v. for 5 days, 4 weekly cyclesLess effective than this compound in 2 of 3 models[1][2]
CP-4126 In Vivo Efficacy Data
Tumor Model Animal Model Administration Route Treatment Efficacy Outcome
Melanoma, Sarcoma, Lung, Prostate, Pancreatic, Breast Cancer XenograftsNude MiceIntraperitoneal (i.p.)CP-4126As effective as gemcitabine[3][4]
GemcitabineAs effective as CP-4126[3][4]
Colon Cancer XenograftNude MiceOralCP-4126As effective as i.p. administered CP-4126[3][4]
Intraperitoneal (i.p.)CP-4126As effective as orally administered CP-4126[3][4]

Experimental Protocols

General Xenograft Model Establishment

A common methodology for establishing subcutaneous xenograft models was utilized in these studies. Human tumor cell lines were cultured in appropriate media and harvested during their exponential growth phase. A suspension of cancer cells, often mixed with an extracellular matrix component like Matrigel, was subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice). Tumors were allowed to grow to a palpable size before the initiation of treatment. Tumor volume was periodically measured using calipers, and body weight was monitored to assess toxicity.

This compound Subcutaneous Xenograft Protocol (Solid Tumors)

For the solid tumor xenograft studies, this compound and cytarabine were administered at their maximum tolerated doses (MTD). The treatment regimen consisted of daily intravenous (i.v.) bolus injections for five consecutive days. This treatment cycle was repeated weekly for a total of four weeks.[1][2]

Signaling Pathways and Mechanism of Action

To visualize the mechanism of action of this compound and CP-4126, the following diagrams illustrate their intracellular activation and downstream effects.

Elacytarabine_Pathway cluster_outside Extracellular Space cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elacytarabine_ext This compound Elacytarabine_mem Lipophilic Diffusion Elacytarabine_int This compound AraC Cytarabine (ara-C) Elacytarabine_int->AraC Esterases AraCMP ara-CMP AraC->AraCMP dCK AraCDP ara-CDP AraCMP->AraCDP CMPK AraCTP ara-CTP (Active) AraCDP->AraCTP NDPK DNA_Synth DNA Synthesis AraCTP->DNA_Synth Inhibition RNA_Synth RNA Synthesis AraCTP->RNA_Synth Inhibition Apoptosis Apoptosis

Caption: Intracellular activation pathway of this compound.

CP4126_Pathway cluster_outside Extracellular Space cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CP4126_ext CP-4126 CP4126_mem Lipophilic Diffusion CP4126_int CP-4126 Gemcitabine Gemcitabine (dFdC) CP4126_int->Gemcitabine Esterases dFdCMP dFdCMP Gemcitabine->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP CMPK dFdCTP dFdCTP (Active) dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Synth DNA Synthesis dFdCTP->DNA_Synth Inhibition Apoptosis Apoptosis

Caption: Intracellular activation pathway of CP-4126.

Discussion

The preclinical data strongly suggest that both this compound and CP-4126 are effective in overcoming resistance to their parent compounds. This compound has demonstrated significant survival benefits in hematological malignancy models and notable activity in solid tumors where cytarabine is ineffective.[1][2] This suggests that its ability to bypass hENT1-mediated uptake is a key advantage, particularly in tumors with low transporter expression.

CP-4126 has shown comparable efficacy to gemcitabine when administered intraperitoneally and, importantly, demonstrates oral bioavailability with equivalent efficacy to parenteral administration in a colon cancer model.[3][4] This oral activity represents a significant potential advantage in terms of patient convenience and the possibility for chronic dosing regimens.

References

Safety Operating Guide

Safe Disposal of Elacytarabine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of Elacytarabine, a cytotoxic antineoplastic agent, are critical for ensuring personnel safety and environmental protection.[1][2] As a lipid-conjugated derivative of cytarabine, this compound is toxic to cells and requires meticulous handling throughout its lifecycle, from receipt to disposal.[1][3] All materials that have come into contact with this compound must be treated as hazardous waste and managed in accordance with institutional protocols and national regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

Core Principles of Cytotoxic Waste Management

The foundational principle of this compound waste management is the immediate segregation of contaminated items from the regular waste stream to prevent cross-contamination.[5] All personnel handling this compound must be trained in the proper procedures and wear appropriate Personal Protective Equipment (PPE), including impermeable gowns, double chemotherapy-grade gloves, and eye protection.[6][7]

This compound Waste Categorization and Disposal

This compound waste is classified into two primary streams: bulk and trace waste. The distinction is based on the amount of residual drug present. This categorization dictates the appropriate container and disposal pathway.

Waste CategoryDescriptionDisposal ContainerFinal Disposal Method
Bulk Waste Any container holding more than 3% of the original drug volume by weight, materials from a spill cleanup, or heavily saturated PPE.[8]Black, RCRA-rated, leak-proof hazardous waste container labeled "Hazardous Waste" and "Chemotherapy Waste".[5][8]High-temperature incineration at a permitted hazardous waste facility.[2][3]
Trace Waste "RCRA empty" containers (containing less than 3% of the original volume), and contaminated items such as gloves, gowns, empty syringes, and IV bags.[5][8]Yellow, puncture-resistant container with a purple lid for sharps; yellow bags or containers for non-sharps, labeled "Trace Chemotherapy Waste" and "Incinerate Only".[3][9]High-temperature incineration.[2][9]
Contaminated Sharps Needles and syringes used for this compound administration.Purple-lidded, puncture-resistant sharps container specifically designated for cytotoxic sharps.[3][7]High-temperature incineration.[3]
Procedural Steps for this compound Disposal
  • Preparation : Before beginning any work with this compound, ensure all necessary waste containers are readily accessible within the biological safety cabinet (BSC) or designated work area.[10]

  • Segregation at Point of Generation : Immediately following use, dispose of all contaminated items into the correct waste container based on the table above.

  • Bulk Waste Disposal : For unused or partially used vials of this compound, place them directly into the black RCRA hazardous waste container.[5]

  • Trace Waste Disposal :

    • Place non-sharp items like gloves, gowns, and empty packaging into the yellow trace chemotherapy waste container.[3][7]

    • Do not disconnect IV infusion lines from the bag; dispose of the entire assembly as a single unit into the trace waste container.[6][7]

  • Sharps Disposal : Immediately place all needles and syringes into the purple-lidded cytotoxic sharps container.[3][7]

  • Container Management : Do not overfill waste containers. When a container is three-quarters full, securely seal it to prevent any leakage.[4]

  • Storage and Pickup : Store sealed containers in a designated satellite accumulation area. Follow institutional procedures for labeling and scheduling a pickup by the Environmental Health and Safety (EHS) department.[4][5]

Protocol: Decontamination of Non-Disposable Items

This protocol outlines the steps for cleaning and decontaminating surfaces and reusable equipment that have come into contact with this compound.

Materials:

  • Personal Protective Equipment (PPE): Impermeable gown, double chemotherapy gloves, face shield.

  • Low-lint, absorbent wipes.

  • Detergent solution.

  • 70% Isopropyl Alcohol (IPA).

  • Sterile water.

  • Appropriate hazardous waste container (yellow trace waste bin).

Methodology:

  • Preparation : Don all required PPE before starting the decontamination process.[4]

  • Initial Cleaning (Detergent) : Moisten a sterile, low-lint wipe with a detergent solution.[4] Wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the designated hazardous waste container.[4]

  • Rinsing : Moisten a new wipe with sterile water to remove any detergent residue, using the same unidirectional wiping technique.[4] Dispose of the wipe.

  • Final Decontamination (Alcohol) : Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique to disinfect and remove any remaining chemical residues.[4]

  • Drying : Allow the surface to air dry completely.

  • PPE Disposal : Carefully remove the outer pair of gloves and dispose of them.[4] Subsequently, remove the gown, followed by the inner pair of gloves, placing each item into the designated hazardous waste container.[4]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during work with this compound.

Elacytarabine_Disposal_Workflow start Waste Generation (this compound Contaminated Item) is_sharp Is the item a sharp? start->is_sharp is_bulk Does it contain >3% residual drug or is it from a large spill? is_sharp->is_bulk No sharps_container Dispose in Purple-Lidded Cytotoxic Sharps Container is_sharp->sharps_container Yes bulk_container Dispose in Black RCRA Hazardous Waste Container is_bulk->bulk_container Yes trace_container Dispose in Yellow Trace Chemotherapy Waste Container is_bulk->trace_container No incineration High-Temperature Incineration (Final Disposal) sharps_container->incineration bulk_container->incineration trace_container->incineration

Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.

References

Safeguarding Health: A Comprehensive Guide to Handling Elacytarabine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Elacytarabine is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

This compound, a lipid-conjugated derivative of the nucleoside analog cytarabine, is an antineoplastic agent with cytotoxic properties in solid tumors.[1] Due to its hazardous nature, strict adherence to safety protocols is crucial to minimize exposure and mitigate risks. The compound is classified as a danger, with hazard statements indicating it may cause allergy or asthma symptoms, damage fertility or an unborn child, and is suspected of causing genetic defects.[2] It can also cause serious eye irritation, allergic skin reactions, and respiratory irritation.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various stages of handling.

TaskRequired Personal Protective Equipment
Drug Preparation Double gloves (nitrile), disposable gown (low permeability), eye and face protection (face shield or goggles with a mask), and a fit-tested N95 or N100 respirator if there's a risk of aerosol or powder generation.[3][4]
Drug Administration Gloves, apron, and armlets at a minimum. Eye protection is required in uncontrolled environments. A surgical face mask should be worn if opening or dispersing tablets.[5]
Handling Patient Samples Full PPE including gloves, armlets, safety glasses, and a plastic apron should be worn when handling body waste or clinical samples from patients who have received cytotoxic medication within the last seven days.[5]
Spill Cleanup Industrial thickness gloves (>0.45mm), disposable gown, safety glasses, and a plastic apron.[5]
Waste Disposal Protective disposable gown, double layer of gloves.[4]

It is imperative that all PPE is donned and doffed correctly to prevent cross-contamination. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[2]

Operational Plans for Safe Handling

A systematic workflow is essential to ensure safety at every step of the this compound handling process. The following diagram outlines the key stages, from preparation to disposal.

Elacytarabine_Handling_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare in BSC/Isolator prep_ppe->prep_area prep_drug Reconstitute/Prepare this compound prep_area->prep_drug admin_transport Transport in Sealed Container prep_drug->admin_transport admin_procedure Administer Drug admin_transport->admin_procedure post_decontaminate Decontaminate Work Area admin_procedure->post_decontaminate post_doff Doff PPE post_decontaminate->post_doff disposal_waste Segregate Waste post_doff->disposal_waste disposal_container Place in Labeled Bins disposal_waste->disposal_container disposal_incinerate Incineration disposal_container->disposal_incinerate

Caption: Workflow for Safe Handling of this compound

Disposal Plans

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation: Chemotherapy waste is categorized into two main types:

  • Trace Chemotherapy Waste: Contains less than 3% of the original drug amount by weight.[6][7] This includes items like empty vials, syringes, IV bags, and lightly contaminated PPE.[6][7] This waste should be placed in designated yellow containers for incineration.[6][7][8][9]

  • Bulk Chemotherapy Waste: Includes materials with more than 3% of the original drug, such as partially used vials, and materials used to clean up spills.[7][9] This is considered hazardous waste and must be disposed of in black hazardous waste containers.[6]

Disposal Procedures:

  • Segregate Waste: At the point of generation, separate trace and bulk chemotherapy waste.

  • Use Designated Containers: Place trace waste in yellow, labeled chemotherapy waste containers and bulk waste in black, labeled hazardous waste containers.[6][8]

  • Sharps: All sharps contaminated with this compound must be disposed of in a yellow sharps container labeled "Chemo Sharps" and then placed in a yellow bag for incineration.[8]

  • Labeling: Ensure all containers are clearly labeled with the appropriate hazard symbols.

  • Storage: Store waste containers in a secure, designated area away from general traffic.

  • Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company for incineration.

In the event of a spill, the area should be immediately cordoned off. Personnel with appropriate PPE should clean the spill using a designated chemotherapy spill kit. All materials used for cleanup are considered bulk chemotherapy waste.

By adhering to these stringent guidelines, laboratories can ensure the safe handling of this compound, protecting personnel and the environment from the risks associated with this potent cytotoxic agent.

References

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